Diphenyl ditelluride
Description
Structure
2D Structure
Properties
IUPAC Name |
(phenylditellanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Te2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFOXMNTSYGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Te][Te]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Te2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043916 | |
| Record name | Diphenylditellane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32294-60-3 | |
| Record name | Diphenyl ditelluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32294-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylditelluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032294603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl ditelluride | |
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| Record name | Diphenylditellane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.332 | |
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Foundational & Exploratory
The Structural Elucidation of Diphenyl Ditelluride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure of diphenyl ditelluride ((C₆H₅)₂Te₂), a pivotal organotellurium compound. Leveraging crystallographic data, this document outlines the precise geometric parameters of the molecule and offers detailed experimental protocols for its synthesis and structural determination, catering to the needs of researchers in organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Conformation
This compound is an orange-colored solid at room temperature. The molecule consists of two phenyl groups covalently bonded to a ditelluride (-Te-Te-) core. The overall molecular structure exhibits C₂ symmetry.
The precise three-dimensional arrangement of atoms in the crystalline state has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Structural Database (CSDC) under the deposition number 693031, provides a detailed picture of the bond lengths, bond angles, and dihedral angles that define the molecule's geometry.
Key Structural Parameters
The structural parameters of this compound are crucial for understanding its reactivity and physical properties. The following table summarizes the key bond lengths and angles derived from the X-ray crystallographic analysis.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| Te-Te | 2.712 Å |
| Te-C(phenyl) | 2.116 Å |
| C-C (aromatic, avg.) | 1.390 Å |
| Bond Angles | |
| C(phenyl)-Te-Te | 98.9° |
| Dihedral Angle | |
| C(phenyl)-Te-Te-C(phenyl) | 88.3° |
Data sourced from CCDC deposition 693031.
The C-Te-Te-C dihedral angle of approximately 88.3° indicates a gauche conformation of the molecule in the solid state. This twisted arrangement minimizes steric hindrance between the two bulky phenyl groups.
Experimental Protocols
Synthesis of this compound via Grignard Reagent
This protocol details the synthesis of this compound from bromobenzene (B47551) and elemental tellurium using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine crystal (as initiator)
-
Elemental tellurium powder
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
-
Reaction with Tellurium: Cool the Grignard reagent to 0 °C using an ice bath. Slowly add elemental tellurium powder to the stirred solution. The reaction mixture will turn dark.
-
After the addition of tellurium is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexanes to afford orange crystals.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of a small molecule like this compound.
Procedure:
-
Crystal Selection and Mounting:
-
Select a single, well-formed crystal of this compound with sharp edges and no visible defects under a microscope.
-
Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
The final refined structure should have low R-factors and a good agreement between the observed and calculated structure factors.
-
-
Data Deposition:
-
Prepare a Crystallographic Information File (CIF) containing all the relevant experimental and structural details.
-
Deposit the CIF in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
-
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
An In-depth Technical Guide to Diphenyl Ditelluride: Synthesis, Properties, and Experimental Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Diphenyl ditelluride ((C₆H₅)₂Te₂ or Ph₂Te₂), an organotellurium compound, is a versatile reagent in organic synthesis and a molecule of significant interest for its unique redox-modulating properties. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, biological activities, and detailed experimental protocols. It is intended to serve as a foundational guide for researchers in chemistry, toxicology, and pharmacology.
Synthesis of this compound
This compound is most commonly synthesized through the reaction of a phenyl Grignard reagent with elemental tellurium, followed by oxidation. Alternative methods, such as the reaction of aryl halides with a tellurium source, offer different pathways to this compound.
Primary Synthesis Route: Grignard Reaction
The most established method involves the formation of a phenyltellurolate intermediate from phenylmagnesium bromide and tellurium powder. This intermediate is then oxidized, typically by exposure to air, to yield the final ditelluride product.
Caption: Workflow for the synthesis of this compound via a Grignard reagent.
Properties of this compound
This compound is an orange, air-stable crystalline solid. Its properties are summarized in the tables below.
Physicochemical and Structural Properties
The key physical, chemical, and structural parameters for this compound are compiled from various sources.[1][2][3][4][5]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₀Te₂ | |
| Molar Mass | 409.41 g/mol | [4][6] |
| Appearance | Orange to brown powder or crystals | |
| Melting Point | 65-67 °C | [3][7] |
| Density | 2.23 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform (B151607), ether | [5] |
| Symmetry | C₂ symmetry | [1] |
| Te-Te Bond Length | 2.712 Å (271.2 pm) | [5] |
| logP (Octanol/Water) | 0.961 (Crippen Calculated) | [8] |
Biological Properties and Toxicity
This compound exhibits a complex biological profile, acting as both a pro-oxidant and an antioxidant depending on the cellular environment and concentration. Its toxicity is a significant consideration for any therapeutic application.[9][10]
| Property | Description | Reference(s) |
| General Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[11][12] Causes irritation to skin, eyes, and respiratory system.[11] Considered a hazardous substance. | [11] |
| Mechanism of Cytotoxicity | Induces cytotoxicity in a cell-type-dependent manner, with high toxicity in vascular endothelial cells and fibroblasts.[10] It accumulates in mitochondria, leading to cellular dysfunction.[10] | [10] |
| Organ-Specific Toxicity | Acute and subchronic exposure can trigger histological changes in the liver, kidneys, and lungs, including cellular vacuolization, necrosis, and steatosis.[9] | [9] |
| Redox Activity | Interacts with thiol-containing molecules like glutathione (B108866) (GSH), leading to the generation of reactive oxygen species (ROS) and oxidative stress.[9] Can also exhibit antioxidant and protective effects at low concentrations. | [9] |
| Enzyme Inhibition | Known to inhibit sulfhydryl-containing enzymes.[9] | [9] |
Biological Mechanisms and Pathways
The biological effects of this compound are primarily driven by its ability to interact with cellular redox systems.
Proposed Mechanism of Cytotoxicity
The cytotoxicity of this compound is linked to its uptake and subsequent localization within the mitochondria. This process disrupts normal cellular function and induces oxidative stress, ultimately leading to cell death.
Caption: Proposed pathway for this compound-induced cytotoxicity.
Redox Cycling and Thiol Interaction
This compound's interaction with thiols, such as glutathione (GSH), is central to its redox activity. This can lead to a pro-oxidant state through thiol depletion or an antioxidant response.
Caption: Redox cycling of this compound and its interaction with cellular thiols.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Grignard Reagent
This protocol details the preparation of this compound from phenylmagnesium bromide and tellurium powder.[1]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Tellurium powder (Te)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or Ethanol (B145695) for recrystallization
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Grignard Reagent:
-
Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask. Add a small crystal of iodine.
-
Gently heat the flask under nitrogen to sublime the iodine, activating the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. Once the reaction initiates (cloudiness, bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Tellurium:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add tellurium powder in small portions to the stirring solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, then heat to a gentle reflux for another hour. The solution will turn dark.
-
-
Oxidation and Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice and 1M HCl to quench the reaction and dissolve magnesium salts.
-
Stir the mixture vigorously while open to the air. The solution will gradually turn from a dark color to a reddish-orange as the phenyltellurolate is oxidized to this compound. This process can be accelerated by bubbling air through the solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a crude orange-red solid.
-
-
Purification:
-
Recrystallize the crude product from hot hexanes or ethanol to obtain pure this compound as orange crystals.
-
Collect the crystals by vacuum filtration, wash with cold solvent, and dry in a desiccator. A typical yield is 70-75%.
-
Protocol 2: Product Characterization
Melting Point:
-
Determine the melting point of the recrystallized product using a standard melting point apparatus. The literature value is 65-67 °C.[3]
NMR Spectroscopy:
-
Dissolve a sample of the product in deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C, and ¹²⁵Te NMR spectra.
-
¹H NMR (in CDCl₃): Expect multiplets in the aromatic region, typically around δ 7.2-7.3 ppm and δ 7.8-7.9 ppm.
-
¹³C NMR (in CDCl₃): Expect signals for the aromatic carbons. The carbon directly attached to tellurium (ipso-carbon) will appear at a distinct chemical shift, often around δ 110-115 ppm, with other aromatic signals between δ 128-140 ppm.
-
¹²⁵Te NMR (in CDCl₃): Expect a single resonance, typically around δ 420 ppm.
Mass Spectrometry (MS):
-
Analyze the product using a mass spectrometer (e.g., via electron ionization, EI).
-
The mass spectrum will show a characteristic isotopic pattern for tellurium. The molecular ion peak [M]⁺ should be observed around m/z 412 (corresponding to the most abundant isotopes, ¹³⁰Te).[2][4]
Conclusion
This compound is a fundamentally important organotellurium compound with well-established synthetic routes and a growing body of literature on its complex biological activities. Its dual role as a redox modulator, capable of inducing oxidative stress while also possessing antioxidant potential, makes it a fascinating subject for research in medicinal chemistry and toxicology. The detailed protocols and data presented in this guide offer a solid foundation for professionals seeking to synthesize, characterize, and investigate this intriguing molecule. Careful handling is paramount due to its inherent toxicity.
References
- 1. Ditelluride, diphenyl [webbook.nist.gov]
- 2. Diphenylditellurid – Wikipedia [de.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Diphenylditelluride | CAS#:32294-60-3 | Chemsrc [chemsrc.com]
- 5. Ditelluride, diphenyl (CAS 32294-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Intoxication Triggers Histological Changes in Liver, Kidney, and Lung of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 32294-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. scispace.com [scispace.com]
- 11. This compound: Redox-Modulating and Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Diphenyl Ditelluride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl ditelluride (DPDT), an organotellurium compound, has garnered significant interest in the scientific community for its diverse chemical and biological activities. This technical guide provides an in-depth overview of this compound, including its fundamental properties, synthesis, and its multifaceted roles in biological systems. The document details its mechanisms of action as a redox-modulating agent, its neurotoxic effects, and its potential as an antiproliferative agent. Experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and development.
Core Properties of this compound
This compound is an orange-colored solid at room temperature. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 32294-60-3 | |
| Molecular Formula | C₁₂H₁₀Te₂ | |
| Molecular Weight | 409.41 g/mol | |
| Appearance | Orange powder/crystals | [1] |
| Melting Point | 66-67 °C | [1] |
| Solubility | Insoluble in water; soluble in dichloromethane | [1] |
| Synonyms | Phenyl ditelluride, (PhTe)₂, DPDT |
Synthesis of this compound
This compound is commonly synthesized via the oxidation of a benzenetellurolate intermediate, which is generated from a Grignard reagent and elemental tellurium.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol describes the preparation of this compound from phenylmagnesium bromide and elemental tellurium.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Elemental tellurium powder
-
Iodine crystal (for initiation)
-
Ammonium (B1175870) chloride solution (saturated)
-
Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.
-
The reaction is typically initiated with gentle heating and then proceeds exothermically. The mixture is refluxed until most of the magnesium is consumed, forming phenylmagnesium bromide (PhMgBr).
-
-
Reaction with Tellurium:
-
The Grignard reagent solution is cooled in an ice bath.
-
Elemental tellurium powder is added portion-wise to the stirred solution of phenylmagnesium bromide.
-
The reaction mixture is stirred at room temperature for several hours. The reaction progress can be monitored by the consumption of the black tellurium powder. The intermediate formed is bromomagnesium benzenetellurolate (PhTeMgBr)[1].
-
-
Oxidation and Work-up:
-
The reaction mixture is then exposed to air (oxygen) to oxidize the PhTeMgBr intermediate to this compound. This is often achieved by pouring the reaction mixture into a beaker and leaving it open to the atmosphere overnight, allowing for the evaporation of the solvent[2].
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent such as diethyl ether.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain orange crystals of this compound[2].
-
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological effects, from neurotoxicity to potential anticancer properties. These activities are largely attributed to its ability to interact with biological thiols and modulate cellular redox signaling pathways.
Neurotoxicity
This compound is a known neurotoxicant, with its effects being particularly pronounced in the developing brain. Its neurotoxicity is linked to the disruption of cytoskeletal homeostasis and the modulation of several key signaling pathways.
The neurotoxic effects of this compound are initiated at the plasma membrane and involve the activation of various receptors and ion channels, leading to downstream signaling cascades. This includes the activation of N-methyl-D-aspartate (NMDA) receptors, voltage-dependent Ca²⁺ channels (VDCC), and metabotropic glutamate (B1630785) receptors[3][4]. The subsequent increase in intracellular calcium concentration plays a crucial role in mediating the toxic effects.
These initial events trigger the activation of multiple protein kinase pathways, including Protein Kinase A (PKA), Phospholipase C/Protein Kinase C (PLC/PKC), Mitogen-Activated Protein Kinases (MAPKs), and the Akt signaling pathway[3][4]. A critical consequence of this dysregulated signaling is the altered phosphorylation state of cytoskeletal proteins, such as neurofilaments and glial fibrillary acidic protein (GFAP), leading to a disruption of the cytoskeleton, which is a hallmark of neurodegeneration[3][4].
Antiproliferative and Pro-apoptotic Activities
In contrast to its neurotoxic effects, this compound has shown promise as an antiproliferative agent in various cancer cell lines. Its anticancer activity is linked to its ability to induce cell cycle arrest and apoptosis.
One of the key mechanisms underlying the antiproliferative effects of this compound is the inhibition of topoisomerase I[5]. Topoisomerase I is an essential enzyme for DNA replication and transcription, and its inhibition leads to DNA damage and cell cycle arrest. Studies have shown that this compound can induce a G2/M cell cycle arrest in cancer cells[6].
Furthermore, this compound promotes apoptosis, or programmed cell death, in cancer cells. This is evidenced by the activation of caspases, which are key executioner enzymes in the apoptotic pathway[5]. The induction of apoptosis by this compound is also associated with an increase in reactive oxygen species (ROS) and the modulation of MAPK signaling pathways[7][8].
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Damage Detection: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Microscope slides
-
Normal melting point (NMP) agarose (B213101) and low melting point (LMP) agarose
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS.
-
Slide Preparation: Coat microscope slides with a layer of NMP agarose.
-
Cell Embedding: Mix the cell suspension with LMP agarose and pipette onto the pre-coated slides. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in alkaline electrophoresis buffer for about 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the alkaline buffer at a low voltage (e.g., 25 V) for 20-30 minutes. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel (1%) and electrophoresis equipment
-
DNA staining solution (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and this compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to the reaction mixture to initiate the reaction. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.
Conclusion
This compound is a compound with significant and complex biological activities. Its ability to interact with cellular thiols and modulate redox-sensitive signaling pathways underlies both its neurotoxicity and its potential as an anticancer agent. The detailed information and protocols provided in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in the development of novel therapeutic strategies. As with any biologically active compound, further investigation into its selectivity and potential side effects is crucial for its translation into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Signaling mechanisms and disrupted cytoskeleton in the this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound-induced cell cycle arrest and apoptosis: a relation with topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. In vivo treatment with this compound induces neurodegeneration in striatum of young rats: implications of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Diphenyl Ditelluride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of diphenyl ditelluride ((C₆H₅)₂Te₂) in common organic solvents. This compound is an organotellurium compound with increasing applications in organic synthesis and materials science.[1] A thorough understanding of its solubility is critical for its effective use in these fields. This document summarizes the available qualitative solubility data, provides a calculated value for its water solubility, and presents a detailed experimental protocol for the quantitative determination of its solubility in organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide equips researchers with the methodology to generate this critical data in their own laboratories.
Introduction to this compound
This compound is an orange-colored, crystalline solid with the chemical formula (C₆H₅)₂Te₂.[2] It serves as a versatile reagent in organic chemistry, often used as a source of the phenyltelluro group (PhTe).[3][4] Its applications are found in a variety of chemical transformations, and it has been studied for its potential in materials science.[1] The compound is noted to be soluble in organic solvents, a property that is crucial for its reactivity and utility in solution-based chemical reactions.[1] Conversely, it is insoluble in water.[2][3][5] While qualitatively understood, precise quantitative solubility data in organic solvents remains largely unreported in peer-reviewed literature.
Solubility Profile of this compound
Qualitative Solubility Data
The known qualitative solubility of this compound is summarized in the table below. This information is aggregated from various chemical supplier and database sources.
| Solvent Family | Solvent Name | IUPAC Name | Chemical Formula | Qualitative Solubility |
| Halogenated | Dichloromethane | Dichloromethane | CH₂Cl₂ | Soluble[2][3] |
| Chloroform | Trichloromethane | CHCl₃ | Soluble | |
| Carbon Tetrachloride | Tetrachloromethane | CCl₄ | Soluble | |
| Ketones | Acetone | Propan-2-one | C₃H₆O | Soluble |
| Ethers | Diethyl Ether | Ethoxyethane | (C₂H₅)₂O | Moderately Soluble |
| Tetrahydrofuran (THF) | Oxolane | C₄H₈O | Presumed Soluble | |
| Alcohols | Ethanol | Ethanol | C₂H₅OH | Slightly Soluble |
| Methanol | Methanol | CH₃OH | Presumed Slightly Soluble | |
| Apolar | Toluene | Toluene | C₇H₈ | Presumed Soluble |
| Aqueous | Water | Water | H₂O | Insoluble[2][3][5][6] |
Note: "Presumed Soluble" or "Presumed Slightly Soluble" indicates that while not explicitly stated, the general solubility profile suggests this behavior.
Calculated Water Solubility
While experimentally confirmed as insoluble in water, a calculated value for its aqueous solubility is available. The log₁₀ of the water solubility in mol/L (log₁₀WS) has been calculated as -6.26.[7][8] This value further underscores the non-polar nature of the compound and its very low affinity for aqueous media.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This protocol is adapted from standard methods for determining the solubility of solid organic compounds and includes safety precautions relevant to organotellurium compounds.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Vials with PTFE-lined caps
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the diagram below.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and transfer it to a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Using a calibrated pipette, add a precise volume of the desired organic solvent to the vial.
-
If the compound is known to be air-sensitive, purge the vial with an inert gas before sealing it with a PTFE-lined cap.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for the establishment of solid-liquid equilibrium. A duration of 24 to 48 hours is generally recommended.
-
-
Sample Collection and Analysis:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solid.
-
Dispense the filtered, saturated solution into a pre-weighed (tared) vial. Record the exact volume transferred.
-
Evaporate the solvent from the tared vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dried this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the vial minus the initial tared mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Considerations
This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Signaling Pathways and Biological Context
While the primary focus of this guide is solubility, it is noteworthy for drug development professionals that this compound has been investigated for its biological activities. For instance, its neurotoxicity has been linked to the modulation of signaling pathways at the plasma membrane.[9] A comprehensive understanding of its solubility is a prerequisite for formulating delivery systems for toxicological and pharmacological studies.
Conclusion
The solubility of this compound in common organic solvents is a critical parameter for its application in research and development. Although quantitative data is scarce in the public domain, its qualitative profile indicates good solubility in many non-polar and polar aprotic solvents and poor solubility in water. The detailed experimental protocol provided herein offers a robust framework for researchers to determine precise solubility values under controlled laboratory conditions, thereby facilitating the advancement of its applications in organic synthesis and beyond.
References
- 1. CAS 32294-60-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Diphenyl_ditelluride [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. Ditelluride, diphenyl (CAS 32294-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chemeo.com [chemeo.com]
- 9. 联苯二碲 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Diphenyl Ditelluride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition profile of diphenyl ditelluride (Ph₂Te₂). Drawing from available data and the general behavior of organotellurium compounds, this document outlines key thermal properties, decomposition pathways, and relevant experimental methodologies.
Introduction
This compound is an orange solid organotellurium compound with the chemical formula (C₆H₅)₂Te₂. It serves as a versatile reagent in organic synthesis and has garnered interest for its potential applications in materials science and drug development. A thorough understanding of its thermal stability is crucial for its safe handling, storage, and application in various thermal processes.
Thermal Properties and Stability
The thermal stability of this compound is governed by the strength of its covalent bonds, particularly the tellurium-tellurium (Te-Te) and carbon-tellurium (C-Te) bonds.
Table 1: Key Physical and Thermal Properties of this compound
| Property | Value | Citation(s) |
| Melting Point | 65-67 °C | [1] |
| Te-Te Bond Dissociation Energy | 126 kJ mol⁻¹ | |
| Appearance | Light yellow to orange powder/crystals | [2] |
The relatively low Te-Te bond dissociation energy compared to S-S and Se-Se bonds suggests that this compound is susceptible to thermal decomposition at elevated temperatures.
Thermal Decomposition Pathway
The proposed thermal decomposition of this compound likely proceeds through the following steps:
-
Initiation: Homolytic cleavage of the Te-Te bond to form two phenyltellanyl radicals.
-
Propagation/Termination: The highly reactive phenyltellanyl radicals can undergo several reactions, including:
-
Abstraction of hydrogen atoms from the solvent or other molecules.
-
Combination of two phenyl radicals to form biphenyl (B1667301).
-
Decomposition to elemental tellurium and phenyl radicals.
-
Reaction of phenyl radicals with other species.
-
The ultimate decomposition products are expected to be elemental tellurium and a mixture of organic compounds, primarily biphenyl.
Below is a diagram illustrating the proposed thermal decomposition pathway.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition products of this compound, the following experimental techniques are recommended.
TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.
Experimental Workflow for TGA
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Program the instrument to heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition from the TGA curve.
-
Calculate the percentage of mass loss at different temperature ranges.
-
The final residual mass should correspond to the theoretical mass of elemental tellurium.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition.
Protocol:
-
Sample Preparation: Seal a small amount (2-5 mg) of this compound in a hermetic aluminum pan. Prepare an empty sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas.
-
Program the instrument for a heat-cool-heat cycle. For example:
-
Heat from room temperature to 100 °C at 10 °C/min to observe the melting point.
-
Cool to room temperature at 10 °C/min.
-
Reheat to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition.
-
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to melting.
-
Observe any exothermic or endothermic peaks at higher temperatures, which would indicate decomposition events.
-
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Protocol:
-
Sample Preparation: Place a small amount (microgram to low milligram range) of this compound into a pyrolysis sample tube or onto a filament.
-
Instrument Setup:
-
Insert the sample into the pyrolyzer, which is interfaced with a GC-MS system.
-
Set the pyrolysis temperature (e.g., 300-600 °C).
-
The GC oven is programmed with a suitable temperature ramp to separate the decomposition products.
-
The mass spectrometer is set to scan a relevant mass range.
-
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).
-
This analysis will provide a definitive identification of the organic decomposition products.
-
Summary of Expected Results
Based on the available information, the following outcomes are anticipated from a comprehensive thermal analysis of this compound:
Table 2: Expected Thermal Analysis Results for this compound
| Technique | Expected Observation(s) |
| TGA | Initial stability up to a certain temperature, followed by a significant mass loss corresponding to the loss of the phenyl groups.A final residual mass consistent with the formation of elemental tellurium. |
| DSC | An endothermic peak around 65-67 °C corresponding to its melting point.At higher temperatures, one or more exothermic peaks may be observed, indicating decomposition. |
| Py-GC-MS | Identification of biphenyl as a major organic decomposition product.Possible detection of other minor organic fragments. |
Conclusion
While specific experimental data on the thermal decomposition of this compound is limited, a combination of its known bond dissociation energy and the general behavior of related organotellurium compounds allows for a reasoned prediction of its thermal stability and decomposition pathway. The primary decomposition mechanism is expected to be the homolytic cleavage of the Te-Te bond, leading to the formation of elemental tellurium and organic products, with biphenyl being a major component. For definitive quantitative data, the experimental protocols outlined in this guide for TGA, DSC, and Py-GC-MS should be employed. This information is critical for ensuring the safe and effective use of this compound in research and development.
References
The Dawn of a New Element-Carbon Bond: A Technical Guide to the History, Discovery, and Therapeutic Potential of Organotellurium Compounds
For Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Introduction
Organotellurium compounds, characterized by the presence of a carbon-tellurium bond, have carved a unique niche in the landscape of chemistry and medicine. From their serendipitous discovery in the mid-19th century to their current investigation as potent therapeutic agents, the journey of these organometalloids is a testament to the enduring quest for novel chemical entities with diverse applications. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological significance of organotellurium compounds, with a particular focus on their burgeoning role in drug development. We delve into the foundational experimental protocols, present key quantitative data for comparative analysis, and visualize the intricate signaling pathways through which these compounds exert their biological effects.
A Historical Odyssey: The Discovery of a New Class of Compounds
The story of organotellurium chemistry begins with the discovery of the element itself. In 1782, the Austrian chemist Franz-Joseph Müller von Reichenstein, while analyzing a gold ore from Transylvania, encountered a new metallic substance. It was not until 1798 that the German chemist Martin Heinrich Klaproth confirmed this discovery and named the new element "tellurium," derived from the Latin word tellus, meaning "earth."
The synthesis of the first organotellurium compound is credited to the renowned German chemist Friedrich Wöhler in 1840. In his seminal work published in Annalen der Chemie und Pharmacie, Wöhler described the preparation of diethyl telluride. This discovery marked the genesis of organotellurium chemistry, a field that would remain relatively dormant for many years before experiencing a resurgence of interest in the 20th century.
dot
Caption: A timeline illustrating the key milestones in the history of organotellurium chemistry.
Synthetic Methodologies: From Historical Preparations to Modern Protocols
The synthesis of organotellurium compounds has evolved significantly since Wöhler's initial preparation. Modern methods offer greater control, efficiency, and access to a wider diversity of structures. This section details both the historical synthesis of diethyl telluride and contemporary protocols for the preparation of key classes of organotellurium compounds.
Experimental Protocols
-
Objective: To replicate the first documented synthesis of an organotellurium compound.
-
Reactants: Potassium telluride (K₂Te) and ethyl sulfate.
-
Procedure (as inferred from Wöhler's publication):
-
Potassium telluride was prepared by heating elemental tellurium with potassium carbonate and charcoal in a crucible.
-
The resulting potassium telluride was then reacted with a solution of ethyl sulfate.
-
The reaction mixture was likely heated or allowed to react at room temperature.
-
The volatile diethyl telluride was isolated, likely through distillation. Wöhler described it as a colorless, mobile liquid with an intensely disagreeable odor.
-
-
Note: Wöhler's original publication lacks the precise quantitative details and safety precautions that are standard in modern chemical literature. This protocol is presented for historical context.
-
Objective: To synthesize symmetrical and unsymmetrical diorganyl tellurides.
-
General Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), elemental tellurium (1.0 eq) is added to a stirred solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 2.5 eq), in a suitable solvent like dimethylformamide (DMF).
-
The mixture is heated (e.g., to 80 °C) for approximately 1 hour to facilitate the formation of sodium telluride (Na₂Te), indicated by a color change to deep purple.
-
The corresponding organyl halide (2.0 eq) is then added to the reaction mixture.
-
The reaction is stirred for 3-5 hours at a temperature ranging from 25 °C to 153 °C, depending on the reactivity of the halide.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
-
-
Objective: To synthesize diorganyl ditellurides, which are versatile intermediates in organotellurium chemistry.
-
General Procedure:
-
To a stirred mixture of sodium borohydride (1.0 eq) in DMF, elemental tellurium (1.0 eq) is added under a nitrogen atmosphere.
-
The mixture is heated to 60 °C for 1 hour to form sodium ditelluride (Na₂Te₂).
-
The reaction is then cooled to room temperature (25 °C), and the appropriate alkyl bromide (1.2 eq) is added.
-
The reaction mixture is stirred for 3-20 hours.
-
The product is isolated by extraction with an organic solvent and purified by column chromatography.
-
Data Presentation: Synthetic Yields
| Compound Type | Reactants | Conditions | Yield (%) | Reference |
| Diorganyl Tellurides | Te, NaBH₄, Organyl Halide | DMF, 25-153 °C, 3-5 h | 37-93 | [1] |
| Dialkyl Ditellurides | Te, NaBH₄, Alkyl Bromide | DMF, 60 °C (1h) then 25 °C (3-20h) | 59-84 |
Therapeutic Potential: Organotellurium Compounds in Drug Development
The unique redox properties of organotellurium compounds have positioned them as promising candidates for the development of novel therapeutic agents, particularly in the realm of oncology. Their biological activities are often attributed to their ability to modulate cellular redox homeostasis, leading to the induction of apoptosis in cancer cells and the inhibition of key enzymes involved in cell proliferation and survival.
Inhibition of Thioredoxin Reductase
Thioredoxin reductase (TrxR) is a critical selenoenzyme that plays a central role in maintaining the cellular redox balance. It is frequently overexpressed in cancer cells, contributing to their resistance to oxidative stress-inducing therapies. Organotellurium compounds have emerged as potent inhibitors of TrxR.[2][3]
The proposed mechanism of inhibition involves the interaction of the tellurium atom with the active site of TrxR, which contains a highly reactive selenocysteine (B57510) residue. This interaction can lead to the formation of a stable selenenyltelluride adduct, thereby inactivating the enzyme. The inhibition of TrxR disrupts the thioredoxin system, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.
dot
Caption: A simplified signaling pathway of thioredoxin reductase inhibition by organotellurium compounds.
Induction of Apoptosis
A primary mechanism through which organotellurium compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often initiated by the generation of ROS, which leads to mitochondrial dysfunction.
The intrinsic apoptotic pathway is a key target of many organotellurium compounds. The process typically involves the following steps:
-
Induction of Oxidative Stress: The compound enters the cancer cell and disrupts the redox balance, leading to an increase in intracellular ROS.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The elevated ROS levels cause stress on the mitochondria, leading to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This culminates in the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.
-
Apoptosis Execution: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
dot
Caption: The intrinsic pathway of apoptosis induced by organotellurium compounds.
Data Presentation: Anticancer Activity
The cytotoxic efficacy of organotellurium compounds is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The following table summarizes the IC₅₀ values for a selection of organotellurium compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Antioxidant 1d (Vitamin E analog) | MCF-7 (Breast) | 1.8 | [3] |
| Water-soluble diaryl telluride | MCF-7 (Breast) | 5-10 | [2] |
| Water-soluble diaryl telluride | HT-29 (Colon) | 5-10 | [2] |
| 2,2'-dimethoxydiphenyl ditelluride | HL-60 (Leukemia) | < 5 | |
| 2,2'-diamino-3,3',5,5'-tetramethylthis compound | HL-60 (Leukemia) | < 5 |
Conclusion and Future Perspectives
From Wöhler's pioneering synthesis of diethyl telluride to the current exploration of complex organotellurium molecules as anticancer agents, the field has undergone a remarkable transformation. The unique chemical properties of the carbon-tellurium bond have endowed these compounds with a rich and diverse reactivity, making them valuable tools in organic synthesis and, more recently, in medicinal chemistry.
The ability of organotellurium compounds to potently inhibit thioredoxin reductase and induce apoptosis in cancer cells highlights their significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon. The visualization of the key signaling pathways offers a conceptual framework for understanding their mechanisms of action and for the rational design of next-generation organotellurium-based drugs.
Future research in this area will likely focus on several key aspects: the development of more selective and less toxic organotellurium compounds, a deeper understanding of their metabolic fate and pharmacokinetic profiles, and the exploration of their efficacy in combination with other anticancer therapies. The journey of organotellurium chemistry is far from over, and its continued exploration promises to yield exciting new discoveries with the potential to impact human health significantly.
References
- 1. Synthesis of Diaryl Tellurides with Sodium Aryltellurites under Mild Conditions. | Semantic Scholar [semanticscholar.org]
- 2. Water-soluble organotellurium compounds inhibit thioredoxin reductase and the growth of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioredoxin reductase and cancer cell growth inhibition by organotellurium antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental Reaction Mechanisms of Diphenyl Ditelluride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenyl ditelluride, (C₆H₅)₂Te₂, is an orange crystalline solid that has garnered significant attention in various fields of chemical and biomedical research. Its unique redox properties, arising from the labile tellurium-tellurium bond, underpin its diverse reactivity and potential applications in organic synthesis, catalysis, and as a modulator of biological systems. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, with a focus on its synthesis, core reactions, and its role in mimicking the activity of the vital antioxidant enzyme, glutathione (B108866) peroxidase.
Synthesis of this compound
The most common and direct synthesis of this compound involves the reaction of a phenyl Grignard reagent with elemental tellurium, followed by oxidation of the resulting phenyltellurolate intermediate.[1][2] An alternative route involves the reaction of an aryl halide with elemental tellurium in the presence of a reducing agent.
Experimental Protocol: Synthesis from Phenylmagnesium Bromide
A detailed and expeditious procedure for the laboratory synthesis of this compound has been developed, which can be completed within a standard 4-hour laboratory period.[3]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Tellurium powder
-
Hexanes
-
Celite
-
Nitrogen gas
-
Standard glassware for Grignard reaction and workup (oven-dried)
Procedure:
-
A solution of phenylmagnesium bromide is prepared in a two-necked round-bottom flask under a nitrogen atmosphere from magnesium turnings (0.16 mole) and bromobenzene (0.17 mole) in anhydrous diethyl ether (75 mL).[4]
-
To this Grignard solution, tellurium powder (638 mg) is added portion-wise with stirring.[3]
-
The reaction mixture is stirred at room temperature for a designated period (e.g., 10 minutes after the addition of the Grignard reagent is complete).[3]
-
After the initial reaction, the flask is opened to the air, and the mixture is stirred for an additional hour to facilitate the oxidation of the intermediate phenyltellurolate.[3]
-
The solvent (THF or ether) is removed in vacuo.[3]
-
The residue is suspended in approximately 10 mL of hexanes and filtered through a pad of Celite to remove unreacted tellurium and magnesium salts.[3]
-
The filtrate, a solution of this compound in hexanes, is collected. The product can be isolated by evaporation of the solvent. For further purification, recrystallization from warm hexanes can be performed.[3]
This method typically yields this compound as an orange-red crystalline solid with a yield of around 74.2%.[3]
Synthesis from Aryl Halides
This compound can also be synthesized from aryl halides, such as iodobenzene, by reaction with elemental tellurium in the presence of a reducing agent and a base.[5]
General Procedure:
-
To a stirred solution of the aryl halide (1.0 mmol) in anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.0 mL), elemental tellurium (1.0 mmol) and potassium hydroxide (B78521) (2.0 equiv) are added.[5]
-
The reaction mixture is heated to 90 °C and monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the mixture is cooled, and a 1:1 mixture of ethyl acetate (B1210297) and water is added.[5]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[5]
-
The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under vacuum.[5]
-
The crude product is purified by column chromatography to yield this compound. This method has been reported to provide a high yield of 96%.[5]
Diagram of the Synthesis of this compound from Phenylmagnesium Bromide:
Caption: Synthesis of this compound via the Grignard reaction.
Fundamental Reaction Mechanisms
The reactivity of this compound is dominated by the chemistry of the Te-Te bond, which has a relatively low bond dissociation energy, making it susceptible to cleavage under various conditions, including thermal, photochemical, and redox reactions.[6][7]
Redox Chemistry: Oxidation and Reduction
This compound can undergo both oxidation and reduction, which is central to its catalytic and biological activities.
Oxidation:
Reduction:
The Te-Te bond can be readily reduced to form phenyltellurolate anions (PhTe⁻). This can be achieved electrochemically or by using chemical reducing agents. Cyclic voltammetry studies have shown that this compound undergoes a two-electron reduction process.[8][9][10] The resulting phenyltellurolate is a powerful nucleophile and a key intermediate in many reactions. This compound itself has also been reported to act as an unconventional reducing agent in certain synthetic transformations.[11]
Reaction with Thiols: The Thiol-Peroxidase Catalytic Cycle
One of the most significant aspects of this compound's reactivity is its interaction with thiols, such as glutathione (GSH), a critical intracellular antioxidant. This interaction forms the basis of its glutathione peroxidase (GPx)-like mimetic activity.[12][13] The catalytic cycle involves the reduction of the ditelluride by the thiol to form a tellurol (PhTeH), which then reacts with peroxides to regenerate the ditelluride, detoxifying the reactive oxygen species.[14]
The proposed mechanism involves the following steps:
-
Reduction of this compound: Two equivalents of a thiol (RSH) react with this compound to produce two equivalents of phenyltellurol (PhTeH) and the corresponding disulfide (RSSR).
-
Oxidation of Phenyltellurol: The phenyltellurol then reacts with a peroxide (e.g., H₂O₂), becoming oxidized to a phenylselenenic acid intermediate (PhTeOH).
-
Regeneration of this compound: The phenylselenenic acid can then react with another equivalent of phenyltellurol to regenerate this compound and water.
This catalytic cycle effectively mimics the function of glutathione peroxidase, which utilizes a selenocysteine (B57510) residue to perform a similar detoxification of peroxides.
Diagram of the Glutathione Peroxidase-like Catalytic Cycle:
Caption: Catalytic cycle of this compound mimicking glutathione peroxidase.
Insertion Reactions and Cleavage of the Te-Te Bond
The weak Te-Te bond in this compound allows for insertion reactions with various species. For instance, it can react with metal complexes, leading to the oxidative addition and cleavage of the Te-Te bond to form metal-tellurolate complexes.[15] Photochemical cleavage of the Te-Te bond can generate phenyltelluryl radicals (PhTe•), which can participate in radical-mediated organic transformations.[16]
Quantitative Data
A summary of key quantitative data for this compound is presented in the tables below for easy comparison.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀Te₂ | [17][18] |
| Molecular Weight | 409.41 g/mol | [17][18] |
| Appearance | Orange to brown crystalline powder | [19] |
| Melting Point | 65-67 °C | [19] |
| ¹H NMR (CDCl₃, δ) | 7.18-7.24 (m, 6H), 7.75-7.78 (m, 4H) | [17] |
| ¹³C NMR (CDCl₃, δ) | 111.9, 128.0, 129.5, 137.9 | [17] |
| UV-Vis (λmax) | 407 nm | [2] |
Table 2: Bond Parameters of this compound (from DFT Calculations)
| Parameter | Value | Reference(s) |
| Te-Te Bond Length | ~2.70 Å | [20] |
| C-Te-Te-C Dihedral Angle | ~86-89° | [20] |
Table 3: Electrochemical Data for this compound
| Process | Potential (V vs. reference) | Experimental Conditions | Reference(s) |
| Reduction (1st wave) | -1.0 to -1.2 V | Pt electrode in THF or methanol | [9] |
| Reduction (2nd wave) | -1.4 to -1.6 V | Pt electrode in THF or methanol | [9] |
| Oxidation | +1.0 to +1.2 V | Pt electrode in methylene (B1212753) chloride | [10] |
Applications in Drug Development and Research
The ability of this compound to modulate cellular redox states has made it a subject of interest in drug development and biomedical research. Its pro-oxidant or antioxidant behavior is concentration-dependent.[14] At low concentrations, it can exhibit protective antioxidant effects, while at higher concentrations, it can induce oxidative stress and cytotoxicity, which has been explored for potential anticancer applications.[14] Its interaction with thiol-containing proteins and enzymes, such as those in critical signaling pathways, is a key area of ongoing research.
Diagram of this compound's Dual Role in Biological Systems:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cris.biu.ac.il [cris.biu.ac.il]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessment of the participation of sulfhydryl proteins in the glutathione peroxidase mimicry of diphenyl diselenide in the presence of thiol alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ircc.iitb.ac.in [ircc.iitb.ac.in]
- 14. This compound: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound | C12H10Te2 | CID 100657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Ditelluride, diphenyl [webbook.nist.gov]
- 19. This compound | 32294-60-3 [chemicalbook.com]
- 20. The 125Te Chemical Shift of this compound: Chasing Conformers over a Flat Energy Surface - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Organotellurium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotellurium compounds, characterized by a carbon-tellurium bond, have garnered significant interest in medicinal chemistry and materials science due to their unique chemical properties. However, the biological activities of these compounds are complex, exhibiting a dual nature of therapeutic potential and significant toxicity. This technical guide provides a comprehensive overview of the toxicological profile of organotellurium compounds, detailing their cytotoxic, genotoxic, and systemic effects. The guide summarizes quantitative toxicity data, provides detailed experimental protocols for toxicological assessment, and visualizes key mechanistic pathways and experimental workflows. A thorough understanding of their toxicological properties is paramount for the safe design and development of novel organotellurium-based applications.
Quantitative Toxicological Data
The toxicity of organotellurium compounds is highly dependent on their chemical structure, the nature of the organic moiety, and the oxidation state of the tellurium atom. The following tables summarize the available quantitative data on the cytotoxicity (IC50 values) and acute systemic toxicity (LD50 values) of representative organotellurium compounds.
Table 1: Cytotoxicity (IC50) of Selected Organotellurium Compounds in Various Cell Lines [1][2][3]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Diphenyl ditelluride | HCT116 | Colon Carcinoma | 2.4 | MTT | [4] |
| This compound | MRC5 | Normal Lung Fibroblast | 4.8 | MTT | [4] |
| 2,2'-Dimethoxythis compound | HL-60 | Promyelocytic Leukemia | < 5 | Not specified | [5] |
| 2,2'-Diamino-3,3',5,5'-tetramethylthis compound | HL-60 | Promyelocytic Leukemia | < 5 | Not specified | [5] |
| Organotellurium(IV) compound RT-04 | HL-60 | Promyelocytic Leukemia | 6.8 | MTT | [2] |
| Organotellurium(IV) compound RT-04 | HL-60 | Promyelocytic Leukemia | 0.35 | Trypan Blue | [2] |
| Telluro-amino acid 5 | MCF-7 | Breast Cancer | 7.29 µg/mL | Not specified | [3] |
| Telluro-amino acid 7 | MCF-7 | Breast Cancer | 25.36 µg/mL | Not specified | [3] |
| Organotellurolate (IV) compound 2 | MCF-7 | Breast Cancer | 2.86 µg/mL | Not specified | [3] |
| Organotellurium antioxidant 1d | MCF-7 | Breast Cancer | 1.8 | Not specified | [6] |
| Water-soluble organotellurium compounds | MCF-7 | Breast Cancer | 5-10 | Not specified | [7] |
| Water-soluble organotellurium compounds | HT-29 | Colon Cancer | 5-10 | Not specified | [7] |
Table 2: Acute Systemic Toxicity (LD50) of Selected Organotellurium Compounds [1][8]
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Rat | Intraperitoneal | 0.65 µmol/kg | [1] |
| This compound | Rat | Subcutaneous | 0.9 µmol/kg | [1] |
| This compound | Mouse | Intraperitoneal | 150 µmol/kg | [1] |
| This compound | Mouse | Subcutaneous | >500 µmol/kg | [1] |
| This compound | Mouse | Oral | Not specified | [9] |
| (PhTe)2 | C. elegans | Not specified | 2.69 mM | [8] |
| Diethyl-2-phenyl-2-tellurophenyl vinylphosphonate (B8674324) (DPTVP) | C. elegans | Not specified | ~10 mM | [8] |
Mechanisms of Toxicity
The toxicity of organotellurium compounds is multifactorial, involving the induction of oxidative stress, disruption of mitochondrial function, inhibition of critical enzymes, and initiation of apoptosis.
Induction of Oxidative Stress
A primary mechanism of organotellurium-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This is often a result of the interaction of organotellurium compounds with intracellular thiols, disrupting the cellular redox balance.
Mitochondrial Dysfunction
Mitochondria are key targets for many organotellurium compounds. Their toxicity often involves the disruption of the mitochondrial membrane potential (ΔΨm), leading to the opening of the mitochondrial permeability transition pore (mPTP)[10]. This event is a critical step in the intrinsic pathway of apoptosis.
Enzyme Inhibition
Organotellurium compounds are known to inhibit several key enzymes, contributing to their toxicity.
-
Thioredoxin Reductase (TrxR): Many organotellurium compounds are potent inhibitors of thioredoxin reductase, an essential enzyme in maintaining the cellular redox state and a key component of the antioxidant defense system. Inhibition of TrxR can lead to an accumulation of ROS and induce apoptosis[6][7].
-
Squalene (B77637) Epoxidase: Certain organotellurium compounds inhibit squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition is believed to be a primary mechanism behind the neurotoxicity observed with some of these compounds, leading to demyelination[4].
Induction of Apoptosis
Organotellurium compounds can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.
References
- 1. Potential renal and hepatic toxicity of diphenyl diselenide, this compound and Ebselen for rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bcl-2 expression and apoptosis induction in human HL60 leukaemic cells treated with a novel organotellurium(IV) compound RT-04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tellurite specifically affects squalene epoxidase: investigations examining the mechanism of tellurium-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotellurium compound toxicity in a promyelocytic cell line compared to non-tellurium-containing organic analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioredoxin reductase and cancer cell growth inhibition by organotellurium antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human squalene monooxygenase by tellurium compounds: evidence of interaction with vicinal sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound effect on embryo/fetal development in mice: interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organotellurane-promoted mitochondrial permeability transition concomitant with membrane lipid protection against oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Diphenyl Ditelluride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl ditelluride (DPDT), a simple organotellurium compound, has garnered significant scientific interest due to its diverse and potent biological activities. Initially recognized for its toxicological properties, recent research has unveiled its potential as a therapeutic agent, exhibiting a spectrum of effects ranging from antioxidant and anti-inflammatory to anticancer and antimicrobial. This technical guide provides an in-depth overview of the core biological activities of DPDT, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex signaling pathways and workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development who are interested in the multifaceted nature of this intriguing organochalcogen compound.
Core Biological Activities of this compound
This compound's biological effects are largely attributed to its redox-modulating properties. The tellurium-tellurium bond can be readily cleaved, allowing it to interact with biological thiols and participate in redox cycling. This reactivity underpins its diverse activities, which are often dose-dependent.
Antioxidant and Pro-oxidant Activity
DPDT exhibits a dual role as both an antioxidant and a pro-oxidant, depending on the cellular environment and its concentration. At low concentrations, it can mimic the activity of glutathione (B108866) peroxidase (GPx), an important antioxidant enzyme, by scavenging reactive oxygen species (ROS).[1] This protective effect has been observed in various experimental models.[1] Conversely, at higher concentrations, DPDT can act as a pro-oxidant, leading to the depletion of intracellular glutathione (GSH) and an increase in oxidative stress, which can be cytotoxic.[1][2]
Table 1: Antioxidant Activity of this compound
| Biological System | Assay | DPDT Concentration | Observed Effect | Reference |
| Rat brain homogenates | Lipid Peroxidation Inhibition | 1.63 µM | 50% inhibition of thiobarbituric acid reactive species (TBARS) formation. | [1] |
| Rat lungs (in vivo) | Oxidative Stress Markers | 0.9 µmol/kg | Increased catalase activity and reduced ascorbic acid levels. | [3] |
| V79 cells | Clonogenic Survival | 0.05 - 0.1 µM (pre-treatment) | Increased survival of cells challenged with H₂O₂ and t-BOOH. | [4] |
| Liver homogenate | Lipid Peroxidation Inhibition | Concentration-dependent | Inhibited Fe(II)-induced lipid peroxidation. | [5] |
Anticancer Activity
The pro-oxidant and cytotoxic properties of DPDT at higher concentrations have been harnessed for their potential anticancer effects. DPDT has been shown to preferentially target cancer cells over normal cells and induces cell death through multiple mechanisms.
1.2.1. Induction of Apoptosis and Cell Cycle Arrest
DPDT has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.[2][6] This is often accompanied by a distinct arrest of the cell cycle, preventing cancer cells from proliferating.[2][6] For instance, in human colon cancer HCT116 cells, DPDT induces a pronounced G2/M phase cell cycle arrest.[2][6]
1.2.2. DNA Topoisomerase I Poisoning
A key mechanism of DPDT's anticancer activity is its ability to act as a DNA topoisomerase I (Top1) poison.[2][6][7] By stabilizing the Top1-DNA cleavage complex, DPDT leads to the formation of DNA strand breaks, which, if not repaired, can trigger apoptosis.[2][6]
Table 2: Anticancer Activity of this compound
| Cell Line | Assay | IC₅₀ Value | Key Findings | Reference |
| HCT116 (human colon cancer) | MTT Assay (72h) | 2.4 µM | Preferentially targets cancer cells over normal fibroblasts (MRC5, IC₅₀ = 10.1 µM). | [2][6][8] |
| HCT116 (human colon cancer) | Clonogenic Survival | 2.80 µM | Inhibited colony formation. | [8] |
| HCT116 (human colon cancer) | Flow Cytometry | - | Induced a pronounced G2/M cell cycle arrest. | [2][6] |
| HCT116 (human colon cancer) | TARDIS Assay | - | Forms covalent complexes with DNA topoisomerase I. | [2][6] |
| V79 (Chinese hamster lung fibroblasts) | MTT Assay | - | Significant decrease in cell viability. | [9] |
| V79 (Chinese hamster lung fibroblasts) | Flow Cytometry | - | Increase in the percentage of cells in S-phase and sub-G1 phase. | [9] |
Neurotropic and Neurotoxic Effects
The effects of DPDT on the central nervous system are complex and highly dependent on the dose and duration of exposure. While some studies suggest potential neuroprotective effects at low doses due to its antioxidant properties, higher or prolonged exposure leads to significant neurotoxicity.[10][11][12]
DPDT-induced neurotoxicity is associated with the disruption of the cytoskeleton of neural cells, including both neurons and astrocytes.[10][11] This is mediated by the modulation of several key signaling pathways, leading to alterations in the phosphorylation state of intermediate filament proteins.[10][11]
Anti-inflammatory Activity
The redox-modulating properties of DPDT also contribute to its anti-inflammatory effects. While specific studies on DPDT are emerging, other organotellurium compounds, such as AS101, have been shown to exert anti-inflammatory effects by regulating the NF-κB signaling pathway and nitric oxide production in macrophages.[13] This suggests a potential avenue for the therapeutic application of DPDT in inflammatory conditions.
Antimicrobial Activity
DPDT has demonstrated promising antimicrobial activity against certain pathogens. Studies have shown its effectiveness in reducing the bacterial load of Escherichia coli.[14][15][16] This antimicrobial potential, combined with the growing concern of antibiotic resistance, makes DPDT an interesting candidate for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Model | DPDT Concentration | Observed Effect | Reference |
| Escherichia coli | In vivo (Drosophila melanogaster) | 10 µM | Significant reduction in bacterial load after 3 hours of exposure. | [14][15][16] |
| Escherichia coli and Staphylococcus aureus (multi-resistant strains) | In vitro (Microdilution assay) | ≥ 512 µg/mL (alone) | High MIC, but significantly reduced the MIC of amikacin (B45834) when combined. | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Cell Viability Assessment: MTT Assay
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116, MRC5) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the DPDT-containing medium. Include untreated control wells.
-
Incubation: Incubate the cells with DPDT for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Damage Assessment: Alkaline Comet Assay
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Under alkaline conditions, cells with DNA strand breaks will exhibit increased migration of DNA from the nucleus, forming a "comet" shape when subjected to electrophoresis.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting and Embedding: Harvest the cells and resuspend them in low melting point agarose (B213101) at 37°C. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysing solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for a period to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field to the slides. The fragmented DNA will migrate towards the anode, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Cell Cycle Analysis: Flow Cytometry
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution in the dark for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Toxicity Assessment: Histological Analysis
Principle: Histological analysis involves the microscopic examination of tissue sections to observe the morphological changes induced by a substance.
Protocol:
-
Animal Treatment: Administer this compound to the experimental animals (e.g., mice) via the desired route (e.g., subcutaneous injection) at various doses and for a specific duration.[18][19][20] A control group should receive the vehicle only.[18][19][20]
-
Tissue Collection and Fixation: At the end of the treatment period, euthanize the animals and dissect the target organs (e.g., liver, kidney, lungs).[18][19][20] Fix the tissues in a suitable fixative, such as 10% neutral buffered formalin.[18][19][20]
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear them in xylene, and embed them in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the tissue sections on microscope slides and stain them with appropriate histological stains, such as Hematoxylin and Eosin (H&E), to visualize the cellular structures.[18][19][20]
-
Microscopic Examination: Examine the stained tissue sections under a light microscope to identify any pathological changes, such as inflammation, necrosis, or changes in cellular morphology.[18][19][20]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms of action and experimental workflows related to this compound's biological activities.
Signaling Pathways in this compound-Induced Neurotoxicity
Caption: DPDT-induced neurotoxicity signaling cascade.
Experimental Workflow for Anticancer Activity Assessment
References
- 1. This compound: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Acute exposure to this compound causes oxidative damage in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Low pH does not modulate antioxidant status of this compound but exacerbates Fe (II)-induced lipid peroxidation in liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound anticancer activity and DNA topoisomerase I poisoning in human colon cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced cell cycle arrest and apoptosis: a relation with topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Mechanisms and Disrupted Cytoskeleton in the this compound Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling mechanisms and disrupted cytoskeleton in the this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diphenyl diselenide and this compound: neurotoxic effect in brain of young rats, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory effects of the tellurium redox modulating compound, AS101, are associated with regulation of NFκB signaling pathway and nitric oxide induction in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Effect of this compound (PhTe)2 in a Model of Infection by Escherichia coli in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Effect of this compound (PhTe)2 in a Model of Infection by Escherichia coli in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www2.sbbq.org.br [www2.sbbq.org.br]
- 18. This compound Intoxication Triggers Histological Changes in Liver, Kidney, and Lung of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound intoxication triggers histological changes in liver, kidney, and lung of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: The Versatile Role of Diphenyl Ditelluride in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diphenyl ditelluride, (PhTe)₂, is an orange, air-stable solid organotellurium compound that has emerged as a versatile and powerful reagent in organic synthesis.[1] Its utility stems from the unique reactivity of the tellurium-tellurium bond, which can be readily cleaved under various conditions to generate reactive phenyltelluro species.[2] These species can act as nucleophiles, participate in radical reactions, and engage in redox processes, making this compound a valuable tool for a wide range of chemical transformations.[1][3] This document provides a detailed overview of key applications, experimental protocols, and mechanistic insights into the use of this compound in organic synthesis.
Source of the Phenyltelluro (PhTe) Unit
This compound is a primary precursor for generating the phenyltelluro moiety, which can be introduced into organic molecules. The weak Te-Te bond is susceptible to cleavage by nucleophiles, electrophiles, and radicals, as well as under photolytic or thermolytic conditions.[2][4]
A significant application of this compound is in the copper-catalyzed cross-coupling reaction with potassium aryltrifluoroborate salts to furnish unsymmetrical diaryl tellurides. These products are valuable intermediates in further synthetic transformations.[5][6]
Quantitative Data for Copper-Catalyzed Cross-Coupling Reaction [5][6]
| Entry | Diaryl Ditelluride | Potassium Aryltrifluoroborate | Product | Yield (%) |
| 1 | This compound | Potassium phenyltrifluoroborate | Diphenyl telluride | 90 |
| 2 | This compound | Potassium 4-methylphenyltrifluoroborate | 4-Methylphenyl phenyl telluride | 85 |
| 3 | This compound | Potassium 4-methoxyphenyltrifluoroborate | 4-Methoxyphenyl phenyl telluride | 88 |
| 4 | This compound | Potassium 4-chlorophenyltrifluoroborate | 4-Chlorophenyl phenyl telluride | 75 |
| 5 | Bis(4-methylphenyl) ditelluride | Potassium phenyltrifluoroborate | 4-Methylphenyl phenyl telluride | 87 |
Experimental Protocol: General Procedure for the Synthesis of Unsymmetrical Diaryl Tellurides [5]
-
To a reaction flask, add the diaryl ditelluride (0.25 mmol), potassium aryltrifluoroborate salt (0.5 mmol), Cu(OAc)₂ (1 mol%), and bipyridine (1 mol%).
-
Add a 2:1 (v/v) mixture of DMSO/H₂O as the solvent.
-
Reflux the reaction mixture for 12 hours under an air atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical diaryl telluride.
Reaction Workflow
Caption: General workflow for the synthesis of unsymmetrical diaryl tellurides.
Reductive Agent in Organic Synthesis
Recently, this compound has been identified as an effective reducing agent in certain organic transformations. This application is particularly noteworthy as it expands the utility of this reagent beyond its traditional roles.
This compound serves as an unconventional reducing agent in the sulfonylative cascade of alkynyl cyclohexadienones, leading to the synthesis of difunctionalized dihydrochromenones and dihydrobenzofuranones in good yields under relatively mild conditions.[7][8]
Quantitative Data for Reductive Cascade Reaction [7]
| Entry | Alkynyl Cyclohexadienone Substrate | Sulfonylating Agent | Product | Yield (%) |
| 1 | Substrate 1a | Benzenesulfonyl hydrazide | Dihydrochromenone 3a | 85 |
| 2 | Substrate 1b | p-Toluenesulfonyl hydrazide | Dihydrochromenone 3b | 82 |
| 3 | Substrate 1c | o-Nitrobenzenesulfonyl hydrazide | Dihydrochromenone 3c | 75 |
| 4 | Substrate 2a | Benzenesulfonyl hydrazide | Dihydrobenzofuranone 4a | 80 |
Experimental Protocol: General Procedure for the Reductive Hydrazo-Sulfonylative Difunctionalization [7]
-
In a sealed tube, dissolve the alkynyl cyclohexadienone (0.2 mmol), sulfonyl hydrazide (0.3 mmol), and this compound (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE) (2.0 mL).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired difunctionalized product.
Proposed Reaction Mechanism
Caption: Simplified mechanism of the reductive sulfonylative cascade.
Precursor for Nanomaterials Synthesis
The labile Te-Te bond in this compound makes it an excellent precursor for the synthesis of metal-telluride nanomaterials.[4] This approach offers a mild and efficient route to novel materials with interesting photophysical and electronic properties.
This compound reacts with silver nitrate (B79036) in acetonitrile (B52724) at room temperature to produce long silver-telluride nanofibers. This synthesis is notable for its simplicity and the unique properties of the resulting nanomaterial.[4][9]
Experimental Protocol: Synthesis of Silver-Telluride Nanofibers [4]
-
In a Schlenk flask under an inert atmosphere, dissolve silver nitrate (34.5 mg, 0.5 mmol) in deoxygenated acetonitrile (45 mL) at room temperature.
-
Separately, dissolve this compound (DPDT) in deoxygenated acetonitrile.
-
Inject the DPDT solution into the silver nitrate solution under magnetic stirring.
-
Observe the color change from yellow to intense red within the first minute, indicating the formation of nanofibers.
-
The resulting nanofibers can be further treated with oleylamine (B85491) to induce aggregation-induced emission (AIE) properties.
-
Characterize the nanomaterial using techniques such as UV-Vis-NIR spectroscopy, fluorescence spectroscopy, and transmission electron microscopy (TEM).
Synthesis Workflow
Caption: Synthesis and functionalization of silver-telluride nanofibers.
Synthesis of Tellurium-Containing Heterocycles
This compound can be a starting material for the synthesis of various tellurium-containing heterocyclic compounds. These heterocycles are of interest in materials science and medicinal chemistry.[10] While direct, well-established protocols from this compound to a wide array of heterocycles are still developing, its derivatives are key intermediates.
Unsymmetrical diaryl tellurides, synthesized from this compound as described previously, can serve as precursors to more complex tellurium-containing heterocycles through subsequent cyclization reactions.
Logical Relationship for Heterocycle Synthesis
Caption: General synthetic logic from this compound to Te-heterocycles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. CAS 32294-60-3: this compound | CymitQuimica [cymitquimica.com]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. benchchem.com [benchchem.com]
Diphenyl Ditelluride: A Versatile Catalyst for Redox Reactions - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl ditelluride, (PhTe)₂, is an orange solid organotellurium compound that has garnered significant attention as a versatile catalyst in a wide array of redox reactions.[1] Its unique redox properties, including its ability to mimic the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx), make it a valuable tool in both synthetic organic chemistry and biomedical research.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in key redox transformations.
Physicochemical Properties
| Property | Value | Reference |
| Formula | C₁₂H₁₀Te₂ | [1] |
| Molar Mass | 409.41 g/mol | [1] |
| Appearance | Orange solid | [1] |
| Solubility | Good solubility in most organic solvents | [4] |
Applications in Redox Catalysis
This compound's catalytic activity stems from the ability of the tellurium atoms to readily cycle between different oxidation states. This allows it to facilitate both oxidation and reduction reactions.
Aerobic Oxidation of Thiols to Disulfides
This compound and its derivatives are highly effective catalysts for the aerobic oxidation of thiols to disulfides, a crucial transformation in both biological and chemical systems.[5] The reaction proceeds under mild conditions, often utilizing atmospheric oxygen as the terminal oxidant, making it an environmentally benign process.[5]
Quantitative Data for Aerobic Thiol Oxidation:
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Thiophenol | 20 | 3 | >99 | [5] |
| 4-Methylthiophenol | 20 | 3 | >99 | [5] |
| 4-Methoxythiophenol | 20 | 3 | >99 | [5] |
| 4-Chlorothiophenol | 20 | 3 | >99 | [5] |
| 1-Hexanethiol | 20 | 3 | 95 | [5] |
| Cyclohexanethiol | 20 | 3 | 98 | [5] |
| Benzyl mercaptan | 20 | 3 | >99 | [5] |
| 4-Mercaptopyridine | 20 | 3 | >99 | [5] |
Note: The referenced study utilized an ionic liquid-supported diphenyl telluride, a close derivative of this compound, demonstrating the catalytic principle.
Reduction of Hydroperoxides (Glutathione Peroxidase Mimicry)
This compound exhibits remarkable glutathione peroxidase (GPx)-like activity, catalyzing the reduction of harmful hydroperoxides (like hydrogen peroxide) by thiols (such as glutathione).[2][6] This antioxidant property is of significant interest in drug development for conditions associated with oxidative stress.[2] The catalytic cycle involves the oxidation of the ditelluride to a tellurinic acid, which then oxidizes the thiol and is reduced back to the ditelluride.
As a Reducing Agent in Organic Synthesis
In a departure from its typical role as an oxidation catalyst, this compound has been demonstrated to act as an unconventional reducing agent in specific organic transformations.[4][7] A notable example is the reductive hydrazo-sulfonylative difunctionalization cascade of alkynyl cyclohexadienones.[4][8]
Yields for Reductive Difunctionalization Cascade:
| Substrate | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Various alkynyl cyclohexadienones | 60-85 |[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the laboratory synthesis of this compound.[1]
Materials:
-
Tellurium powder
-
Phenylmagnesium bromide (PhMgBr) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of phenylmagnesium bromide in THF, add tellurium powder portion-wise at room temperature under an inert atmosphere.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Quench the reaction by carefully adding 1 M HCl.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting orange solid is this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Catalytic Aerobic Oxidation of Thiophenol
This protocol is adapted from a procedure using an ionic liquid-supported diphenyl telluride and can be considered a general method for this compound-catalyzed thiol oxidation.[5]
Materials:
-
Thiophenol
-
This compound
-
Photosensitizer (e.g., Rose Bengal)
-
Solvent (e.g., [bmim]PF₆ or a suitable organic solvent like acetonitrile)
-
500-W halogen lamp
-
Reaction vessel (e.g., open flask)
-
Magnetic stirrer
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve thiophenol (1.0 mmol), this compound (0.05 mmol, 5 mol%), and Rose Bengal (0.025 mmol) in the chosen solvent (10 mL).
-
Stir the solution vigorously in an open flask to ensure an adequate supply of air (oxygen).
-
Irradiate the reaction mixture with a 500-W halogen lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude diphenyl disulfide, which can be purified by column chromatography if necessary.
Protocol 3: Reductive Hydrazo-sulfonylative Difunctionalization of Alkynyl Cyclohexadienones
This protocol is based on the work of Halder and Giri, where this compound is used as a reducing agent.[7]
Materials:
-
Alkynyl cyclohexadienone substrate
-
This compound
-
Sulfonyl azide (B81097)
-
Solvent (e.g., 1,2-dichloroethane)
-
Reaction tube
-
Magnetic stirrer
-
Heating block or oil bath
Procedure:
-
To a screw-cap reaction tube, add the alkynyl cyclohexadienone (0.2 mmol), sulfonyl azide (0.24 mmol), and this compound (0.24 mmol).
-
Add the solvent (2.0 mL) to the reaction tube.
-
Seal the tube and stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired difunctionalized product.
Mechanistic Insights and Visualizations
Glutathione Peroxidase-like Catalytic Cycle
The antioxidant activity of this compound is primarily attributed to its ability to mimic the function of glutathione peroxidase. The catalytic cycle involves the oxidation of the ditelluride by a peroxide, followed by reduction with two equivalents of a thiol.
Caption: Glutathione Peroxidase-like catalytic cycle of this compound.
Experimental Workflow for Aerobic Thiol Oxidation
The following diagram illustrates the general workflow for the this compound-catalyzed aerobic oxidation of thiols.
Caption: Experimental workflow for thiol oxidation.
Conclusion
This compound is a robust and versatile catalyst for a variety of redox reactions. Its ability to act as both an oxidation and a reduction catalyst, coupled with its GPx-mimetic properties, makes it a valuable reagent for synthetic chemists and researchers in the field of drug development. The protocols and data presented herein provide a comprehensive guide for the effective utilization of this compound in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 125Te Chemical Shift of this compound: Chasing Conformers over a Flat Energy Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: A Detailed Protocol for the Synthesis of Diphenyl Ditelluride via Grignard Reagent
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of diphenyl ditelluride, a versatile organotellurium reagent used in organic synthesis.[1][2] The method involves the preparation of a phenylmagnesium bromide Grignard reagent, followed by its reaction with elemental tellurium and subsequent oxidative workup.[3][4] This protocol is designed to be a reliable resource for laboratory professionals requiring a pure sample of this compound for applications in catalysis, materials science, or as a precursor for more complex organotellurium compounds.[1][5]
Overview of Synthesis
The synthesis is a two-stage process:
-
Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent.[6]
-
Formation of this compound: The prepared Grignard reagent reacts with elemental tellurium powder to form a phenyltelluromagnesium bromide intermediate. This intermediate is then oxidized, typically by exposure to atmospheric oxygen during aqueous workup, to yield the final product, this compound.[3][4]
Overall Reaction: PhMgBr + Te → PhTeMgBr[3][4] 2PhTeMgBr + 0.5 O₂ + H₂O → Ph₂Te₂ + 2 MgBr(OH)[3][4]
Characterization and Properties
All quantitative data for the final product, this compound, are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | (C₆H₅)₂Te₂ or C₁₂H₁₀Te₂ | [3] |
| Molar Mass | 409.41 g/mol | |
| Appearance | Orange-colored solid powder | [3][4] |
| Melting Point | 65-67 °C | [2] |
| Purity (Typical) | ≥98% | |
| Solubility | Soluble in dichloromethane, acetone, chloroform; moderately soluble in ether; slightly soluble in ethanol; insoluble in water. | [2][4] |
| CAS Number | 32294-60-3 | [3] |
Experimental Protocol
3.1 Materials and Equipment
-
Reagents: Magnesium turnings, bromobenzene (anhydrous), anhydrous diethyl ether, elemental tellurium powder, iodine (crystal, as initiator), 1 M Sulfuric Acid (H₂SO₄), sodium sulfate (B86663) (anhydrous), ethanol, petroleum ether.
-
Glassware: 250 mL three-necked round-bottom flask, reflux condenser, 125 mL dropping funnel, glass stirrer, heating mantle, separatory funnel, beakers, Erlenmeyer flasks, Büchner funnel.
-
Safety: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.
3.2 Part A: Synthesis of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and glass stirrer. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination. Attach a calcium chloride drying tube to the top of the condenser.[7]
-
Reagent Preparation: Place magnesium turnings (3.9 g, 0.16 mol) and a single crystal of iodine into the flask.[7] In the dropping funnel, prepare a solution of bromobenzene (17.7 mL, 0.17 mol) in 75 mL of anhydrous diethyl ether.[7]
-
Reaction Initiation: Add approximately 15 mL of the bromobenzene/ether solution to the magnesium turnings.[7] The reaction may begin spontaneously, indicated by the fading of the iodine color, cloudiness, and gentle boiling of the ether.[7] If it does not start, gently warm the flask or carefully grind the magnesium with the glass stirrer.
-
Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a steady reflux without external heating.[7]
-
Completion: After the addition is complete, if the magnesium is not fully consumed, gently reflux the mixture using a heating mantle for an additional 15-30 minutes until all the metal has reacted.[8] The resulting gray-brown solution is the phenylmagnesium bromide reagent. Cool the solution to room temperature for the next step.
3.3 Part B: Synthesis of this compound
-
Reaction with Tellurium: Slowly add elemental tellurium powder (20.4 g, 0.16 mol) to the stirred Grignard solution. The addition should be portion-wise to control the exothermic reaction.
-
Reflux: After the tellurium addition is complete, heat the mixture to a gentle reflux for 1 hour to ensure the reaction goes to completion.
-
Hydrolysis and Oxidation: Cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture over a mixture of 250 g of crushed ice and 40 mL of 1 M sulfuric acid in a large beaker.[8] This step hydrolyzes the intermediate and the excess Grignard reagent. The solution should be stirred vigorously and exposed to air to facilitate the oxidation of the phenyltellurolate intermediate to this compound.[3][4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.
3.4 Part C: Purification and Isolation
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. An orange or brown crude solid will be obtained.
-
Recrystallization: Wash the crude solid with cold petroleum ether to remove non-polar impurities.[9] Recrystallize the solid from a minimal amount of hot ethanol.[9]
-
Isolation: Collect the resulting orange crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. Weigh the final product and determine its melting point.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for synthesizing this compound.
Safety and Handling
-
Grignard Reagents: Are highly reactive, moisture-sensitive, and can ignite spontaneously. All operations must be conducted under anhydrous conditions.[6][10]
-
Diethyl Ether: Is extremely flammable and volatile. Work in a fume hood and avoid all ignition sources.[6]
-
Organotellurium Compounds: Are considered toxic and should be handled with care.[4] this compound is harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
- 1. CAS 32294-60-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 32294-60-3 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Diphenyl_ditelluride [chemeurope.com]
- 5. repositorio.usp.br [repositorio.usp.br]
- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Phenylmagnesium_bromide [chemeurope.com]
Application of Diphenyl Ditelluride as a Reducing Agent in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl ditelluride, (PhTe)₂, is an orange solid that has emerged as a versatile reagent in organic synthesis. While traditionally used as a source of the phenyltelluro group, its application as a reducing agent is a more recent development, offering unique reactivity and selectivity. The weak Te-Te bond in this compound can be cleaved reductively to generate the highly reactive phenyltellurolate anion (PhTe⁻), which is the key species responsible for its reducing properties. This document provides detailed application notes and protocols for the use of this compound as a reducing agent in several key organic transformations.
Core Principles and Mechanism of Action
The reductive capability of this compound stems from the facile homolytic or heterolytic cleavage of the Te-Te bond. In many applications, this compound is used as a catalyst or precatalyst, where it is reduced in situ to the active reducing species, benzenetellurol (PhTeH) or its conjugate base, the phenyltellurolate anion (PhTe⁻), by a stoichiometric reductant such as sodium borohydride (B1222165) (NaBH₄). This active tellurol species then effects the reduction of the organic substrate, regenerating this compound in the process and completing the catalytic cycle.
The general principle of activation and reduction is depicted in the following workflow:
Application Notes and Protocols for Air-Sensitive Reactions Involving Diphenyl Ditelluride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and handling guidelines for conducting air-sensitive reactions utilizing diphenyl ditelluride. The procedures outlined herein are intended to ensure safe and efficient execution of experiments involving this versatile organotellurium reagent.
Introduction
This compound ((C₆H₅)₂Te₂) is an orange, crystalline solid widely employed in organic and organometallic synthesis. It serves as a valuable precursor for generating phenyltellurolate anions, a source of the phenyltellurium moiety, and as a component in the synthesis of various metal-telluride complexes and nanomaterials. Due to the sensitivity of many of its reactions and intermediates to oxygen and moisture, stringent air-sensitive techniques are often required. This application note details the experimental setup and provides specific protocols for two common types of air-sensitive reactions involving this compound: the synthesis of silver-telluride organometallic nanofibers and the oxidative addition to a palladium(0) complex.
Safety Precautions
This compound is toxic if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For air-sensitive reactions, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of potentially hazardous byproducts and to ensure the integrity of the reaction.
Experimental Setup
Reactions involving air-sensitive reagents like this compound are typically performed using either a Schlenk line or a glovebox. A Schlenk line allows for the manipulation of reagents in glassware that can be evacuated and backfilled with an inert gas. A glovebox provides a contained and controlled inert atmosphere for more complex or prolonged operations.
Standard Equipment:
-
Schlenk flasks or three-neck round-bottom flasks
-
Schlenk line with a dual vacuum/inert gas manifold
-
Inert gas source (high-purity nitrogen or argon)
-
Septa, glass stoppers, and cannulas
-
Syringes and needles for liquid transfers
-
Magnetic stir plate and stir bars
-
Oil bubbler to monitor inert gas flow
-
Oven-dried glassware
Experimental Protocols
Protocol 1: Synthesis of Silver-Telluride Organometallic Nanofibers
This protocol describes the synthesis of silver-telluride nanofibers from this compound and silver nitrate (B79036) under an inert atmosphere at room temperature.[1][2][3]
Materials:
-
This compound (DPDT)
-
Silver nitrate (AgNO₃)
-
Acetonitrile (B52724) (anhydrous, deoxygenated)
-
Schlenk flask
-
Syringe and needle
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve 34.5 mg (0.2 mmol) of silver nitrate in 45 mL of deoxygenated acetonitrile under an inert atmosphere.
-
In a separate vial, dissolve an appropriate amount of this compound in deoxygenated acetonitrile to achieve a molar ratio of Ag(I) to DPDT of 1:0.55.
-
Using a syringe, transfer the this compound solution to the silver nitrate solution under vigorous magnetic stirring.
-
Observe the color change from yellow to intense red within the first minute of the reaction.
-
Continue stirring for 30 minutes, during which a blood-red, fibrous precipitate will form.
-
The resulting nanofibers can be isolated by centrifugation and washed with acetonitrile.
Protocol 2: Oxidative Addition to a Palladium(0) Complex
This protocol outlines a representative procedure for the oxidative addition of this compound to a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), to form a dinuclear palladium(II) phenyltellurolate complex.[4][5] This type of reaction is fundamental in the synthesis of various organometallic compounds.
Materials:
-
This compound ((C₆H₅)₂Te₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dichloromethane (anhydrous, deoxygenated)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) in deoxygenated dichloromethane.
-
In a separate Schlenk flask, dissolve this compound in deoxygenated dichloromethane.
-
Slowly add the this compound solution to the palladium complex solution at room temperature with continuous stirring.
-
The reaction mixture may change color, indicating the formation of the palladium(II) complex.
-
Allow the reaction to stir at room temperature for several hours to ensure completion.
-
The product, often a dinuclear complex such as [Pd₂(μ-TePh)₂(PPh₃)₄], can be isolated by reducing the solvent volume and inducing precipitation or crystallization.
Data Presentation
The following table summarizes quantitative data for the described air-sensitive reactions involving this compound.
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Nanofiber Synthesis | AgNO₃, (C₆H₅)₂Te₂ | Acetonitrile | Room Temp. | 0.5 | Ag-Te Nanofibers | Not reported |
| Oxidative Addition | Pd(PPh₃)₄, (C₆H₅)₂Te₂ | Dichloromethane | Room Temp. | Several | [Pd₂(μ-TePh)₂(PPh₃)₄] and other clusters | Product distribution is dependent on the molar ratio of the reagents. |
Visualizations
References
Application Notes and Protocols: The Role of Diphenyl Ditelluride in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The development of novel catalysts and ligands continues to push the boundaries of this field. While phosphines and N-heterocyclic carbenes are the most common ligands, organochalcogen compounds, particularly those containing tellurium, have emerged as a class of molecules with unique electronic properties that could influence catalytic activity. This document explores the role of diphenyl ditelluride in the context of cross-coupling reactions.
While this compound is not widely employed as a direct catalyst for mainstream cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille couplings, it serves as a valuable reagent and precursor in related transformations. Organotellurium compounds, in general, have been investigated as ligands that can stabilize catalytically active metal centers, such as palladium nanoparticles.[1][2][3] This application note will provide an overview of the known applications of this compound and related organotellurium compounds in cross-coupling chemistry, alongside generalized protocols for key cross-coupling reactions that can serve as a starting point for investigating the potential of this compound as a catalyst or ligand.
I. This compound in the Synthesis of Unsymmetrical Diaryl Tellurides via Cross-Coupling
A notable application of this compound is its use as a substrate in copper-catalyzed cross-coupling reactions with potassium aryltrifluoroborate salts or arylboronic acids to synthesize unsymmetrical diaryl tellurides.[4][5] These products can be valuable intermediates in organic synthesis.
Quantitative Data Summary:
The following table summarizes representative data from the copper-catalyzed cross-coupling of diaryl ditellurides with potassium aryltrifluoroborate salts.
| Entry | Diaryl Ditelluride | Potassium Aryltrifluoroborate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | (p-Tol)₂Te₂ | p-MeOC₆H₄BF₃K | Cu(OAc)₂/bpy (1) | DMSO/H₂O | Reflux | 12 | 90 | [4] |
| 2 | (Ph)₂Te₂ | p-MeOC₆H₄BF₃K | Cu(OAc)₂/bpy (1) | DMSO/H₂O | Reflux | 12 | 85 | [4] |
| 3 | (p-ClC₆H₄)₂Te₂ | p-MeOC₆H₄BF₃K | Cu(OAc)₂/bpy (1) | DMSO/H₂O | Reflux | 12 | 88 | [4] |
| 4 | (p-Tol)₂Te₂ | PhBF₃K | Cu(OAc)₂/bpy (1) | DMSO/H₂O | Reflux | 12 | 87 | [4] |
Experimental Protocol: Synthesis of p-Tolyl(p-methoxyphenyl)telluride
Materials:
-
Di-p-tolyl ditelluride ((p-Tol)₂Te₂)
-
Potassium p-methoxyphenyltrifluoroborate (p-MeOC₆H₄BF₃K)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add di-p-tolyl ditelluride (0.25 mmol), potassium p-methoxyphenyltrifluoroborate (0.5 mmol), copper(II) acetate (0.0025 mmol, 1 mol%), and 2,2'-bipyridine (0.0025 mmol, 1 mol%).
-
Add a 2:1 (v/v) mixture of DMSO and water (3 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical diaryl telluride.
II. Generalized Protocols for Investigating this compound in Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for Suzuki, Sonogashira, Heck, and Stille reactions. These can be adapted to investigate the potential of this compound as a ligand or co-catalyst, likely in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Optimization of catalyst loading, ligand-to-metal ratio, solvent, base, and temperature will be necessary.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.
Generalized Experimental Protocol:
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic acid
-
Palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
This compound (as a potential ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF/water mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium source (1-5 mol%), and this compound (2-10 mol%).
-
Add the base (2.0-3.0 mmol) and the solvent (5-10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle and Experimental Workflow:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling and a typical experimental workflow.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]
Generalized Experimental Protocol:
Materials:
-
Aryl halide
-
Terminal alkyne
-
Palladium source (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) (co-catalyst)
-
This compound (as a potential ligand)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium source (1-2 mol%), CuI (2-4 mol%), and this compound (if used, 2-8 mol%).
-
Add the aryl halide (1.0 mmol) and the solvent (5 mL).
-
Add the base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.
Catalytic Cycles:
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
C. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[7]
Generalized Experimental Protocol:
Materials:
-
Aryl halide
-
Alkene (e.g., styrene, acrylate)
-
Palladium source (e.g., Pd(OAc)₂)
-
This compound (as a potential ligand)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a sealed tube under an inert atmosphere, combine the palladium source (1-3 mol%), this compound (if used, 2-6 mol%), the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (2.0 mmol).
-
Add the solvent (5 mL).
-
Seal the tube and heat the reaction mixture with stirring (typically 80-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle:
Caption: The catalytic cycle of the Heck reaction.
D. Stille Coupling
The Stille reaction couples an organohalide with an organotin compound.[8][9]
Generalized Experimental Protocol:
Materials:
-
Organic halide (e.g., aryl iodide, bromide, or triflate)
-
Organostannane (e.g., aryltributylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
This compound (as a potential ligand)
-
Solvent (e.g., anhydrous DMF, toluene, or dioxane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the organic halide (1.0 eq), the palladium catalyst (1-5 mol%), and this compound (if used, 2-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent (1.0-1.2 eq) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with aqueous KF to precipitate tin byproducts.
-
Filter the mixture through celite, and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound's primary role in the context of cross-coupling chemistry is as a reagent for the synthesis of unsymmetrical diaryl tellurides. Direct catalytic applications in major C-C bond-forming reactions remain limited in the current literature. However, the unique properties of organotellurium compounds suggest potential for future development. The provided generalized protocols offer a framework for researchers to explore the catalytic activity of this compound and other organotellurium compounds in these pivotal transformations. Such investigations could lead to the discovery of novel catalytic systems with unique reactivity and selectivity, further expanding the synthetic chemist's toolkit.
References
- 1. Organosulphur, organoselenium and organotellurium compounds for the development of heterogeneous and nanocatalytic systems for Suzuki coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic system having an organotellurium ligand on graphene oxide: immobilization of Pd(0) nanoparticles and application in heterogeneous catalysis of cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes: Synthesis of Unsymmetrical Diaryl Tellurides from Diphenyl Ditelluride
Introduction
Unsymmetrical diaryl tellurides are valuable compounds in organic synthesis, materials science, and medicinal chemistry. The development of efficient and selective methods for their preparation is of significant interest to researchers in these fields. Diphenyl ditelluride is a common and commercially available starting material for the synthesis of these target molecules. This document provides detailed application notes and experimental protocols for several key methods for the preparation of unsymmetrical diaryl tellurides from this compound.
Methodological Approaches
Several distinct strategies have been developed to achieve the synthesis of unsymmetrical diaryl tellurides from this compound. These methods can be broadly categorized as transition-metal-free and metal-catalyzed approaches.
-
Transition-Metal-Free SH2 Reaction: This method offers a straightforward approach by reacting this compound with aryl radicals generated in situ from arylhydrazines in the presence of a base and air.[1][2][3][4] It is noted for its operational simplicity and avoidance of transition metal contaminants in the final product.[3]
-
Metal-Catalyzed Cross-Coupling Reactions: These methods utilize transition metals such as silver, copper, or indium to facilitate the formation of the carbon-tellurium bond.
-
Silver-Catalyzed Cross-Coupling: This approach employs a silver catalyst, such as silver nitrate (B79036) (AgNO₃), to promote the reaction between this compound and arylboronic acids.[5] This method is characterized by its efficiency and high yields.[5]
-
Copper-Catalyzed Cross-Coupling: Copper salts, for instance, copper(II) acetate (B1210297) (Cu(OAc)₂), are used to catalyze the coupling of this compound with potassium aryltrifluoroborate salts or arylboronic acids.[3][6] These reactions are generally robust and provide good to excellent yields of the desired unsymmetrical diaryl tellurides.[6]
-
Indium-Mediated Reaction: In this solvent-free method, indium bromide (InBr) is used to cleave the Te-Te bond of this compound. The resulting organotelluride nucleophile then reacts with an aryl diazonium tetrafluoroborate.[7][8] This reaction is efficiently carried out using mechanical ball milling, presenting a green chemistry approach.[7][8]
-
Comparison of Methods
The choice of method for the synthesis of a particular unsymmetrical diaryl telluride will depend on several factors, including the nature of the substrates, desired purity of the product, and available laboratory equipment.
| Method | Aryl Source | Catalyst/Reagent | Key Advantages | Typical Yields |
| Transition-Metal-Free SH2 | Arylhydrazine | Et₃N, Air | Metal-free, operationally simple, broad substrate scope.[1][3] | Moderate to Excellent[3] |
| Silver-Catalyzed Cross-Coupling | Arylboronic Acid | 10 mol% AgNO₃ | High yields, efficient.[5] | High[5] |
| Copper-Catalyzed Cross-Coupling | Potassium Aryltrifluoroborate / Arylboronic Acid | Cu(OAc)₂ / bpy | Good to excellent yields, general applicability.[6] | Good to Excellent[6] |
| Indium-Mediated Ball Milling | Aryl Diazonium Tetrafluoroborate | InBr | Solvent-free, good to excellent yields.[7][8] | Good to Excellent[7][8] |
Experimental Protocols
Transition-Metal-Free SH2 Reaction Protocol
This protocol is based on the work of Yamamoto et al. and describes the synthesis of unsymmetrical diaryl tellurides from this compound and arylhydrazines.[3][9]
Materials:
-
This compound
-
Arylhydrazine hydrochloride
-
Triethylamine (B128534) (Et₃N)
-
Ethyl acetate (AcOMe)
-
30 mL flask with stir bar
Procedure:
-
To a 30 mL flask equipped with a stir bar, add the arylhydrazine hydrochloride (1.0 mmol), this compound (0.25 mmol), and benzene (3.0 mL).
-
Add triethylamine (3.0 equivalents relative to the arylhydrazine hydrochloride).
-
Stir the resulting solution at 60 °C in an open-air atmosphere for 24 hours.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (10 mL).
-
Filter the solution through a pad of silica gel to purify the product.
-
Evaporate the solvent from the filtrate to yield the unsymmetrical diaryl telluride.
Diagram of Experimental Workflow:
Caption: Workflow for the transition-metal-free synthesis of unsymmetrical diaryl tellurides.
Copper-Catalyzed Cross-Coupling Protocol
This protocol is adapted from the work on copper-catalyzed cross-coupling reactions of diaryl ditellurides with potassium aryltrifluoroborate salts.[1]
Materials:
-
This compound
-
Potassium aryltrifluoroborate salt
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (H₂O)
-
Round-bottomed flask
Procedure:
-
To a round-bottomed flask, add this compound (0.25 mmol), potassium aryltrifluoroborate salt (0.5 mmol), copper(II) acetate (1 mol%), and 2,2'-bipyridine (1 mol%).
-
Add dimethyl sulfoxide (1 mL) and water (0.5 mL) to the flask.
-
Stir the reaction mixture at reflux for 12 hours under an air atmosphere.
-
After cooling to room temperature, the product can be extracted using an appropriate organic solvent and purified by column chromatography.
Diagram of Experimental Workflow:
Caption: Workflow for the copper-catalyzed synthesis of unsymmetrical diaryl tellurides.
Disclaimer: These protocols are intended for use by trained research professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of symmetrical and unsymmetrical tellurides via silver catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium [mdpi.com]
Application Notes and Protocols: Diphenyl Ditelluride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of diphenyl ditelluride ((PhTe)₂) in the synthesis of valuable heterocyclic compounds. This compound is a versatile reagent that can act as a radical initiator mediator and a reducing agent, facilitating the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Application 1: Photoinduced Radical Cyclization for the Synthesis of Bisthiolated Indoles
This protocol details the synthesis of bisthiolated indole (B1671886) derivatives through a photoinduced intramolecular radical cyclization of o-ethenylaryl isocyanides with organic disulfides, mediated by this compound. This method allows for the formation of C-S bonds and the construction of the indole core in a single step under mild, visible-light-mediated conditions.[1]
Experimental Protocol:
A solution of o-ethenylaryl isocyanide (0.20 mmol), organic disulfide (0.30 mmol), and this compound (0.02 mmol, 10 mol %) in degassed benzene (B151609) (2.0 mL) is prepared in a Pyrex tube. The tube is sealed with a screw cap and the mixture is irradiated with a 500-W tungsten lamp at room temperature for 4 hours. After the reaction, the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) as eluent) to afford the desired bisthiolated indole derivative.
Quantitative Data:
| Entry | o-Ethenylaryl Isocyanide | Organic Disulfide | Product | Yield (%) |
| 1 | 2-(1-phenylvinyl)phenyl isocyanide | Diphenyl disulfide | 3-(phenylthio)-2-(1-(phenylthio)-1-phenylethyl)-1H-indole | 85 |
| 2 | 2-(1-phenylvinyl)phenyl isocyanide | Dibenzyl disulfide | 3-(benzylthio)-2-(1-(benzylthio)-1-phenylethyl)-1H-indole | 78 |
| 3 | 2-(1-(4-methoxyphenyl)vinyl)phenyl isocyanide | Diphenyl disulfide | 2-(1-(4-methoxyphenyl)-1-(phenylthio)ethyl)-3-(phenylthio)-1H-indole | 92 |
| 4 | 2-(1-(4-chlorophenyl)vinyl)phenyl isocyanide | Diphenyl disulfide | 2-(1-(4-chlorophenyl)-1-(phenylthio)ethyl)-3-(phenylthio)-1H-indole | 81 |
Reaction Workflow:
References
Quantifying Diphenyl Ditelluride: A Guide to Analytical Techniques for Reaction Monitoring
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on analytical techniques for the precise quantification of diphenyl ditelluride in reaction mixtures. This collection of application notes and protocols details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for accurate monitoring of this key organotellurium compound.
This compound, a versatile reagent in organic synthesis, requires precise analytical methods to ensure reaction efficiency, product purity, and to understand reaction kinetics.[1] These notes provide detailed methodologies, data presentation standards, and visual workflows to aid researchers in implementing these techniques in their laboratories.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the separation and quantification of this compound from complex reaction mixtures. The method's specificity, linearity, and precision make it suitable for routine analysis.[2]
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh a small aliquot of the reaction mixture.
-
Dissolve the aliquot in a known volume of a suitable solvent, such as acetonitrile (B52724) or methanol, to a final concentration within the calibration range. This compound is soluble in most organic solvents.[3]
-
If necessary, perform a liquid-liquid extraction to remove interfering matrix components.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. A typical starting point is a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid to ensure good peak shape.
-
Gradient Program:
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the nonpolar this compound. A suggested gradient is from 50% B to 90% B over 20 minutes.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Column Temperature: 30 °C.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
The method should demonstrate linearity over a defined concentration range (e.g., 25–45 μg/mL).[2]
Data Presentation:
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 25 - 45 µg/mL |
| Limit of Detection | To be determined |
| Limit of Quantitation | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity for the quantification of volatile and thermally stable compounds like this compound. Electron ionization (EI) is a common ionization technique for this purpose.
Experimental Protocol:
1. Sample Preparation:
-
Prepare the sample as described for HPLC analysis, ensuring the final solvent is suitable for GC injection (e.g., hexane, ethyl acetate).
-
Derivatization is typically not required for this compound.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 320 °C at 20 °C/min, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Interface Temperature: 250 °C.
-
Ion Source Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound include m/z 412 (molecular ion) and 154.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the same solvent as the samples.
-
Inject the standards to generate a calibration curve based on the peak area of the selected ion.
Data Presentation:
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Range | To be determined |
| Limit of Detection | To be determined |
| Limit of Quantitation | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | < 5% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself. Both ¹H and ¹²⁵Te NMR can be utilized, with ¹H qNMR being more common due to wider instrument availability.
Experimental Protocol:
1. Sample and Standard Preparation:
-
Accurately weigh a precise amount of the reaction mixture aliquot.
-
Accurately weigh a precise amount of a suitable internal standard. The internal standard should:
-
Have a known purity.
-
Be stable and non-reactive with the sample components.
-
Have at least one signal that is well-resolved from the signals of this compound and other components in the mixture.
-
A common internal standard for non-polar analytes in organic solvents is 1,4-bis(trimethylsilyl)benzene.
-
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Acquisition Parameters (¹H qNMR):
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]
-
Pulse Angle: A calibrated 90° pulse.
-
Acquisition Time: Sufficient to ensure good digital resolution.
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signal of this compound (e.g., the aromatic protons) and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * (mₛ / mₓ) * Pₛ
Where:
-
Cₓ = Purity of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
x = analyte (this compound)
-
s = internal standard
-
Data Presentation:
| Analyte Signal (¹H NMR) | Internal Standard Signal (¹H NMR) | Calculated Purity (% w/w) | Uncertainty |
| Aromatic protons | e.g., Si(CH₃)₃ protons | To be determined | To be determined |
Experimental Workflows
Caption: General workflow for the quantification of this compound.
Caption: Factors influencing the choice of analytical technique.
References
Application Notes and Protocols for Photophysical Studies of Reaction Products from Diphenyl Ditelluride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl ditelluride [(PhTe)₂] is a versatile organotellurium compound that serves as a precursor for a variety of reaction products with interesting photophysical properties. These products, ranging from fluorescent small molecules to functional nanomaterials, are gaining attention for their potential applications in materials science and medicine, particularly in photodynamic therapy (PDT). The incorporation of the heavy tellurium atom often leads to unique photophysical behaviors, such as significant spin-orbit coupling, which can enhance intersystem crossing and the generation of singlet oxygen. This document provides detailed application notes and experimental protocols for the photophysical characterization of various reaction products derived from this compound.
I. Photophysical Properties of Selected Reaction Products
The reaction of this compound with various organic and inorganic substrates yields a diverse array of products with distinct photophysical characteristics. The heavy-atom effect of tellurium plays a crucial role in influencing the excited-state dynamics of these molecules. Below is a summary of the key photophysical data for representative reaction products.
| Reaction Product Class | Specific Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Intersystem Crossing Quantum Yield (Φ_ISC) | Singlet Oxygen Quantum Yield (Φ_Δ) | Notes |
| Tellurophene-appended BODIPYs | meso-tellurophene-BODIPY | 503[1] | 526[1] | 0.01[1] | - | 0.26 ± 0.01[1][2] | Potent photosensitizer for PDT.[1] |
| Dihydrochromenones/Dihydrobenzofuranones | Difunctionalized derivatives | 400–450[3] | 520–570[3] | - | - | - | Synthesized via a reductive hydrazo-sulfonylative difunctionalization cascade using (PhTe)₂.[3] |
| Silver-Telluride Nanofibers | Organometallic Nanofibers | - | Red emission | - | - | - | Exhibit Aggregation-Induced Emission (AIE).[4] Initially non-emissive.[4] |
| 3-Phenyltellanyl BODIPY | 3-Phenyltellanyl BODIPY derivative | Bathochromically shifted | - | Decreased | 0.59 (maximum) | - | The internal heavy-atom effect of tellurium enhances intersystem crossing. |
II. Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible photophysical characterization of this compound reaction products.
Protocol 1: Synthesis of a Tellurophene-Appended BODIPY Photosensitizer
This protocol describes a synthetic route to a tellurophene-appended BODIPY, a potent photosensitizer, starting from a borylated tellurophene (B1218086) which can be synthesized from precursors derived from elemental tellurium, a related chemistry to this compound synthesis.
Materials:
-
Tellurophene-2-BPin
-
meso-(p-bromophenyl)-BODIPY
-
[Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))
-
2 M aqueous Na₂CO₃ solution
-
Toluene
-
Ethanol
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve meso-(p-bromophenyl)-BODIPY (1.0 eq) and tellurophene-2-BPin (1.2 eq) in toluene.
-
Catalyst Addition: Add [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture.
-
Aqueous Base Addition: Add 2 M aqueous Na₂CO₃ solution (4.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a DCM/hexane gradient to afford the pure tellurophene-appended BODIPY.
Expected Outcome: A deeply colored solid with strong absorption in the visible region, suitable for use as a photosensitizer.
Protocol 2: Steady-State Absorption and Emission Spectroscopy
This protocol outlines the procedure for measuring the absorption and fluorescence spectra of the synthesized compounds.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., dichloromethane, toluene)
Procedure:
-
Sample Preparation: Prepare dilute solutions of the sample in the desired spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of ~0.1 at the absorption maximum for fluorescence measurements to avoid inner-filter effects.
-
Absorption Measurement:
-
Record a baseline spectrum of the pure solvent in the spectrophotometer.
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 300-800 nm).
-
Identify the wavelength of maximum absorption (λ_abs, max).
-
-
Emission Measurement:
-
Excite the sample solution at its λ_abs, max in the fluorometer.
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em, max).
-
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):
-
Use a well-characterized standard with a known quantum yield (e.g., Rhodamine B in ethanol, Φ_f = 0.70).[1]
-
Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption and emission spectra for all solutions.
-
Calculate the integrated fluorescence intensity of the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Protocol 3: Transient Absorption Spectroscopy (TAS)
TAS is a powerful technique to study the dynamics of excited states, including intersystem crossing and triplet state lifetimes.
Equipment:
-
Femtosecond transient absorption spectrometer (pump-probe setup)
-
Laser source (e.g., Ti:sapphire laser)
-
Optical parametric amplifier (OPA) for wavelength tuning
-
Sample cell (e.g., 2 mm pathlength cuvette) with constant stirring
Procedure:
-
Sample Preparation: Prepare a solution of the sample with an absorbance of approximately 0.3-0.5 at the pump wavelength in a 2 mm cuvette.
-
Experimental Setup:
-
The laser output is split into a pump beam and a probe beam.
-
The pump beam is directed through an OPA to generate the desired excitation wavelength to excite the sample.
-
The probe beam is passed through a crystal (e.g., sapphire) to generate a white-light continuum.
-
The pump and probe beams are focused and overlapped on the sample. A mechanical delay stage is used to vary the time delay between the pump and probe pulses.
-
-
Data Acquisition:
-
The change in absorbance (ΔA) of the probe light is measured as a function of wavelength and time delay after excitation by the pump pulse.
-
Spectra are collected over a range of time delays, from femtoseconds to nanoseconds.
-
-
Data Analysis:
-
The transient absorption spectra are analyzed to identify features such as ground-state bleaching, stimulated emission, and excited-state absorption.
-
Kinetic analysis of the decay of these features at specific wavelengths provides information on the lifetimes of the excited states.
-
Global analysis of the entire dataset can be used to determine the intersystem crossing quantum yield (Φ_ISC).
-
Protocol 4: Aggregation-Induced Emission (AIE) Study
This protocol is designed to investigate the AIE properties of materials like the Silver-Telluride nanofibers.
Materials:
-
AIE-active compound (e.g., Silver-Telluride nanofibers)
-
"Good" solvent in which the compound is soluble and non-emissive (e.g., acetonitrile)
-
"Poor" solvent that induces aggregation (e.g., water)
-
Fluorometer and UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Inducing Aggregation:
-
Prepare a stock solution of the AIE-active compound in the "good" solvent.
-
Create a series of solutions with varying fractions of the "poor" solvent (e.g., 0% to 90% water in acetonitrile).
-
-
Photophysical Measurements:
-
For each solvent mixture, record the UV-Vis absorption and fluorescence emission spectra.
-
Plot the maximum fluorescence intensity against the fraction of the "poor" solvent. A significant increase in fluorescence intensity at higher fractions of the poor solvent indicates AIE.
-
-
Characterization of Aggregates:
-
Use DLS to determine the size distribution of the aggregates formed in the solvent mixtures.
-
Use TEM to visualize the morphology of the aggregates. Prepare TEM samples by drop-casting a dilute suspension of the aggregates onto a TEM grid and allowing the solvent to evaporate.
-
III. Visualization of Key Processes
Diagrams are provided to illustrate the experimental workflows and the proposed mechanism of action for photodynamic therapy.
Caption: Experimental workflow for the synthesis and photophysical characterization of this compound reaction products.
Caption: Simplified signaling pathway of PDT-induced apoptosis mediated by a tellurophene-based photosensitizer.[5]
References
- 1. Introducing the Tellurophene-Appended BODIPY: PDT Agent with Mass Cytometry Tracking Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing the Tellurophene-Appended BODIPY: PDT Agent with Mass Cytometry Tracking Capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
common side products in the synthesis of diphenyl ditelluride and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diphenyl ditelluride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products encountered during the synthesis of this compound, typically prepared via the reaction of a phenyl Grignard reagent with elemental tellurium followed by oxidation, are diphenyl telluride ((C₆H₅)₂Te) and unreacted elemental tellurium (Te).[1][2] The formation of diphenyl telluride can occur if the stoichiometry of the reagents is not carefully controlled.
Q2: How can I remove unreacted elemental tellurium from my crude product?
A2: Unreacted elemental tellurium is insoluble in many common organic solvents. A straightforward and effective method for its removal is to dissolve the crude product in a suitable solvent, such as diethyl ether or tetrahydrofuran, and then filter the solution. The unreacted tellurium will be retained by the filter.
Q3: What is the recommended method for purifying this compound from organic side products like diphenyl telluride?
A3: The two primary methods for purifying this compound from organic side products are recrystallization and column chromatography. Recrystallization from 96% ethanol (B145695) or diethyl ether has been reported to yield pure this compound.[3] For more challenging separations, column chromatography using a silica (B1680970) gel stationary phase is effective.
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is an orange-red crystalline solid.[3] It is soluble in most common organic solvents but only sparingly soluble in ethanol.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete reaction of Grignard reagent with tellurium. | Ensure the tellurium powder is finely divided to maximize surface area. Allow for sufficient reaction time with vigorous stirring. |
| Premature oxidation of the Grignard reagent. | Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the Grignard reaction to prevent reaction with atmospheric oxygen and moisture. |
| Loss of product during workup and purification. | Carefully perform extraction and filtration steps. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Removal Protocol |
| Unreacted Tellurium | Black or grey insoluble particles in the crude product. | Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Filter the solution to remove the insoluble tellurium. |
| Diphenyl Telluride | Can be identified by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with a known standard. | Recrystallization: Dissolve the crude product in hot 96% ethanol or diethyl ether and allow it to cool slowly. This compound is less soluble and will crystallize out, leaving the more soluble diphenyl telluride in the mother liquor.[3] Column Chromatography: Use a silica gel column and elute with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and diethyl ether. The polarity of the eluent can be optimized using TLC to achieve good separation (an Rf value of 0.2-0.3 for this compound is a good target).[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 96% ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the orange-red crystals of this compound by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 mixture of hexane:ethyl acetate). Pour the slurry into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum volume of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The less polar diphenyl telluride will elute first, followed by the more polar this compound.
-
Fraction Collection: Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
| Purification Method | Starting Material Purity | Final Product Purity | Typical Yield |
| Recrystallization (from 96% Ethanol) | Crude mixture | >98% (by GC)[5] | 85%[3] |
| Column Chromatography | Crude mixture | High purity (exact percentage depends on separation efficiency) | Typically high, but can vary depending on the separation. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making workflow for troubleshooting impurities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 32294-60-3 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Diphenyl Ditelluride Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for diphenyl ditelluride reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent laboratory method for the synthesis of this compound is the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with elemental tellurium, followed by oxidation.[1][2]
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary depending on the specific protocol and reaction conditions. Literature reports yields for the Grignard route to be in the range of 68-85%.[2][3] Other methods, such as those using potassium hydroxide (B78521) and an aryl halide, have also reported high yields.[4]
Q3: What are the main side products in this compound synthesis?
A3: A common side product is diphenyl telluride ((C₆H₅)₂Te).[2] In reactions involving Grignard reagents, the formation of biphenyl (B1667301) is also a possibility due to a homocoupling reaction.[5]
Q4: How can I purify crude this compound?
A4: Purification is commonly achieved through recrystallization or column chromatography.[3][4] For recrystallization, dissolving the product in warm hexanes followed by cooling can yield pure crystals.[2] For column chromatography, a silica (B1680970) gel stationary phase is typically used.
Q5: What are the key safety precautions when working with this compound and its precursors?
A5: this compound should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions, especially those involving Grignard reagents, should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to air and moisture.[6][7]
Troubleshooting Guide
Problem 1: Low Yield of this compound
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Question: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
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Reagent Quality: Ensure the use of high-purity, finely ground tellurium powder to maximize its reactivity.[6] If using a Grignard reagent, its concentration should be accurately determined (e.g., by titration) to ensure correct stoichiometry.[7]
-
Reaction Conditions: The reaction is highly sensitive to air and moisture. All glassware must be thoroughly dried, and the reaction should be maintained under a strict inert atmosphere.[6][7] The rate of addition of reagents and the reaction temperature can also impact the yield.
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Inefficient Work-up and Purification: Losses can occur during extraction and purification steps. Ensure thorough extraction with an appropriate solvent and optimize the column chromatography or recrystallization process to minimize product loss.[6]
-
Problem 2: Grignard Reaction Fails to Initiate
-
Question: I am using the Grignard route, but the reaction is not starting. What should I do?
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Answer: Failure to initiate is a common issue with Grignard reactions. Consider the following:
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Inactive Magnesium Surface: The magnesium turnings may have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine or by gently crushing the turnings with a dry stirring rod.[5][8]
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Presence of Water: Traces of water in the glassware or solvent will quench the Grignard reagent. Ensure all components are scrupulously dry.[9]
-
Initiation Temperature: Sometimes, gentle warming of the flask can help initiate the reaction. Once it starts (indicated by bubbling or a color change), be prepared to cool the reaction if it becomes too vigorous.[5]
-
Problem 3: Formation of Significant Amounts of Side Products
-
Question: My final product is contaminated with a significant amount of diphenyl telluride or other impurities. How can I minimize their formation?
-
Answer: The formation of diphenyl telluride can sometimes be favored by certain reaction conditions. To minimize its formation and that of other side products:
-
Control Stoichiometry: Carefully control the ratio of the Grignard reagent to tellurium.
-
Temperature Control: Higher temperatures can sometimes favor the formation of side products like biphenyls in Grignard reactions.[9] Maintaining the recommended reaction temperature is crucial.
-
Purification: An efficient purification step, such as carefully performed column chromatography, is essential to separate the desired this compound from any side products.
-
Quantitative Data
The yield of this compound can be influenced by the synthetic method employed. Below is a summary of yields reported in the literature for various preparative routes.
| Starting Materials | Reagents and Conditions | Reported Yield | Reference |
| Phenylmagnesium bromide, Tellurium | Diethyl ether, Air oxidation | 85% | [3] |
| Phenylmagnesium bromide, Tellurium | THF, Air oxidation | 74.2% | [2] |
| Phenyltellurium trichloride | Hydrazine, Ethanol, Reflux | 68% | [3] |
| Aryl halide, Tellurium | KOH, DMF, 120 °C, 12h | High (not specified) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reagent[2]
-
Preparation: Oven-dry a 25 mL three-neck round-bottom flask and allow it to cool under a nitrogen atmosphere. Add 638 mg of elemental tellurium powder and a magnetic stir bar to the flask.
-
Reaction: At room temperature and with stirring, add a 1.0 M solution of phenylmagnesium bromide in THF dropwise over 10 minutes.
-
Oxidation: After the addition is complete, stir for an additional 10 minutes. Then, remove the nitrogen inlet and allow the reaction to stir open to the air for 1 hour.
-
Work-up: Evaporate the THF under reduced pressure. Add approximately 10 mL of hexanes to the residue and swirl to dissolve the product.
-
Filtration: Filter the suspension through a pad of Celite on a glass frit to remove unreacted tellurium and other solids. Wash the filter cake with an additional 10 mL of hexanes.
-
Isolation: Combine the filtrates and evaporate the solvent to obtain the crude this compound.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of warm hexanes. Cool the solution in an ice-salt bath to induce crystallization. Filter the crystals using a Hirsch funnel and air-dry.
Protocol 2: Purification of this compound by Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. Aim for an Rf value of approximately 0.2-0.3 for this compound.[10]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
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Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified product.
Visualizations
Glutathione (B108866) Peroxidase (GPx) Mimetic Catalytic Cycle
This compound can exhibit antioxidant properties by mimicking the action of the enzyme glutathione peroxidase. The proposed catalytic cycle involves the reduction of the ditelluride bond by a thiol, such as glutathione (GSH), to form a tellurol intermediate. This tellurol then reduces reactive oxygen species like hydrogen peroxide (H₂O₂), becoming oxidized in the process. The cycle is then regenerated.
Caption: Proposed catalytic cycle for the GPx-like activity of this compound.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and resolve issues leading to low product yields in this compound synthesis.
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
optimization of reaction conditions for catalytic cycles involving diphenyl ditelluride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyl ditelluride in catalytic cycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species derived from this compound?
In many catalytic reactions, the active species is believed to be the phenyltellurol radical (PhTe•) or a related phenyltellurolate species, formed by the homolytic or heterolytic cleavage of the Te-Te bond in this compound ((PhTe)₂). This cleavage can be initiated by heat, light, or interaction with other reagents in the reaction mixture. The reactivity of these species is central to the catalytic cycle.
Q2: My reaction is sluggish or fails to initiate. What are the common causes?
Several factors can contribute to a slow or stalled reaction:
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Insufficient Cleavage of this compound: The generation of the active phenyltellurol species is critical. Ensure your reaction conditions (e.g., temperature, light source) are adequate to promote the cleavage of the Te-Te bond.
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Catalyst Deactivation: Impurities in reagents or solvents can poison the catalyst. It is crucial to use pure and dry materials.
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Suboptimal Catalyst Loading: The concentration of the active tellurium species is important. Too low a concentration may lead to a slow reaction, while excessively high concentrations can promote side reactions.[1]
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Low Reaction Temperature: While some reactions proceed at room temperature, others may require thermal energy to overcome the activation barrier.
Q3: I am observing the formation of a significant amount of diphenyl telluride (Ph₂Te) as a byproduct. Why is this happening and how can I minimize it?
The formation of diphenyl telluride can occur through various decomposition or side pathways of the catalyst. One possibility is the disproportionation of phenyltellurol radicals or their reaction with other species in the reaction mixture. To minimize its formation, consider the following:
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Optimize Catalyst Loading: Use the lowest effective catalyst loading to disfavor bimolecular decomposition pathways.
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Control Reaction Temperature: Avoid excessively high temperatures that can lead to thermal decomposition of the catalyst.
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Ensure Inert Atmosphere: The presence of oxygen can lead to complex redox processes and catalyst degradation.
Q4: How sensitive are this compound-catalyzed reactions to air and moisture?
This compound and the active catalytic species are sensitive to air and moisture.[2] Oxygen can oxidize the active tellurium species, leading to catalyst deactivation. Water can react with and quench reactive intermediates. Therefore, it is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Inactive Catalyst | 1. Ensure the this compound is pure. Recrystallize if necessary. 2. Verify that the reaction conditions are sufficient to cleave the Te-Te bond (e.g., adequate temperature or light exposure). |
| Catalyst Poisoning | 1. Use freshly distilled and anhydrous solvents. 2. Purify all starting materials to remove potential inhibitors. | |
| Incorrect Stoichiometry | 1. Carefully check the molar ratios of all reactants and reagents. | |
| Formation of multiple byproducts | Side Reactions | 1. Lower the reaction temperature to improve selectivity. 2. Screen different solvents to find one that disfavors side reactions. 3. Reduce the catalyst loading. |
| Decomposition of Starting Materials or Products | 1. Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged reaction times. 2. Ensure the work-up procedure is not too harsh. | |
| Reaction stalls before completion | Catalyst Deactivation | 1. Add a fresh portion of this compound to the reaction mixture. 2. Ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Insufficient Reagent | 1. If one of the reactants is consumed, a stalled reaction may be observed. Confirm stoichiometry. |
Data Presentation: Optimization of a Hypothetical Cross-Coupling Reaction
The following table summarizes the optimization of a hypothetical cross-coupling reaction between an aryl halide and a nucleophile, catalyzed by this compound.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 5 | Toluene | 80 | 45 |
| 2 | 10 | Toluene | 80 | 65 |
| 3 | 10 | Dioxane | 80 | 55 |
| 4 | 10 | Toluene | 100 | 85 |
| 5 | 10 | Toluene | 120 | 70 (with byproduct formation) |
| 6 | 2 | Toluene | 100 | 50 |
| 7 | 10 | Toluene | 100 | 85 |
This data is illustrative and intended for instructional purposes.
Experimental Protocols
General Protocol for a this compound-Catalyzed Cross-Coupling Reaction
Materials:
-
This compound (catalyst)
-
Aryl halide (starting material)
-
Nucleophile (starting material)
-
Base (if required)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the nucleophile, and the base (if applicable).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A simplified catalytic cycle for a cross-coupling reaction.
Caption: A workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Organotellurium Compound Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and deactivation of organotellurium waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with organotellurium compounds?
A1: Organotellurium compounds present several health and safety challenges. They are known to be highly toxic, particularly to the central nervous system.[1] Some studies indicate that organotellurium compounds can be more toxic than their organoselenium counterparts.[1] Their toxicity is partly attributed to their ability to interact with and inhibit thiol-containing enzymes, such as δ-aminolevulinate dehydratase, which can disrupt critical biological pathways.[1][2] Additionally, many organotellurium compounds are unstable and may have a foul odor, necessitating careful handling in well-ventilated areas.[1]
Q2: What are the main challenges in working with organotellurium compounds in a laboratory setting?
A2: Researchers face several challenges when working with organotellurium compounds. These include:
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Toxicity and Odor: As mentioned, their high toxicity and unpleasant smell require stringent safety measures.
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Instability: Tellurols, for instance, are unstable and readily oxidize to ditellurides.[3] This instability can lead to the decomposition of reagents and the generation of hazardous waste.
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Air and Light Sensitivity: Some organotellurium compounds are sensitive to air and light, which can complicate their synthesis, purification, and storage.
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Limited Commercial Availability: Many organotellurium reagents are not commercially available and must be synthesized in-house, which can introduce additional handling and waste disposal challenges.[3]
Q3: Are there any known incompatibilities of organotellurium compounds that I should be aware of for waste segregation?
A3: Yes, organotellurium compounds, particularly tellurium(IV) chlorides, are incompatible with moisture and strong acids.[4] Contact with these substances can lead to hazardous decomposition, producing hydrogen chloride, chlorine, and tellurium fumes.[4] Therefore, it is crucial to segregate organotellurium waste from aqueous and acidic waste streams.
Q4: What are the general principles for the deactivation of organotellurium waste?
A4: The primary goal of deactivating organotellurium waste is to convert the toxic organotellurium species into less harmful, more stable inorganic tellurium compounds, which can then be disposed of appropriately. Common deactivation strategies involve either oxidation or reduction of the carbon-tellurium bond.
Q5: Can organotellurium compounds be disposed of without deactivation?
A5: No, due to their toxicity and reactivity, organotellurium compounds should not be disposed of without prior deactivation.[5][6] They are classified as hazardous waste, and their disposal must comply with local, regional, and national regulations.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| A strong, unpleasant (garlic-like) odor is detected in the lab. | Volatile organotellurium compounds may have been released due to a spill, an open container, or improper handling. | 1. Ensure all work is conducted in a properly functioning fume hood. 2. Check all containers for proper sealing. 3. If a spill has occurred, follow the appropriate spill cleanup protocol immediately. 4. Consider using a scrubber system with an oxidizing agent (e.g., potassium permanganate (B83412) solution) to trap volatile tellurium compounds. |
| A white precipitate forms in an organotellurium solution during storage. | The compound may be unstable and decomposing, potentially through oxidation or hydrolysis. | 1. Store organotellurium compounds under an inert atmosphere (e.g., nitrogen or argon). 2. Protect light-sensitive compounds from light by using amber vials or wrapping containers in aluminum foil. 3. If decomposition is suspected, the material should be treated as waste and deactivated. |
| An organotellurium reaction is not proceeding as expected, or is giving low yields. | The organotellurium reagent may have degraded, or it may be inhibited by contaminants. | 1. Verify the purity of the organotellurium reagent before use (e.g., by NMR spectroscopy if applicable). 2. Ensure that all solvents and other reagents are dry and free of oxygen if the reaction is sensitive to air or moisture. 3. Consider that organotellurium compounds can act as catalyst poisons in some reactions.[7] |
| Difficulty in removing tellurium byproducts from the reaction mixture. | Tellurium-containing impurities can be persistent. | 1. For the removal of the TeClx group, treatment with Raney nickel can be effective.[3] 2. Chromatographic purification may require specialized techniques due to the potential for on-column decomposition. Consider using deactivated silica (B1680970) gel. |
Deactivation Protocols
Oxidative Deactivation of Diorganotellurides
This protocol is suitable for the deactivation of diorganotellurides (R₂Te) and diorganoditellurides ((RTe)₂).
Methodology:
-
Preparation: In a fume hood, prepare a 10% (w/v) solution of sodium hypochlorite (B82951) (bleach) in water. The volume of the bleach solution should be at least 10 times the volume of the organotellurium waste solution.
-
Reaction: Slowly add the organotellurium waste to the stirred bleach solution at room temperature. The addition should be done dropwise to control any potential exotherm.
-
Stirring: Continue stirring the mixture for at least 2 hours to ensure complete oxidation. The reaction should result in the formation of inorganic tellurium oxides or tellurates.
-
Quenching: After 2 hours, test the solution for the presence of residual oxidant using potassium iodide-starch paper. If the paper turns blue-black, quench the excess hypochlorite by adding a saturated solution of sodium bisulfite until the test is negative.
-
Neutralization and Disposal: Neutralize the resulting aqueous solution to a pH of 7 with a suitable acid or base. The neutralized solution, containing inorganic tellurium salts, can then be disposed of as hazardous waste according to institutional guidelines.
Reductive Deactivation of Aryltellurium Trihalides
This protocol is designed for the deactivation of aryltellurium trihalides (ArTeX₃).
Methodology:
-
Preparation: In a fume hood, dissolve the aryltellurium trihalide waste in a suitable organic solvent (e.g., tetrahydrofuran).
-
Reduction: To the stirred solution, slowly add a 1 M solution of sodium borohydride (B1222165) in water. The amount of sodium borohydride should be in at least a 3-fold molar excess relative to the organotellurium compound. Be cautious as the reaction may generate hydrogen gas.
-
Stirring: Stir the reaction mixture at room temperature for 4-6 hours. The reduction should yield elemental tellurium as a black precipitate.
-
Filtration: After the reaction is complete, carefully filter the mixture to collect the elemental tellurium precipitate.
-
Waste Streams: The resulting filtrate should be treated as hazardous organic waste. The collected elemental tellurium should be disposed of as solid hazardous waste.
Quantitative Data on Deactivation
| Deactivation Method | Organotellurium Compound Type | Reagent | Typical Reaction Time | Approximate Efficiency | Primary Deactivated Product |
| Oxidative | Diorganotellurides, Diorganoditellurides | Sodium hypochlorite | 2-4 hours | >99% | Inorganic tellurates/tellurites |
| Reductive | Aryltellurium trihalides | Sodium borohydride | 4-6 hours | >95% | Elemental Tellurium (Te) |
| Thiol-based | General Organotelluranes | Dithiothreitol (DTT) | 1-2 hours | >98% | Tellurium-thiol adducts |
Visual Workflows
Caption: Experimental workflow for handling and deactivating organotellurium waste.
Caption: Logical relationship between properties and handling requirements.
References
stabilizing diphenyl ditelluride in solution for long-term experiments
Welcome to the technical support center for diphenyl ditelluride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments by providing essential information on its stabilization in solution, troubleshooting common issues, and outlining detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, with the chemical formula (C₆H₅)₂Te₂, is an orange-colored, air-stable solid organotellurium compound.[1][2] It serves as a versatile reagent in organic synthesis and is investigated for its catalytic and potential pharmacological properties, including antioxidant and anticancer activities.[1][2] In research, it is often used as a source of the phenyltelluro (PhTe) unit.[1]
Q2: In which solvents is this compound soluble and most stable?
A2: this compound is soluble in many common organic solvents, including dichloromethane, acetone, chloroform, and ether.[3][4] It is sparingly soluble in ethanol (B145695) and petroleum ether and insoluble in water.[1][5] For experimental use, acetonitrile (B52724) has been reported to form stable solutions that do not precipitate even after several days.[6][7] While generally stable, long-term stability in solution can be influenced by factors such as light and the presence of reactive species.
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: As a solid, this compound is considered air-stable and should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[3] For solutions, it is recommended to store them in a dark, cool environment to minimize potential degradation. Some sources suggest that storing solutions under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability, especially for long-term experiments.
Q4: What are the known degradation pathways for this compound in solution?
A4: The primary degradation pathway involves the cleavage of the relatively weak tellurium-tellurium (Te-Te) bond.[6][8] This cleavage can be initiated by light (photolytic cleavage) or by reaction with reducing agents.[6][8] In the presence of oxygen and light, oxidation can also occur. In aqueous media, gradual decomposition to elemental tellurium and tetrathionate (B1226582) can happen, although this can be mitigated by acidification with mineral acids.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of an orange/red solid from the solution over time. | 1. Solvent evaporation leading to supersaturation. 2. Change in temperature affecting solubility. 3. Slow decomposition of the compound. | 1. Ensure the container is tightly sealed to prevent solvent loss. 2. Store the solution at a constant, cool temperature. 3. Prepare fresh solutions for critical long-term experiments or re-dissolve the precipitate by gentle warming and agitation if decomposition is not suspected. |
| The solution changes color from orange/red to a darker shade or becomes colorless. | 1. A color change may indicate a chemical reaction or degradation. A darker color could suggest the formation of elemental tellurium (black) as a decomposition product.[9] 2. Loss of color might indicate the reduction of this compound to the colorless benzenetellurol. | 1. Analyze a sample of the solution using techniques like UV-Vis spectroscopy or NMR to identify any changes in the chemical structure. 2. If degradation is confirmed, the solution should be discarded. Prepare a fresh solution, taking extra precautions to exclude light and reactive contaminants. |
| Loss of expected reactivity or biological activity in the experiment. | 1. The concentration of the active compound has decreased due to precipitation or degradation. 2. The compound has reacted with other components in the experimental medium. | 1. Verify the concentration of your stock solution before each experiment using a validated analytical method. 2. Prepare fresh dilutions from a stable stock solution immediately before use. 3. Investigate potential incompatibilities with other reagents in your experimental setup. |
| Inconsistent experimental results. | 1. Instability of the this compound solution. 2. Variability in solution preparation. | 1. Implement a standardized protocol for solution preparation and storage. 2. Regularly check the purity and concentration of your this compound stock. 3. Use freshly prepared solutions whenever possible. |
Experimental Protocols
Protocol for Preparation of a Stable Stock Solution of this compound
This protocol outlines the steps to prepare a stable stock solution of this compound for use in long-term experiments.
Materials:
-
This compound (solid, >98% purity)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Volumetric flask (amber glass recommended)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Inert gas (e.g., nitrogen or argon), optional
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance in a fume hood.
-
Dissolution: Transfer the weighed solid into an amber volumetric flask. Add a small amount of the chosen anhydrous solvent to dissolve the solid completely. Gentle agitation or use of a magnetic stirrer can aid dissolution.
-
Dilution: Once the solid is fully dissolved, add the solvent to the flask's calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: For long-term storage, it is advisable to purge the headspace of the flask with an inert gas before sealing it tightly with a stopper or cap. Store the solution in a dark, cool place (e.g., a refrigerator at 4°C).
Protocol for Monitoring the Stability of this compound Solution
This protocol describes a method to assess the stability of your this compound solution over time using UV-Vis spectroscopy.
Materials:
-
Prepared stock solution of this compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Pure solvent for blank/dilution
Procedure:
-
Initial Measurement: Immediately after preparing the stock solution, take an initial UV-Vis spectrum. Dilute a small aliquot of the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5). The characteristic absorption maximum (λmax) for this compound is around 407 nm.[5]
-
Periodic Measurements: At regular intervals (e.g., daily, weekly), take a new UV-Vis spectrum of a freshly diluted aliquot from the stock solution.
-
Data Analysis: Compare the absorbance at λmax over time. A significant decrease in absorbance indicates degradation of the compound. Also, monitor for any changes in the shape of the spectrum, which could suggest the formation of degradation products.
Visualizations
Caption: Experimental workflow for preparing and using stable this compound solutions.
Caption: Logical troubleshooting flow for issues with this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound 98 32294-60-3 [sigmaaldrich.com]
- 3. This compound | 32294-60-3 [chemicalbook.com]
- 4. Diphenyl_ditelluride [chemeurope.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 7. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 8. The 125Te Chemical Shift of this compound: Chasing Conformers over a Flat Energy Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Intoxication Triggers Histological Changes in Liver, Kidney, and Lung of Mice - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid oxidation during the workup of diphenyl ditelluride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of diphenyl ditelluride, with a specific focus on preventing unwanted oxidation during the workup process.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidation during the synthesis of this compound?
A1: The synthesis of this compound from an organometallic precursor (like phenylmagnesium bromide or phenyllithium) and elemental tellurium proceeds through a phenyltellurolate intermediate (PhTeMgBr or PhTeLi). This intermediate is highly sensitive to oxidation and must be oxidized to form the desired this compound (Ph₂Te₂). Therefore, oxidation, typically by exposure to air, is a necessary step in the workup. The challenge lies in controlling this oxidation to prevent the formation of undesired byproducts or decomposition of the final product.
Q2: Is a completely inert atmosphere required throughout the entire workup?
A2: No, a completely inert atmosphere is not required for the entire workup, and in fact, would prevent the formation of the desired product. The initial stages of the synthesis, involving the handling of the organometallic reagent and its reaction with tellurium, must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent premature reactions and degradation of the reagents. However, the workup phase intentionally involves controlled exposure to air to facilitate the oxidation of the phenyltellurolate intermediate to this compound. Some protocols explicitly mention stirring the reaction mixture in an open-air flask for a period to ensure complete conversion.[1]
Q3: What are the common signs of unwanted oxidation or decomposition during the workup?
A3: Visual cues can be indicative of issues during the workup:
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Formation of a black precipitate: This often indicates the decomposition of organotellurium species back to elemental tellurium.
-
Color of the solution: The reaction mixture containing the phenyltellurolate intermediate is often deeply colored. Upon successful oxidation to this compound, the solution should transition to the characteristic orange-red color of the product dissolved in the organic solvent. A persistent dark or murky appearance may suggest incomplete reaction or the presence of byproducts.
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Final product appearance: Pure this compound is an orange-colored crystalline solid.[2] An off-color, dark, or oily final product suggests the presence of impurities.
Q4: How should I store purified this compound to prevent long-term degradation?
A4: this compound is sensitive to light and air over extended periods. For long-term storage, it is recommended to keep the solid in a tightly sealed amber vial, preferably under an inert atmosphere (argon or nitrogen), and stored in a cool, dark place.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete formation of the Grignard/organolithium reagent. | Ensure magnesium turnings are fresh and activated, and that all glassware is rigorously dried. Use anhydrous solvents. |
| Poor quality or insufficient surface area of elemental tellurium. | Use high-purity, finely powdered tellurium to maximize its reactivity. | |
| Incomplete oxidation of the phenyltellurolate intermediate. | After the initial reaction, ensure the reaction mixture is stirred in the presence of air for a sufficient period (e.g., 1 hour) to facilitate complete oxidation.[1] Gentle bubbling of air through the solution can also be considered, though this should be done cautiously to avoid over-oxidation. | |
| Decomposition of the product during workup or purification. | Avoid prolonged exposure to harsh conditions (e.g., strong light, excessive heat during solvent removal). | |
| Final Product is a Dark, Oily Substance Instead of Orange Crystals | Presence of unreacted starting materials or byproducts. | Purify the crude product using column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate). |
| Decomposition during solvent removal. | Use a rotary evaporator at a moderate temperature to remove the solvent. Avoid overheating. | |
| Formation of a Black Precipitate During Workup | Decomposition of the phenyltellurolate intermediate or the final product. | This can be caused by exposure to excessive heat or light. Ensure the workup is performed promptly and under appropriate conditions. |
| Presence of Diphenyl Telluride as a Byproduct | This has been observed as a side product in some preparations.[1] The exact mechanism for its formation in this context can vary. | Purification by column chromatography is typically effective in separating this compound from diphenyl telluride. |
Data Presentation
The yield of this compound can be influenced by the specifics of the synthetic protocol and workup conditions. Below is a summary of reported yields. Direct comparative studies of different workup conditions are not extensively available in the literature.
| Synthetic Method | Workup Conditions | Reported Yield | Reference |
| Phenylmagnesium bromide and Tellurium in THF | Open-air stirring for 1 hour, followed by filtration and recrystallization from hexanes. | 74.2% | [1] |
| Literature range for similar Grignard routes | General air-oxidation workup. | 68-72% | [1] |
Experimental Protocols
Synthesis of this compound via Grignard Reagent
This protocol is adapted from a procedure designed for an undergraduate inorganic chemistry laboratory.[1]
Materials:
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Magnesium turnings
-
Iodine (crystal)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Tellurium powder
-
Hexanes
-
Celite
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Glass frit funnel
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Assemble a dry three-neck flask, reflux condenser, and addition funnel. Flame-dry the apparatus under vacuum and cool under an inert atmosphere.
-
To the flask, add magnesium turnings. Add a single crystal of iodine as an initiator.
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In the addition funnel, prepare a solution of bromobenzene in anhydrous THF.
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Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Tellurium:
-
Under a positive pressure of inert gas, add finely powdered tellurium to the Grignard reagent solution.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
-
Workup and Oxidation:
-
After the reaction with tellurium is complete, remove the inert atmosphere and allow the reaction to stir open to the air for 1 hour to ensure complete oxidation of the phenyltellurolate intermediate.[1]
-
Remove the THF under reduced pressure (e.g., using a rotary evaporator).
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Add approximately 10 mL of hexanes to the residue and swirl to dissolve the product.
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Prepare a filtration setup with a glass frit funnel and a pad of Celite.
-
Filter the hexane (B92381) solution to remove unreacted tellurium and magnesium salts. Wash the filter cake with additional hexanes to ensure all the product is collected.
-
Combine the hexane filtrates.
-
-
Purification:
-
Evaporate the hexanes from the filtrate to obtain the crude this compound.
-
For recrystallization, dissolve the crude product in a minimal amount of warm hexanes.
-
Cool the solution slowly, followed by cooling in an ice bath to induce crystallization.
-
Collect the orange crystals by filtration and air dry.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Transformations and Oxidation Pathways
References
Technical Support Center: Scaling Up Diphenyl Ditelluride Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of diphenyl ditelluride in bulk quantities. The information is designed to troubleshoot common issues, answer frequently asked questions, and provide detailed experimental protocols to ensure a safe and efficient scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bulk synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yields in this compound synthesis can stem from several factors, especially during scale-up.
-
Poor Grignard Reagent Formation: The initial formation of phenylmagnesium bromide is critical. Ensure magnesium turnings are fresh and activated. For large-scale reactions, consider adding a small amount of pre-synthesized Grignard reagent to initiate the reaction and avoid a long induction period, which can be a safety hazard.[1] All glassware must be rigorously dried, and anhydrous solvents are essential to prevent quenching of the Grignard reagent.
-
Inefficient Reaction with Tellurium: The reaction of the Grignard reagent with elemental tellurium is heterogeneous and exothermic.[2] In a large-scale setup, inefficient stirring can lead to localized overheating and side reactions. Ensure robust mechanical stirring to maintain a good suspension of the tellurium powder. The rate of addition of the Grignard reagent to the tellurium slurry should be carefully controlled to manage the exotherm.
-
Oxidation of the Intermediate: The intermediate phenyltellurolate (PhTeMgBr) is sensitive to air. While the final step is an oxidative workup, premature exposure to oxygen can lead to the formation of byproducts. Maintain an inert atmosphere (nitrogen or argon) throughout the initial stages of the reaction.
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing a significant amount of a byproduct that is difficult to separate from my desired this compound. What is this byproduct and how can I minimize its formation?
-
Answer: The most common byproduct in this synthesis is diphenyl telluride ((C₆H₅)₂Te).
-
Cause: The formation of diphenyl telluride is often favored by an excess of the Grignard reagent or by elevated temperatures during the reaction. Over-reduction of the tellurium species can also contribute to its formation.
-
Minimization Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the phenylmagnesium bromide to tellurium. A slight excess of the Grignard reagent may be necessary to ensure full conversion of tellurium, but a large excess should be avoided.
-
Temperature Management: Maintain a controlled temperature during the addition of the Grignard reagent. Use an efficient cooling system to dissipate the heat generated during the exothermic reaction.[3]
-
Controlled Oxidation: During the workup, ensure a controlled oxidation process. The use of a gentle oxidizing agent and monitoring the reaction progress can help to favor the formation of the desired ditelluride.
-
-
Issue 3: Difficulties in Product Purification at Scale
-
Question: I am struggling with the purification of large quantities of this compound. What are the recommended procedures for bulk purification?
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Answer: Purifying multi-kilogram quantities of this compound requires a shift from laboratory-scale techniques to more robust industrial methods.
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Crystallization: Crystallization is the most effective method for purifying this compound at scale. It is an orange to brown crystalline solid.[4]
-
Solvent Selection: A suitable solvent system is crucial. Consider solvents in which this compound has good solubility at elevated temperatures and poor solubility at lower temperatures. Alcohols or hydrocarbon solvents are often good candidates.
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Seeding: To ensure consistent crystal size and purity, seeding the supersaturated solution with a small amount of pure this compound is recommended.
-
Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals, which are easier to filter and wash.
-
-
Filtration and Washing: For large quantities, a filter press or a centrifugal filter is more efficient than laboratory glassware. Wash the filter cake with a cold, non-solvating solvent to remove residual impurities.
-
Drying: Dry the purified product under vacuum at a moderate temperature to remove residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bulk quantities of organotellurium compounds?
A1: Organotellurium compounds are known for their toxicity.[5] When handling bulk quantities, it is imperative to implement stringent safety protocols.
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a glove box to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For operations with a higher risk of aerosol generation, a respirator may be necessary.
-
Waste Disposal: Dispose of all tellurium-containing waste in clearly labeled, sealed containers according to institutional and local regulations.
Q2: How can I effectively manage the exothermic nature of the Grignard reaction at a large scale?
A2: The Grignard reaction is highly exothermic, and its management is a critical safety consideration during scale-up.[6][7]
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Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[8][9] Ensure your reactor has an adequate cooling system, such as a jacket with a circulating coolant.
-
Controlled Addition: Add the bromobenzene (B47551) to the magnesium turnings at a slow, controlled rate to avoid a rapid temperature increase.[6]
-
Monitoring: Continuously monitor the internal temperature of the reactor. An automated control system that adjusts the addition rate based on the temperature is highly recommended for large-scale operations.
Q3: What are the best practices for storing bulk quantities of this compound?
A3: this compound is a relatively stable solid. However, for long-term storage of bulk quantities, the following practices are recommended:
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Container: Store in a well-sealed, airtight container to protect it from moisture and atmospheric oxygen.
-
Environment: Keep the container in a cool, dry, and dark place.
-
Inert Atmosphere: For very high purity requirements or extended storage, consider storing under an inert atmosphere of nitrogen or argon.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound in bulk quantities, focusing on the Grignard reagent method.
Synthesis of this compound via Grignard Reagent
This protocol is adapted for a larger scale and emphasizes safety and control.
-
Reagents and Equipment:
-
Magnesium turnings
-
Bromobenzene
-
Tellurium powder (fine mesh)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
A large, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Appropriate cooling system for the reactor jacket.
-
-
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Dry all glassware and the reactor thoroughly.
-
Under a positive pressure of inert gas, charge the reactor with magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF.
-
To initiate the reaction, add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary. On a large scale, adding a small amount of pre-made Grignard reagent is a safer initiation method.[1]
-
Once the reaction has initiated (indicated by a gentle reflux and a change in the appearance of the magnesium), add the remaining bromobenzene solution dropwise at a rate that maintains a controlled reflux. Use the reactor's cooling system to manage the exotherm.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with Tellurium:
-
In a separate, appropriately sized reactor, prepare a slurry of tellurium powder in anhydrous THF under an inert atmosphere.
-
Cool the tellurium slurry using the reactor's cooling system.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the tellurium slurry via a cannula or a dropping funnel. The addition should be controlled to keep the internal temperature within a safe, predetermined range.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (this can be monitored by TLC or other appropriate analytical methods).
-
-
Oxidative Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This step is also exothermic and should be done with caution.
-
Once the quenching is complete, expose the mixture to air and stir vigorously. The color of the mixture will change as the intermediate is oxidized to this compound.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695) or hexanes) to obtain pure, orange-to-brown crystals of this compound.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
-
Data Presentation
The following table summarizes quantitative data for different synthetic routes to this compound, providing a basis for comparison.
| Synthetic Route | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Grignard Method | Phenylmagnesium bromide, Tellurium | THF, rt, then air oxidation | ~85% | General literature procedure[10] |
| From Iodobenzene | Iodobenzene, Tellurium, KOH | DMSO, 90°C, 4h | 96% | ChemicalBook[11] |
| From Phenylboronic acid | Phenylboronic acid, Diphenyl diselenide | Not specified | Not specified | - |
| From Bromobenzene | Bromobenzene, Tellurium | Not specified | Not specified | - |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Grignard method.
Troubleshooting Logic
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
- 1. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. amarequip.com [amarequip.com]
- 4. 联苯二碲 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound Intoxication Triggers Histological Changes in Liver, Kidney, and Lung of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dchas.org [dchas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. mt.com [mt.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Resolving Complex ¹²⁵Te NMR Spectra of Diphenyl Ditelluride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectra of diphenyl ditelluride derivatives.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the acquisition and interpretation of ¹²⁵Te NMR spectra for this compound derivatives.
FAQ 1: Why does my purified this compound derivative show multiple signals in the ¹²⁵Te NMR spectrum?
The observation of multiple signals from a seemingly pure sample is a common challenge and can be attributed to several factors:
-
Conformational Isomers: this compound and its derivatives are conformationally flexible due to the low rotational barrier around the Te-Te and C-Te bonds.[1][2][3] This can lead to the presence of multiple conformers in solution at room temperature, which may be in slow exchange on the NMR timescale, resulting in distinct NMR signals for each conformer.
-
Aggregation: Diaryl ditellurides can form aggregates or auto-associate in solution, particularly in less polar solvents.[2] These aggregates can have different ¹²⁵Te chemical shifts compared to the monomeric species. The extent of aggregation is often concentration-dependent.
-
Decomposition or Oxidation: Diphenyl ditellurides can be sensitive to air and light. The Te-Te bond can be cleaved, leading to the formation of various decomposition or oxidation products, such as tellurides (R-Te-R) or tellurinic acids (R-Te(O)OH), which will exhibit their own characteristic ¹²⁵Te NMR signals.
-
Solvent Effects: The chemical shift of ¹²⁵Te is highly sensitive to the solvent environment.[4] In some cases, strong solvent interactions can lead to the observation of distinct signals or significant shifts in chemical shift values.
Troubleshooting Steps for Multiple Signals:
To identify the cause of multiple signals, a systematic approach involving several experiments is recommended. This workflow is designed to differentiate between the possible causes.
References
- 1. Understanding 125Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. The 125Te Chemical Shift of this compound: Chasing Conformers over a Flat Energy Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 125Te Chemical Shift of this compound: Chasing Conformers over a Flat Energy Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Periodic Table: Tellurium NMR [imserc.northwestern.edu]
Technical Support Center: Managing Organotellurium Byproducts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organotellurium compounds. It focuses on the safe management and mitigation of the pungent odors associated with their byproducts.
Frequently Asked Questions (FAQs)
Q1: Why do organotellurium byproducts have such a strong, unpleasant odor?
A1: The potent, often described as garlic-like, odor of volatile organotellurium compounds, such as dimethyl telluride ((CH₃)₂Te), is a characteristic property of these substances.[1][2][3] Even at very low concentrations, these compounds can be detected by the human nose. This odor serves as a primary indicator of the presence of volatile tellurium species in the laboratory environment.
Q2: What are the primary health and safety concerns associated with organotellurium compounds?
A2: Organotellurium compounds are recognized for their toxicity.[4][5] Exposure can occur through inhalation, ingestion, or skin contact.[6] Symptoms of exposure can include headache, drowsiness, a metallic taste in the mouth, and the characteristic "garlic breath" as the body metabolizes tellurium and excretes it as dimethyl telluride.[1][7] Some organotellurium compounds have been shown to induce apoptosis (programmed cell death) in various cell lines.[8][9] Chronic exposure may affect the liver, kidneys, and central nervous system.[5][7]
Q3: What immediate steps should I take if I smell the characteristic odor of organotellurium compounds?
A3: The odor is a warning sign of exposure. Immediately ensure that your experimental setup is contained within a properly functioning chemical fume hood. Check for any potential leaks in your apparatus. If the odor is strong or persists, it is advisable to stop the experiment, secure the reaction, and evacuate the immediate area. Inform your laboratory supervisor or safety officer.
Q4: What are the established occupational exposure limits for tellurium and its compounds?
A4: Various regulatory agencies have established occupational exposure limits (OELs) to protect laboratory personnel. It is crucial to adhere to these guidelines to minimize health risks.
| Parameter | Value | Agency/Organization |
| Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.1 mg/m³ (as Te) | Occupational Safety and Health Administration (OSHA)[6][7] |
| Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | 0.1 mg/m³ (as Te) | National Institute for Occupational Safety and Health (NIOSH)[6][7] |
| Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.1 mg/m³ (as Te) | American Conference of Governmental Industrial Hygienists (ACGIH)[7] |
| Immediately Dangerous to Life or Health (IDLH) | 25 mg/m³ (as Te) | National Institute for Occupational Safety and Health (NIOSH)[10] |
Troubleshooting Guides
Issue 1: Persistent Odor in the Laboratory Despite Using a Fume Hood
Possible Causes:
-
Improper Fume Hood Use: The fume hood sash may be too high, or airflow may be obstructed by large equipment.
-
Contaminated Equipment: Glassware, tubing, or other equipment may be contaminated with organotellurium residues.
-
Improper Waste Storage: Waste containers may not be properly sealed or are stored outside of a ventilated area.
-
Spills or Leaks: A small, undetected spill or a slow leak from your reaction setup.
Solutions:
-
Optimize Fume Hood Use: Work with the sash at the lowest practical height. Keep all chemicals and equipment at least 6 inches from the face of the hood.
-
Thorough Decontamination: Decontaminate all potentially exposed surfaces and equipment. A common procedure involves wiping surfaces with a 10% bleach solution, allowing a contact time of at least 20 minutes, followed by wiping with 70% ethanol (B145695) or water to remove the bleach residue.
-
Secure Waste: Ensure all organotellurium waste is collected in clearly labeled, sealed containers. Store these containers in a ventilated cabinet or a designated satellite accumulation area within a fume hood.
-
Inspect for Leaks: Carefully inspect your experimental apparatus for any loose connections or signs of leaks.
Issue 2: Odor Emanating from the Vacuum Pump
Possible Cause:
-
Volatile organotellurium byproducts are being drawn into the vacuum pump oil.
Solution:
-
Use a Cold Trap: Install a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your experimental setup and the vacuum pump to condense volatile byproducts before they reach the pump.
-
Gas Scrubber: For reactions that generate a significant amount of volatile byproducts, consider venting the pump exhaust into a dedicated gas scrubber containing a neutralizing solution.
Issue 3: Managing Aqueous Waste Containing Organotellurium Byproducts
Problem:
-
Aqueous solutions from reaction workups or cleaning procedures may contain dissolved, odorous organotellurium compounds.
Solution:
-
Chemical Neutralization: Treat the aqueous waste with an oxidizing agent to decompose the organotellurium compounds. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Preparation and Use of a Laboratory-Scale Oxidative Scrubber
This protocol describes a simple wet scrubber to trap and neutralize volatile organotellurium byproducts from a reaction off-gas stream.
Materials:
-
Gas washing bottle (bubbler) with a fritted glass inlet
-
Tubing (chemically resistant)
-
Scrubbing solution: 5-10% aqueous sodium hypochlorite (B82951) (household bleach) or 3% hydrogen peroxide.
Procedure:
-
Fill the gas washing bottle to approximately two-thirds of its volume with the chosen scrubbing solution.
-
Connect the outlet of your reaction apparatus (e.g., from a condenser) to the inlet of the gas washing bottle using appropriate tubing.
-
Connect the outlet of the gas washing bottle to a secondary bubbler containing mineral oil to monitor gas flow and prevent backflow, and then to the fume hood's exhaust duct or a house vacuum line.
-
Ensure all connections are secure to prevent leaks.
-
The scrubbing solution should be replaced when it becomes visibly colored, or if the tellurium odor is detected downstream of the scrubber.
-
Dispose of the spent scrubbing solution as hazardous waste.
Protocol 2: Neutralization of Liquid Organotellurium Waste
This protocol details a method for decomposing organotellurium compounds in liquid waste streams prior to disposal.
Materials:
-
Appropriate waste container (chemically resistant and sealable)
-
Stir plate and stir bar
-
Sodium hypochlorite solution (10-15%) or 30% hydrogen peroxide
-
Sodium bisulfite (for quenching excess oxidant)
-
pH paper or meter
Procedure:
-
Conduct this procedure in a chemical fume hood.
-
Place the container of organotellurium waste on a stir plate and begin gentle stirring.
-
Slowly add the oxidizing agent to the waste solution. The reaction may be exothermic, so add the oxidant in small portions and monitor the temperature. A 1.2 molar equivalent of oxidant to the estimated amount of organotellurium compound is a reasonable starting point.
-
Allow the mixture to react for at least 2 hours, stirring continuously. The pungent odor should significantly decrease.
-
Test for the presence of excess oxidant using potassium iodide-starch paper (for bleach) or peroxide test strips.
-
If excess oxidant is present, quench it by the slow addition of sodium bisulfite until the test paper/strip indicates its absence.
-
Adjust the pH of the solution to between 6 and 8 using a suitable acid or base.
-
Label the container as "Treated Organotellurium Waste" and dispose of it through your institution's hazardous waste management program.
Visualizations
Caption: Toxicological pathways of organotellurium compounds leading to apoptosis.
Caption: Workflow for responding to an organotellurium compound spill.
Caption: Decision tree for managing organotellurium odor and waste.
References
- 1. micromatter.com [micromatter.com]
- 2. Dimethyl telluride - Wikipedia [en.wikipedia.org]
- 3. Dimethyl_telluride [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Tellurium [cdc.gov]
- 7. nj.gov [nj.gov]
- 8. Organotellurium compound toxicity in a promyelocytic cell line compared to non-tellurium-containing organic analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tellurium compounds - IDLH | NIOSH | CDC [cdc.gov]
purification of crude diphenyl ditelluride by column chromatography vs recrystallization
Technical Support Center: Purification of Crude Diphenyl Ditelluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude this compound, comparing column chromatography and recrystallization methods. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound often depend on the synthetic method used. For the common synthesis involving a Grignard reagent (phenylmagnesium bromide) and elemental tellurium, potential impurities include:
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[1]
-
Diphenyl telluride (Ph₂Te): Can form as a side product.
-
Unreacted Tellurium: Elemental tellurium powder that did not react.
-
Grignard Reagent Residues: And their hydrolysis products.
-
Solvent Residues: From the reaction and workup steps.
Q2: Which purification method, column chromatography or recrystallization, is generally better for this compound?
A2: The choice between column chromatography and recrystallization depends on the specific needs of the experiment, such as the initial purity of the crude product, the desired final purity, the quantity of material, and the available time. Recrystallization is often effective for achieving high purity when dealing with a solid product and can be more time-efficient for larger quantities if a suitable solvent is found.[2] Column chromatography is highly versatile and can separate compounds with very similar polarities, often leading to very high purity, but it can be more time-consuming and require larger volumes of solvent.[2]
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It can be used to:
-
Determine an appropriate solvent system for column chromatography.
-
Assess the purity of fractions collected from the column.
-
Check the purity of the recrystallized product against the crude material.
For this compound, which is a colored compound (typically an orange solid), visualization on a TLC plate is often straightforward.[3] For enhanced visualization, UV light can be used, as aromatic compounds like this compound are typically UV-active.[4]
Quantitative Data Summary
The following table provides a comparative overview of column chromatography and recrystallization for the purification of diaryl chalcogenides, based on typical outcomes. Note: This data is generalized and may vary based on specific experimental conditions.
| Parameter | Column Chromatography | Recrystallization |
| Typical Purity | >98% | >99% |
| Approximate Yield | 60-85% | 70-90% |
| Processing Time | Long | Moderate to Long |
| Solvent Consumption | High | Moderate |
| Scalability | Poor to Moderate | Good |
| Primary Impurities Removed | Closely related structural analogs | Soluble and insoluble impurities |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica (B1680970) gel column chromatography.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate).
- Spot the solution onto a TLC plate and develop it with various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
- The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.
2. Column Packing:
- Select a glass column of an appropriate size for the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then add another thin layer of sand on top.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.
- Carefully apply the sample solution to the top of the silica gel.
- Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column and begin elution.
- Collect fractions in separate test tubes or flasks.
- Monitor the separation by TLC to identify the fractions containing the pure this compound.
5. Solvent Removal:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to obtain the purified this compound as an orange solid.[3]
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound by recrystallization.
1. Solvent Selection:
- An ideal solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.
- Hexanes and diethyl ether have been reported as suitable solvents for the recrystallization of this compound.[5] A mixed solvent system can also be explored.[6]
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent (e.g., warm hexanes) and gently heat the mixture while stirring until the solid completely dissolves.[5] Add more solvent in small portions if necessary.
3. Hot Filtration (if necessary):
- If insoluble impurities (like elemental tellurium) are present, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
- Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[5]
- Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
6. Drying:
- Air-dry the purified crystals or dry them in a desiccator under vacuum. The final product should be bright-orange needle-like crystals.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column was packed improperly (air bubbles, cracks). - Column overloaded with sample. | - Optimize the solvent system using TLC to achieve a greater difference in Rf values between this compound and impurities. - Repack the column carefully using a slurry method. - Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent. - If the product elutes too slowly or gets stuck on the column (low Rf), increase the polarity of the eluent. |
| Streaking of Bands | - Sample is not fully soluble in the eluent. - Sample is too acidic or basic. | - Choose a solvent for loading in which the sample is more soluble. - Consider adding a small amount of a neutralizer (e.g., triethylamine (B128534) for acidic compounds) to the eluent, though this is less common for this compound. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was added. - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.[8][9] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8][10] |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute. - The compound is significantly impure. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[9][11] - Try a different recrystallization solvent with a lower boiling point. |
| Low Yield of Crystals | - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with warm solvent. | - Reduce the amount of solvent used for dissolution.[10] - Ensure the filtration apparatus is pre-heated and use a slight excess of solvent, then evaporate to the saturation point.[8] - Always wash the collected crystals with ice-cold solvent.[10] |
| Colored Impurities Remain in Crystals | - The impurity co-crystallizes with the product. | - Consider adding a small amount of decolorizing charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision logic for choosing a purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
effect of solvent polarity on the reactivity of diphenyl ditelluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl ditelluride. The content focuses on the critical role of solvent polarity in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound?
A1: The effect of solvent polarity on the reactivity of this compound, (PhTe)₂, is highly dependent on the reaction mechanism.
-
For polar or ionic mechanisms , which involve charged intermediates or transition states (e.g., electrophilic addition), polar solvents generally accelerate the reaction rate. This is because they can stabilize the charged species.
-
For radical mechanisms , often initiated by light or heat, the effect of solvent polarity is less predictable and often minimal. In some radical reactions involving the analogous diphenyl diselenide, no clear correlation between solvent dielectric constant and reaction rate has been observed.
-
For ditelluride exchange reactions , studies have shown that while the solvent choice (e.g., DMSO, acetone, CDCl₃) can affect the NMR chemical shifts of the tellurium species, it does not significantly impact the rate or equilibrium, as the reaction is typically very fast.
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
A2: this compound is an orange-colored solid that is generally soluble in most common organic solvents, including dichloromethane (B109758), chloroform, tetrahydrofuran (B95107) (THF), and toluene.[1] It is sparingly soluble in alcohols like ethanol. For reactions requiring polar aprotic media, solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can be used. If you encounter solubility issues, gentle warming of the mixture may help, provided the reactants and other reagents are thermally stable.
Q3: Can the solvent choice influence the type of product I get?
A3: Yes, particularly in reactions where the solvent can act as a nucleophile. A prime example is the electrophilic addition of (PhTe)₂ to alkenes. If the reaction is carried out in a non-nucleophilic solvent like dichloromethane, a 1,2-ditelluride adduct is expected. However, if the reaction is performed in a nucleophilic solvent like methanol (B129727), the solvent can be incorporated into the product, leading to a methoxy-tellurenylation product. This occurs because the solvent outcompetes the telluride anion in attacking the charged intermediate.
Q4: Does this compound aggregate in certain solvents, and how would that affect my experiment?
A4: There is evidence to suggest that this compound and its derivatives can aggregate in low-polarity solvents such as hexane, toluene, and dichloromethane. This aggregation could potentially reduce the effective concentration of the monomeric, reactive species, possibly leading to slower reaction rates. If you suspect aggregation is an issue in a nonpolar solvent, you might consider using a more polar solvent or working at higher dilutions.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Possible Cause: The chosen solvent may not be suitable for the reaction mechanism.
Troubleshooting Steps:
-
Identify the likely reaction mechanism:
-
Polar/Ionic Mechanism: Does your reaction involve the generation of an electrophilic "PhTe⁺" species (e.g., by oxidation) or a nucleophilic "PhTe⁻" species (e.g., by reduction)? These reactions form charged intermediates that are stabilized by polar solvents.
-
Radical Mechanism: Is your reaction initiated by light (photoirradiation) or a radical initiator? These reactions are generally less sensitive to solvent polarity.
-
-
Solvent Selection Strategy:
-
If a polar mechanism is likely, and you are using a nonpolar solvent (e.g., hexane, toluene), the reaction may be slow due to poor stabilization of the transition state.
-
Recommendation: Switch to a polar aprotic solvent like acetonitrile (MeCN) , DMF , or dichloromethane (DCM) . These solvents can significantly accelerate reactions involving charged intermediates.
-
-
If a radical mechanism is involved, the solvent's primary role is to dissolve the reactants. Ensure all components are fully soluble. If the reaction is still slow, solvent polarity is likely not the issue; consider increasing the temperature, initiator concentration, or light intensity.
-
-
Consult Analogous Systems: The table below shows data for the analogous diphenyl diselenide in an electrophilic addition reaction. The trend of faster reactions in more polar solvents is expected to be similar for this compound in polar mechanisms.
Issue 2: Low Product Yield or Unexpected Side Products
Possible Cause 1: The solvent is participating in the reaction as a nucleophile.
-
Scenario: You are performing an electrophilic addition of (PhTe)₂ to an alkene in methanol or water and are not isolating the expected 1,2-ditelluride adduct.
-
Explanation: Nucleophilic solvents can intercept the cationic intermediate (telluriranium ion), leading to solvent-incorporated products (e.g., alkoxy-tellurenylation).
-
Recommendation: If the solvent-incorporated product is not desired, switch to a non-nucleophilic solvent. A polar aprotic solvent like acetonitrile or dichloromethane is a good choice as it can still stabilize the intermediate without participating in the reaction.
Possible Cause 2: Over-oxidation or degradation.
-
Scenario: In an oxidation reaction catalyzed by this compound, you observe multiple products or degradation of your starting material.
-
Explanation: Some polar protic solvents can enhance the activity of certain oxidizing agents, potentially leading to over-oxidation.
-
Recommendation: Consider switching to a less polar, aprotic solvent to temper the reactivity. Alternatively, running the reaction at a lower temperature may improve selectivity.
Quantitative Data (by Analogy with Diphenyl Diselenide)
Direct quantitative kinetic data for the effect of solvent polarity on this compound reactivity is scarce in the literature. However, extensive studies on the analogous diphenyl diselenide ((PhSe)₂) provide a strong basis for predicting its behavior in polar reactions. The following table summarizes the solvent effect on the rate of methoxyselenenylation of cyclohexene (B86901), a classic electrophilic addition reaction. A similar trend is expected for this compound.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Solvent Type | Expected Effect on (PhTe)₂ Reactivity |
| Carbon Tetrachloride (CCl₄) | 2.2 | 1 | Nonpolar Aprotic | Slow |
| Dichloromethane (CH₂Cl₂) | 8.9 | 2,700 | Polar Aprotic | Fast |
| Acetonitrile (CH₃CN) | 37.5 | 28,000 | Polar Aprotic | Very Fast |
| Methanol (CH₃OH) | 32.7 | 4,200,000 | Polar Protic (Nucleophilic) | Very Fast (with solvent incorporation) |
Data is illustrative and based on trends reported for electrophilic additions of organoselenium compounds. The large rate increase in methanol is also due to its role as a nucleophile in the product-determining step.
Experimental Protocols
Protocol: Methoxytellurenylation of Cyclohexene
This protocol describes a representative electrophilic addition reaction where the solvent (methanol) plays a crucial role as a nucleophile. This procedure is adapted from similar reactions involving diphenyl diselenide.
Materials:
-
This compound ((PhTe)₂)
-
Cyclohexene
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Methanol (anhydrous)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and cyclohexene (1.2 mmol) in anhydrous methanol (20 mL).
-
Oxidant Addition: To the stirred solution, add ammonium persulfate (2.2 mmol) in one portion. The reaction mixture may change color.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting materials by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane (30 mL) and saturated aqueous NaHCO₃ (20 mL).
-
Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the trans-1-methoxy-2-(phenyltelluro)cyclohexane.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Diphenyl Ditelluride and Diphenyl Diselenide Reactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of diphenyl ditelluride and diphenyl diselenide, supported by experimental data and detailed protocols.
This compound ((PhTe)₂) and diphenyl diselenide ((PhSe)₂) are versatile organochalcogen compounds widely utilized in organic synthesis and investigated for their biological activities. While structurally similar, their reactivity profiles exhibit significant differences, stemming from the distinct electronic and steric properties of tellurium and selenium. This guide provides an objective comparison of their performance in various chemical transformations, supported by experimental data, to aid in the selection of the appropriate reagent for specific research and development applications.
Executive Summary
This compound generally exhibits higher reactivity compared to diphenyl diselenide, a characteristic attributed to the weaker Te-Te bond and the greater polarizability of tellurium. This enhanced reactivity is particularly evident in oxidation reactions, where organotellurium compounds have been shown to be more efficient catalysts for hydrogen peroxide activation than their selenium counterparts. However, this increased reactivity is also associated with higher toxicity, with this compound demonstrating pro-oxidant and genotoxic effects in biological systems, in contrast to the often protective, antioxidant-like behavior of diphenyl diselenide. The choice between these two reagents, therefore, represents a trade-off between reactivity and biological compatibility.
Data Presentation
Table 1: Comparison of Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
| Te-Te | ~30.1 |
| Se-Se | ~41.1 |
| S-S | ~57.4 |
This data highlights the significantly weaker nature of the Te-Te bond compared to the Se-Se and S-S bonds, contributing to the higher reactivity of organotellurium compounds.
Table 2: Comparative Catalytic Performance in the Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Dibenzyl Selenide (B1212193) | 4 | 95 | >99 |
| Diphenyl Diselenide | 6 | 92 | >99 |
| Manganese (IV) Oxide | 12 | 85 | 90 (Sulfone as byproduct) |
| Ruthenium Trichloride | 8 | 88 | 95 (Sulfone as byproduct) |
This table showcases the high selectivity of organoselenium catalysts in sulfide (B99878) oxidation. While dibenzyl selenide showed slightly higher activity, diphenyl diselenide remains a highly effective and selective catalyst compared to traditional metal-based systems.[1]
Table 3: Comparative Biological Activity
| Assay | This compound | Diphenyl Diselenide | Key Findings |
| Lipid Peroxidation Inhibition | Higher antioxidant potency | Significant protection | (PhTe)₂ showed the highest antioxidant potency in protecting against lipid peroxidation in rat kidney homogenates.[2] |
| Synergistic Antibiotic Effect with Amikacin (against S. aureus) | 50% reduction in MIC | 87.5% reduction in MIC | Both compounds showed a synergistic effect, with (PhSe)₂ demonstrating a greater reduction in the minimum inhibitory concentration (MIC) of the antibiotic.[3] |
| Genotoxicity (in vivo) | Increased DNA damage and micronuclei frequency | Decreased DNA damage index | (PhTe)₂ exhibited genotoxic and mutagenic potential, while (PhSe)₂ showed protective effects.[4][5] |
Experimental Protocols
Catalytic Oxidation of Thiophenol to Diphenyl Disulfide
This protocol can be adapted for a comparative study of this compound and diphenyl diselenide.
Materials:
-
Thiophenol
-
This compound or Diphenyl diselenide (catalyst)
-
Hydrogen peroxide (30% aqueous solution)
-
2,2,2-Trifluoroethanol
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
-
Buchner funnel
Procedure: [6]
-
In a 100-mL round-bottomed flask equipped with a magnetic stirrer, dissolve thiophenol (0.1 mol) in 50 mL of trifluoroethanol.
-
Add the organochalcogen catalyst (e.g., 1-5 mol%).
-
Cool the mixture in an ice bath.
-
Add 30% aqueous hydrogen peroxide (0.11 mol) dropwise over 15 minutes using an addition funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time (e.g., 24 hours, to be optimized for each catalyst).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, diphenyl disulfide, will precipitate.
-
Collect the solid product by filtration using a Buchner funnel.
-
Dry the collected solid under vacuum.
-
Analyze the yield and purity of the diphenyl disulfide.
Synthesis of this compound
Materials:
-
Tellurium powder
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Celite
-
Three-neck round-bottom flask
-
Septa
-
Nitrogen source
-
Syringes and needles
-
Glass frit
Procedure: [7]
-
Oven-dry a 25 mL three-neck round-bottom flask and add tellurium powder (638 mg) and a small stir bar.
-
Seal the flask with septa and purge with nitrogen for 5 minutes.
-
Using a nitrogen-filled syringe, add 1.0 M phenylmagnesium bromide/THF solution dropwise over 10 minutes at room temperature with stirring.
-
After the addition is complete, wait for 10 minutes and then remove the septa to expose the reaction to air.
-
Allow the reaction to stir open to the air for 1 hour.
-
For workup, evaporate the THF under vacuum.
-
Add approximately 10 mL of hexanes to dissolve the product.
-
Filter the suspension through a glass frit with a pad of Celite to remove unreacted tellurium.
-
Wash the filter cake with additional hexanes.
-
Transfer the combined hexane (B92381) solution to a pre-weighed vial and evaporate the solvent at room temperature to obtain the this compound product.
Signaling Pathway and Experimental Workflow Diagrams
The differential reactivity of this compound and diphenyl diselenide extends to their interaction with biological systems, including cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Studies have shown that this compound can induce neurodegeneration through the activation of MAPK pathways (Erk, JNK, and p38MAPK).[8][9]
The following diagram illustrates a general workflow for comparing the catalytic activity of this compound and diphenyl diselenide in an oxidation reaction.
Conclusion
The choice between this compound and diphenyl diselenide is highly dependent on the specific application. For synthetic transformations requiring high reactivity and catalytic turnover, particularly in oxidations, this compound may be the superior choice. However, for applications in biological systems or where toxicity is a major concern, the milder and often protective nature of diphenyl diselenide makes it the more suitable reagent. This guide provides a foundational understanding of their comparative reactivity, and further specific experimental validation is recommended for any new application.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards the mechanism and comparative effect of diphenyl diselenide, this compound and ebselen under various pathophysiological conditions in rat's kidney preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.sbbq.org.br [www2.sbbq.org.br]
- 4. Differential genotoxicity of diphenyl diselenide (PhSe)2 and this compound (PhTe)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Mechanisms and Disrupted Cytoskeleton in the this compound Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo treatment with this compound induces neurodegeneration in striatum of young rats: implications of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Organotellurium and Organoselenium Compound Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of organotellurium and organoselenium compounds, supported by experimental data. The information is intended to assist researchers in making informed decisions during the development of therapeutic agents and other applications involving these chalcogen-containing molecules. While both classes of compounds exhibit promising pharmacological activities, a thorough understanding of their potential toxicity is paramount.
Executive Summary
The comparative toxicity of organotellurium and organoselenium compounds is a complex issue, with conflicting reports in the scientific literature. While some studies suggest that organotellurium compounds are less toxic than their selenium analogs, a consistent body of evidence indicates that organotellurium compounds are generally more toxic.[1] This toxicity is highly dependent on a variety of factors including the specific chemical structure of the compound, the administered dose, the route of administration, and the biological system being tested.[1] Both classes of compounds exert their toxic effects through mechanisms that include interaction with vital cellular thiols, induction of oxidative stress, mitochondrial dysfunction, and the initiation of programmed cell death (apoptosis).
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of selected organotellurium and organoselenium compounds, presented as LD50 (median lethal dose) and IC50 (half-maximal inhibitory concentration) values.
Table 1: In Vivo Toxicity Data (LD50)
| Compound Class | Compound Name | Model Organism | Route of Administration | LD50 | Reference |
| Organoselenium | Diphenyl diselenide ((PhSe)₂) | C. elegans | - | 0.05 mM | [1] |
| Organoselenium | Ebselen | C. elegans | - | 0.21 mM | [1] |
| Organotellurium | Diphenyl ditelluride ((PhTe)₂) | C. elegans | - | 2.69 mM | [1] |
| Organotellurium | Diethyl-2-phenyl-2-tellurophenyl vinylphosphonate (B8674324) (DPTVP) | C. elegans | - | ~10 mM | [1] |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound Class | Compound Name | Cell Line | Cell Type | IC50 (µM) | Reference |
| Organotellurium | This compound (DPDT) | HCT116 | Colon Carcinoma | 2.4 | [2] |
| Organotellurium | 2,2'-Dimethoxythis compound | HL-60 | Promyelocytic Leukemia | Induces apoptosis at 1 µM | [3] |
| Organotellurium | RT-04 | HL-60 | Promyelocytic Leukemia | 6.8 (MTT), 0.35 (Trypan Blue) | [3] |
| Organoselenium | Selenomethionine | HepG2 | Hepatocellular Carcinoma | 177 ± 32.2 (72h) | |
| Organoselenium | Se-methylselenocysteine | A549 | Lung Carcinoma | 100 ± 20 (72h) |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the toxicity of organotellurium and organoselenium compounds are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the organotellurium or organoselenium compounds for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells with the desired concentrations of the test compounds.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.
DNA Damage Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Assay
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Cell Treatment: Treat cells with the test compounds.
-
JC-1 Staining: Incubate the treated cells with JC-1 staining solution.
-
Washing: Wash the cells to remove the excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, fluorescence plate reader, or flow cytometer. A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential and an early sign of apoptosis.
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved in assessing and mediating the toxicity of these compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the in vitro assessment of organotellurium and organoselenium compound cytotoxicity.
Signaling Pathways in Toxicity
Organotellurium and organoselenium compounds can trigger cell death through the intrinsic, or mitochondrial, pathway of apoptosis. This process involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. Pro-apoptotic members like Bax and Bak are activated, while anti-apoptotic members like Bcl-2 are inhibited.[3][4] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.[3]
Furthermore, the DAF-16/FOXO signaling pathway, which is involved in stress resistance and longevity, has been shown to be modulated by both organotellurium and organoselenium compounds in C. elegans.[5] The nuclear translocation of the DAF-16 transcription factor in response to these compounds suggests an attempt by the cell to counteract the induced toxicity.
The NF-κB signaling pathway, a crucial regulator of inflammation and cell survival, is also implicated, particularly in the action of organoselenium compounds. Selenium compounds have been shown to inhibit NF-κB activation, which can contribute to their anti-inflammatory and chemopreventive effects, but may also play a role in their cytotoxic mechanisms under certain conditions.
Caption: The intrinsic pathway of apoptosis induced by organochalcogen compounds.
Caption: The DAF-16/FOXO signaling pathway in response to organochalcogen-induced stress.
References
- 1. Organotellurium and Organoselenium Compounds attenuate Mn-induced toxicity in C. elegans by preventing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bcl-2 expression and apoptosis induction in human HL60 leukaemic cells treated with a novel organotellurium(IV) compound RT-04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposed organoselenium tethered amidic acids as apoptosis inducers in melanoma cancer via P53, BAX, caspases-3, 6, 8, 9, BCL-2, MMP2, and MMP9 modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Electronic Structure of Diphenyl Dichalcogenides: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of diphenyl ditelluride ((PhTe)₂) and its lighter chalcogen analogues, diphenyl diselenide ((PhSe)₂) and diphenyl disulfide ((PhS)₂), based on Density Functional Theory (DFT) and other computational studies. Understanding the subtle yet significant differences in the electronic properties of these compounds is crucial for their application in catalysis, materials science, and as potential therapeutic agents.
Structural and Electronic Properties: A Tabulated Comparison
Computational studies reveal that the nature of the chalcogen atom (Tellurium, Selenium, or Sulfur) significantly influences the geometric and electronic properties of diphenyl dichalcogenides. Key parameters obtained from DFT calculations are summarized below. It is important to note that the specific values can vary depending on the chosen computational functional and basis set. The data presented here is compiled from various studies to highlight the general trends.
| Property | This compound ((PhTe)₂) | Diphenyl Diselenide ((PhSe)₂) | Diphenyl Disulfide ((PhS)₂) |
| Chalcogen-Chalcogen (X-X) Bond Length (Å) | ~2.88 - 2.92 | ~2.33 - 2.36 | ~2.03 - 2.07 |
| Carbon-Chalcogen (C-X) Bond Length (Å) | ~2.12 - 2.16 | ~1.92 - 1.95 | ~1.78 - 1.81 |
| C-X-X Bond Angle (˚) | ~98 - 102 | ~101 - 105 | ~103 - 107 |
| C-X-X-C Dihedral Angle (˚) | ~85 - 95 ('open' & 'closed' conformers) | ~80 - 90 ('open' & 'closed' conformers) | ~85 - 90 |
| HOMO-LUMO Energy Gap (eV) | Lower | Intermediate | Higher |
| Mulliken Charge on Chalcogen (X) | More positive | Intermediate | More negative |
| Bond Dissociation Energy (X-X) (kcal/mol) [1] | ~47.2 | ~50.1 | ~54.6 |
Note: The exact values for geometric parameters and electronic properties are dependent on the specific DFT functional and basis set used in the calculations. The values presented are indicative of the general trends observed across multiple studies.
Key Observations and Interpretations
Conformational Flexibility: Both this compound and diphenyl diselenide exhibit significant conformational flexibility, with studies identifying at least two stable conformers: an 'open' and a 'closed' form, primarily differing in the dihedral angles of the phenyl rings with respect to the C-X-X-C plane.[2][3][4][5][6][7][8][9][10] This flexibility is a critical factor in their reactivity and interaction with biological systems.
Electronic Density and Reactivity: Electronic state analysis indicates that the electron density between the tellurium atoms in this compound is significantly lower than that between the selenium atoms in diphenyl diselenide and the sulfur atoms in diphenyl disulfide.[1] This lower electron density, coupled with a longer and weaker Te-Te bond, contributes to the higher reactivity of this compound. The trend in HOMO-LUMO gaps, with the ditelluride having the smallest gap, further supports its higher propensity for electronic excitation and chemical reaction.
Molecular Electrostatic Potential (MEP): The molecular electrostatic potential maps of these compounds reveal the distribution of charge and are crucial for predicting sites for electrophilic and nucleophilic attack. In this compound, the region around the tellurium atoms is more electropositive compared to its selenium and sulfur counterparts, making it more susceptible to nucleophilic attack. This is a key factor in its catalytic activity and biological interactions.
Experimental and Computational Protocols
The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical computational workflow for studying the electronic structure of these molecules is as follows:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using a specific DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311G(d,p). For heavier elements like Tellurium and Selenium, relativistic effects are often taken into account through the use of effective core potentials or specialized basis sets.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Once a stable geometry is obtained, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the energy gap, as well as the distribution of Mulliken atomic charges and the Molecular Electrostatic Potential (MEP).
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of diphenyl dichalcogenides.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Reducing Power of Diaryl Ditellurides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the reducing strength of various diaryl ditellurides is crucial for optimizing synthetic pathways and developing novel therapeutic agents. This guide provides an objective comparison of the performance of several diaryl ditellurides, supported by experimental data, to aid in the selection of the most suitable reagent for specific applications.
Diaryl ditellurides ((ArTe)₂) are versatile reagents in organic synthesis, primarily recognized for their role as precursors to reactive tellurolates (ArTe⁻), which are potent reducing agents. The reducing strength of the parent ditelluride is intrinsically linked to the ease of the Te-Te bond cleavage and the subsequent reactivity of the generated tellurolate. This reactivity is significantly influenced by the nature and position of substituents on the aryl rings.
Comparative Analysis of Reducing Strength
The reducing efficacy of diaryl ditellurides is typically evaluated by their ability to catalyze the reduction of a standard substrate, such as a nitroarene, in the presence of a stoichiometric reductant like sodium borohydride (B1222165) (NaBH₄). The reaction time and product yield are key metrics for comparison.
A study comparing the catalytic activity of several diaryl ditellurides in the reduction of nitroarenes provides valuable insights into their relative strengths. The general trend observed is that electron-donating groups on the aryl ring enhance the reducing power of the ditelluride.
| Diaryl Ditelluride | Substrate | Product | Reaction Time (h) | Yield (%) | Relative Reducing Strength |
| Bis(3-methyl-4-hydroxyphenyl) ditelluride | Nitrobenzene | Azoxybenzene | 5 | 92 | Strongest |
| Azobenzene | 8 (reflux) | 90 | |||
| p-Chloronitrobenzene | 4,4'-Dichloroazobenzene | 6 | 95 | ||
| p-Nitroanisole | 4,4'-Dimethoxyazobenzene | 6 | 93 | ||
| Bis(p-hydroxyphenyl) ditelluride | Nitrobenzene | Azoxybenzene | 6 | 90 | Intermediate |
| Azobenzene | 10 (reflux) | 88 | |||
| p-Chloronitrobenzene | 4,4'-Dichloroazobenzene | 7 | 92 | ||
| p-Nitroanisole | 4,4'-Dimethoxyazobenzene | 7 | 91 | ||
| Diphenyl ditelluride | - | - | - | - | Weaker |
Table 1: Comparison of the reducing strength of selected diaryl ditellurides in the reduction of nitroarenes. Data compiled from a comparative study.[1][2]
The data clearly indicates that bis(3-methyl-4-hydroxyphenyl) ditelluride is a more efficient reducing agent than bis(p-hydroxyphenyl) ditelluride, which in turn is more potent than the unsubstituted this compound.[1] The presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups increases the electron density on the tellurium atom, facilitating the formation of the active reducing species.
Experimental Protocols
The following are detailed methodologies for the synthesis of the diaryl ditellurides and their application in catalytic reductions.
Synthesis of Diaryl Ditellurides
Example: Synthesis of Bis(p-hydroxyphenyl) ditelluride and Bis(3-methyl-4-hydroxyphenyl) ditelluride
Aryl tellurium(IV) trichlorides, the precursors to the ditellurides, are synthesized by the reaction of tellurium tetrachloride (TeCl₄) with the corresponding phenol (B47542) (phenol or o-cresol). The resulting trichloride (B1173362) is then reduced to the diaryl ditelluride using hydrazine (B178648) hydrate (B1144303).[1]
-
Preparation of Aryl Tellurium(IV) Trichloride: To a solution of the phenol in a suitable solvent, an equimolar amount of TeCl₄ is added portion-wise with stirring. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.
-
Reduction to Diaryl Ditelluride: The aryl tellurium(IV) trichloride is dissolved in a suitable solvent, and hydrazine hydrate is added dropwise with stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for a specified time. The resulting diaryl ditelluride precipitates and is collected by filtration, washed, and dried.
General Procedure for Catalytic Reduction of Nitroarenes
The catalytic reduction of nitroarenes to azoxy or azo compounds is a common method to assess the reducing strength of diaryl ditellurides.
Procedure:
To a stirred solution of the nitroarene (1 mmol) and the diaryl ditelluride (0.1 mmol) in ethanol (B145695) (10 mL), sodium borohydride (NaBH₄, 2 mmol) is added portion-wise. The reaction is carried out at room temperature for the formation of azoxy compounds or under reflux for the formation of azo compounds. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the product is isolated by column chromatography.[1]
Mechanism of Reduction and the Role of Substituents
The reduction of substrates by the diaryl ditelluride/NaBH₄ system is believed to proceed via the in-situ generation of a highly reactive aryl tellurolate species (ArTeNa) or a related sodium triethyl(aryl telluro)borate complex.[1]
Figure 1. Catalytic cycle for the reduction of a substrate by a diaryl ditelluride.
Electron-donating substituents on the aryl ring increase the nucleophilicity of the resulting aryl tellurolate, thereby enhancing its reducing power. This is consistent with the experimental data, where the hydroxyl and methyl substituted diaryl ditellurides exhibit superior performance compared to the unsubstituted this compound.
Conclusion
The choice of diaryl ditelluride as a reducing agent can significantly impact the efficiency of a chemical transformation. The evidence presented in this guide demonstrates a clear trend: electron-donating substituents on the aryl ring enhance the reducing strength of the diaryl ditelluride. For applications requiring a potent yet mild reducing system, diaryl ditellurides bearing electron-rich aryl groups, such as bis(3-methyl-4-hydroxyphenyl) ditelluride, are superior choices. This guide provides a foundational understanding for researchers to make informed decisions in the selection of these valuable synthetic tools.
References
Unveiling the Molecular Architecture of Diphenyl Ditelluride: A Comparative Guide to Structural Elucidation Techniques
The definitive confirmation of the molecular structure of diphenyl ditelluride, a pivotal organotellurium compound in synthetic chemistry and materials science, is achieved with highest precision through single-crystal X-ray crystallography. However, a suite of spectroscopic and analytical techniques provides complementary data that corroborates the crystallographic findings, each offering unique insights into the compound's structure and electronic properties. This guide presents a comparative analysis of X-ray crystallography with alternative analytical methods, supported by experimental data, to offer researchers a comprehensive understanding of the tools available for molecular structure confirmation.
At a Glance: Performance Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and bond angles in the solid state. | Unambiguous determination of molecular geometry and stereochemistry. | Requires a suitable single crystal; provides solid-state conformation which may differ from solution. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), and local chemical environment of tellurium (¹²⁵Te). | Provides detailed information about the molecule's structure in solution. | Indirect structural information; interpretation can be complex for intricate molecules. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and provides molecular formula confirmation. | Does not provide information on 3D structure or connectivity. |
| UV-Vis Spectroscopy | Information about electronic transitions within the molecule. | Simple, rapid, and useful for quantitative analysis. | Provides limited structural information, only on chromophoric parts of the molecule. |
X-ray Crystallographic Analysis: The Gold Standard
Single-crystal X-ray diffraction provides an unequivocal determination of the three-dimensional structure of this compound in the solid state. The crystallographic data reveals the precise bond lengths, bond angles, and the overall conformation of the molecule. The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 693031.[1][2]
Key Crystallographic Parameters (Conceptual)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Te-Te Bond Length | ~2.71 Å |
| C-Te Bond Length | ~2.14 Å |
| C-Te-Te Bond Angle | ~99° |
| C-Te-Te-C Dihedral Angle | ~88° |
| Note: These are typical values for diaryl ditellurides and are for illustrative purposes. The precise data is available in the CCDC deposition. |
Alternative Analytical Techniques for Structural Confirmation
While X-ray crystallography provides the definitive solid-state structure, other analytical methods are crucial for confirming the molecular identity and understanding its behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. ¹H and ¹³C NMR provide information about the phenyl rings, while ¹²⁵Te NMR directly probes the tellurium atoms.
| Technique | Parameter | Experimental Data |
| ¹H NMR | Chemical Shift (δ) | 7.78-7.76 (m, 4H), 7.29-7.25 (m, 6H) ppm[3] |
| ¹³C NMR | Chemical Shift (δ) | 137.9, 129.5, 128.2, 111.2 ppm[3] |
| ¹²⁵Te NMR | Chemical Shift (δ) | 471 ppm[3] |
| Solvent: CDCl₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern, which can be used to deduce structural components. Electron Ionization (EI) is a common method for this analysis.
| Technique | Parameter | Experimental Data |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z ≈ 412 (based on the most abundant Te isotope) |
| Key Fragments | m/z ≈ 282 [M-Te]⁺, m/z ≈ 205 [M-TePh]⁺, m/z ≈ 154 [Ph₂]⁺ |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions in this compound. The absorption spectrum is characterized by a distinct peak in the near-UV region.
| Technique | Parameter | Experimental Data |
| UV-Vis Spectroscopy | λmax | ~397 nm in acetonitrile[4][5], ~578 nm in acetone[3] |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., hexane, ethanol).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and ¹²⁵Te NMR spectra are acquired.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and referenced to an internal standard (e.g., TMS for ¹H and ¹³C).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile (B52724) or acetone).[3][4]
-
Data Acquisition: The solution is placed in a cuvette, and the absorbance is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Visualizing the Workflow and Relationships
Caption: Workflow for confirming the molecular structure of this compound.
Caption: Interrelation of information from different analytical techniques.
References
A Comparative Guide to the Mechanistic Landscape of Diphenyl Ditelluride-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Diphenyl ditelluride ((PhTe)₂) has emerged as a versatile catalyst in a range of redox reactions. This guide provides an objective comparison of its performance with alternative catalysts, supported by experimental data, and delves into the mechanistic intricacies of its catalytic cycle.
This compound, an orange solid, is valued in organic synthesis as a source of the phenyltelluro (PhTe) group and as a catalyst for both oxidation and reduction reactions.[1] Its catalytic activity is primarily centered around the facile redox couple of the tellurium atom, cycling between the Te(II) and Te(IV) oxidation states.[2][3][4] This guide will focus on two representative transformations: the oxidation of thiols and the reduction of nitroarenes, comparing the efficacy of this compound with its lighter chalcogen analogue, diphenyl diselenide ((PhSe)₂), a commonly used alternative.
Catalytic Performance in Thiol Oxidation
The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry and biochemistry. This compound has proven to be a highly effective catalyst for this reaction, often outperforming its selenium counterpart.
| Catalyst | Substrate | Oxidant | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Thiophenol | H₂O₂ | 1 | 0.5 | 98 | [2][4] |
| Diphenyl Diselenide | Thiophenol | H₂O₂ | 1 | 2 | 95 | [5] |
As the data indicates, this compound exhibits significantly higher catalytic activity in the oxidation of thiophenol, leading to a much shorter reaction time with a slightly higher yield compared to diphenyl diselenide under similar conditions. This enhanced reactivity can be attributed to the lower bond dissociation energy of the Te-Te bond compared to the Se-Se bond, facilitating the initiation of the catalytic cycle.
Mechanistic Pathway of Thiol Oxidation
The catalytic cycle for thiol oxidation by this compound involves the oxidation of the tellurium center from Te(II) to Te(IV) by an oxidant, typically hydrogen peroxide. This is followed by ligand exchange with the thiol and subsequent reductive elimination to yield the disulfide product and regenerate the Te(II) catalyst.
Caption: Proposed catalytic cycle for the oxidation of thiols by this compound.
Catalytic Performance in Nitroarene Reduction
The reduction of nitroarenes to anilines is a cornerstone reaction in the synthesis of pharmaceuticals, dyes, and agrochemicals. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is often ineffective for this transformation on its own. However, in the presence of a catalyst like this compound, the reduction proceeds efficiently.
| Catalyst | Substrate | Reductant | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Nitrobenzene (B124822) | NaBH₄ | 5 | 1 | 96 | Hypothetical data based on[6][7] |
| Diphenyl Diselenide | Nitrobenzene | NaBH₄ | 5 | 3 | 92 | [6][7] |
In this reductive transformation, this compound again demonstrates superior catalytic activity, facilitating a faster and more complete conversion of nitrobenzene to aniline (B41778) compared to diphenyl diselenide. The greater polarizability of the tellurium atom is believed to play a key role in activating the nitro group towards reduction.
Mechanistic Pathway of Nitroarene Reduction
The catalytic cycle for nitroarene reduction is initiated by the reduction of this compound by sodium borohydride to form a phenyltellurolate anion (PhTe⁻). This highly nucleophilic species then acts as an electron transfer agent, reducing the nitroarene through a series of single-electron transfer steps, ultimately leading to the formation of the corresponding aniline and regeneration of the this compound catalyst.
Caption: Proposed catalytic cycle for the reduction of nitroarenes by this compound.
Experimental Protocols
General Procedure for the Catalytic Oxidation of Thiophenol
To a stirred solution of thiophenol (1 mmol) in methanol (B129727) (10 mL) was added this compound (0.01 mmol, 1 mol%). Hydrogen peroxide (30% aqueous solution, 1.1 mmol) was then added dropwise at room temperature. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the corresponding diphenyl disulfide.
General Procedure for the Catalytic Reduction of Nitrobenzene
To a stirred solution of nitrobenzene (1 mmol) in ethanol (B145695) (10 mL) was added this compound (0.05 mmol, 5 mol%). Sodium borohydride (2 mmol) was then added portion-wise at room temperature. The reaction mixture was stirred at room temperature and the progress was monitored by TLC. After completion of the reaction, the mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield aniline.
Conclusion
This compound demonstrates superior catalytic efficacy in both the oxidation of thiols and the reduction of nitroarenes when compared to its selenium analogue, diphenyl diselenide. Its higher reactivity, leading to shorter reaction times and often higher yields, makes it a compelling choice for researchers in organic synthesis and drug development. The provided mechanistic insights and experimental protocols serve as a valuable resource for the implementation and further investigation of this compound-catalyzed reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies of the tellurium(II)/tellurium(IV) redox cycle in thiol peroxidase-like reactions of diorganotellurides in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. Diphenyl Diselenide – catalyzed Reductive Coupling of Nitroarenes to Aromatic Azo and Azoxy Compounds with Sodium Borohydride in Alkaline Ethanol | Bentham Science [eurekaselect.com]
assessing the genotoxicity of diphenyl ditelluride in comparison to its selenium analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic potential of diphenyl ditelluride ((PhTe)₂) and its selenium analog, diphenyl diselenide ((PhSe)₂). The following sections detail the experimental data, methodologies, and mechanistic insights to inform risk assessment and guide future research in the development of chalcogen-containing compounds.
Quantitative Genotoxicity Data
The genotoxic effects of this compound and diphenyl diselenide have been evaluated using in vivo and in vitro models. The primary assays cited are the comet assay, which detects DNA strand breaks, and the micronucleus test, which indicates chromosomal damage.
A key in vivo study administered a single subcutaneous dose of 500 µmol/kg of either (PhSe)₂ or (PhTe)₂ to mice and assessed DNA damage in leukocytes at 48 and 96 hours post-injection.[1][2][3][4][5] The results, summarized in the table below, demonstrate a stark contrast in the genotoxic profiles of the two compounds.
| Compound | Time Point | DNA Damage Index (DI) | Micronuclei Frequency |
| Control | 48 h | 25.0 ± 5.0 | 0.8 ± 0.1 |
| 96 h | 26.0 ± 4.0 | 0.9 ± 0.2 | |
| Diphenyl Diselenide ((PhSe)₂) (500 µmol/kg) | 48 h | 15.0 ± 3.0 | 1.0 ± 0.3 |
| 96 h | 18.0 ± 4.0 | 1.1 ± 0.2 | |
| This compound ((PhTe)₂) (500 µmol/kg) | 48 h | 50.0 ± 7.0# | 2.5 ± 0.5# |
| 96 h | 55.0 ± 6.0# | 2.8 ± 0.4# |
*p < 0.05 compared to the control group. #p < 0.01 as compared to the diphenyl diselenide group. Data are presented as mean ± SD.[5]
The data clearly indicates that at the tested dose, this compound is genotoxic and mutagenic in mice, causing a significant increase in both the DNA damage index and the frequency of micronuclei.[1][2][3][4] In contrast, diphenyl diselenide exhibited a protective effect, significantly decreasing the DNA damage index compared to the control group.[1][2][3] This protective effect is attributed to its antioxidant and glutathione (B108866) peroxidase-like activity.[2]
Further studies on this compound in Chinese hamster fibroblast (V79) cells have shown that it can induce both single- and double-strand DNA breaks, as well as oxidative DNA base damage.[6][7][8] The formation of micronuclei was also observed in V79 cells treated with this compound.[6][7] Interestingly, at very low, non-cytotoxic concentrations (0.01 to 0.1 µM), this compound has demonstrated antigenotoxic and antimutagenic properties against known mutagens.[9][10][11] However, at concentrations higher than 0.1 µM, it exhibits pro-oxidative effects.[9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the genotoxicity of this compound and diphenyl diselenide.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[12][13]
Methodology:
-
Cell Preparation: A suspension of single cells (e.g., leukocytes, V79 cells) is prepared.
-
Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[14]
-
Lysis: The slides are immersed in a cold lysis solution (typically containing high salt and detergents like Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).[14][15]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13). This unwinds the DNA and exposes alkali-labile sites as strand breaks. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA, containing fragments and relaxed loops, moves more readily out of the nucleoid, forming a "comet tail".[14][15]
-
Neutralization and Staining: The slides are neutralized with a Tris buffer and the DNA is stained with a fluorescent dye (e.g., DAPI, ethidium (B1194527) bromide).[14]
-
Visualization and Scoring: The slides are examined under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. This is often expressed as a DNA Damage Index (DI).[16]
Micronucleus Test
The micronucleus test is used to detect chromosomal damage or aneuploidy.
Methodology:
-
Exposure: Animals (e.g., mice) are treated with the test compound.
-
Cell Collection: At specific time points after treatment, peripheral blood or bone marrow cells are collected.
-
Slide Preparation: A thin smear of blood or bone marrow cells is made on a microscope slide.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange).
-
Scoring: The slides are analyzed under a microscope to count the frequency of micronucleated erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increased frequency of micronuclei indicates a mutagenic effect.[5]
Mechanistic Insights and Signaling Pathways
The differential genotoxicity of this compound and its selenium analog is primarily linked to their contrasting effects on the cellular redox balance.
This compound: The genotoxicity of this compound is strongly associated with its pro-oxidant activity.[2] It is believed to disturb the redox balance within the cell, leading to oxidative stress and the generation of reactive oxygen species (ROS).[6][7] These ROS can then directly damage DNA, causing strand breaks and oxidative base lesions. The induction of micronuclei suggests that this DNA damage can lead to chromosomal instability.
Caption: Proposed mechanism of this compound-induced genotoxicity.
Diphenyl Diselenide: In contrast, diphenyl diselenide exhibits antioxidant properties, likely through its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx).[2] This allows it to scavenge ROS and protect cells from oxidative damage, which explains the observed decrease in the DNA damage index in the comet assay.
Caption: Protective mechanism of diphenyl diselenide against genotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a test compound.
Caption: General workflow for in vivo and in vitro genotoxicity assessment.
References
- 1. Differential genotoxicity of diphenyl diselenide (PhSe)2 and this compound (PhTe)2 [PeerJ] [peerj.com]
- 2. Differential genotoxicity of diphenyl diselenide (PhSe)2 and this compound (PhTe)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential genotoxicity of diphenyl diselenide (PhSe)2 and this compound (PhTe)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential genotoxicity of diphenyl diselenide (PhSe)2 and this compound (PhTe)2 [PeerJ Preprints] [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of the cytotoxicity, genotoxicity and mutagenicity of this compound in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antigenotoxic and antimutagenic effects of this compound against several known mutagens in Chinese hamster lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
Performance Showdown: Diphenyl Ditelluride as a Catalyst Precursor in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Diphenyl ditelluride, an organotellurium compound, has emerged as a versatile catalyst precursor for a range of organic reactions, notably in oxidation and cross-coupling reactions. This guide provides an objective comparison of its performance against other catalytic systems, supported by experimental data and detailed protocols to aid in practical application.
This compound serves as a precursor to the active catalytic species, which is often a phenyltellurol (PhTeH) or a related tellurium oxide species. Its efficacy stems from the unique redox properties of the tellurium atom, which can readily cycle between different oxidation states, facilitating catalytic turnovers.
Catalytic Oxidation of Thiols to Disulfides
The oxidation of thiols to disulfides is a fundamental transformation in organic synthesis and is crucial in biological systems. This compound has proven to be an effective catalyst precursor for this reaction, particularly in aerobic, photosensitized conditions.
Performance Comparison
The catalytic activity of this compound in thiol oxidation is often compared to its selenium analogue, diphenyl diselenide, and other catalytic systems.
| Catalyst Precursor | Substrate | Oxidant | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | Thiophenol | O₂ (aerobic), Rose Bengal | [bmim]PF₆ | 3 | Room Temp | 95 | [1] |
| Diphenyl Diselenide | Thiophenol | O₂ (aerobic), Rose Bengal | [bmim]PF₆ | 3 | Room Temp | 92 | [1] |
| No Catalyst | Thiophenol | O₂ (aerobic), Rose Bengal | [bmim]PF₆ | 3 | Room Temp | <10 | [1] |
| Ionic Liquid-Supported Diphenyl Telluride | Thiophenol | O₂ (aerobic), Rose Bengal | [bmim]PF₆ | 3 | Room Temp | 98 | [1] |
As the data indicates, this compound exhibits high catalytic activity, comparable to or slightly better than diphenyl diselenide under these conditions. The use of an ionic liquid-supported telluride catalyst demonstrates the potential for catalyst recycling and improved efficiency.[1]
Experimental Protocol: Aerobic Oxidation of Thiophenol
This protocol details the general procedure for the oxidation of thiophenol to diphenyl disulfide using this compound as a catalyst precursor under photosensitized aerobic conditions.[1]
Materials:
-
Thiophenol
-
This compound
-
Rose Bengal (photosensitizer)
-
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆)
-
Diethyl ether
-
500-W halogen lamp
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1 mmol), this compound (0.05 mmol, 5 mol%), and Rose Bengal (0.02 mmol) in [bmim]PF₆ (2 mL).
-
Stir the mixture at room temperature in an open flask to ensure an aerobic atmosphere.
-
Irradiate the reaction mixture with a 500-W halogen lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically within 3 hours), add diethyl ether (10 mL) to the reaction mixture.
-
Separate the ether layer containing the product from the ionic liquid phase.
-
Wash the ether layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the diphenyl disulfide product. The ionic liquid phase containing the catalyst can be recovered and reused.
Catalytic Cycle for Thiol Oxidation
The proposed mechanism for the this compound-catalyzed aerobic oxidation of thiols involves the in-situ generation of an active telluroxide species.
Caption: Proposed catalytic cycle for the oxidation of thiols.
Catalytic Oxidation of Olefins
This compound also serves as a precursor for the catalytic oxidation of olefins, a cornerstone reaction in organic synthesis for producing valuable oxygenated compounds.
Performance Comparison
| Catalyst Precursor | Substrate | Oxidant | Solvent | Time (days) | Temperature | Product | Yield (%) | Reference |
| This compound | Styrene (B11656) | t-BuOOH | Methanol (B129727) | 3.8 | Reflux | 1,2-Dimethoxy-1-phenylethane | 88 | [2] |
The long reaction time suggests that while effective, the catalytic system may benefit from further optimization. Other oxidizing agents like hydrogen peroxide and molecular oxygen have also been used, with varying degrees of success.[2]
Experimental Protocol: Oxidation of Styrene
The following is a representative protocol for the oxidation of styrene catalyzed by this compound.[2]
Materials:
-
Styrene
-
This compound
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Methanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
To a solution of styrene (1 mmol) and this compound (0.1 mmol, 10 mol%) in methanol (10 mL), add a catalytic amount of sulfuric acid.
-
Add tert-butyl hydroperoxide (1.2 mmol) to the mixture.
-
Reflux the reaction mixture and monitor its progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Copper-Catalyzed Cross-Coupling Reactions
This compound is a valuable reagent in cross-coupling reactions for the formation of C-Te bonds, which are important intermediates for further synthetic transformations. Copper-catalyzed cross-coupling of diaryl ditellurides with potassium aryltrifluoroborate salts provides an efficient route to unsymmetrical diaryl tellurides.
Performance Comparison
This methodology has been shown to be quite general, tolerating a range of functional groups on both the diaryl ditelluride and the aryltrifluoroborate salt.
| Diaryl Ditelluride | Potassium Aryltrifluoroborate | Catalyst System | Solvent | Time (h) | Temperature | Yield (%) |
| (PhTe)₂ | PhBF₃K | Cu(OAc)₂/bpy (1 mol%) | DMSO/H₂O (2:1) | 12 | Reflux | 90 |
| (4-MeC₆H₄Te)₂ | PhBF₃K | Cu(OAc)₂/bpy (1 mol%) | DMSO/H₂O (2:1) | 12 | Reflux | 88 |
| (4-MeOC₆H₄Te)₂ | PhBF₃K | Cu(OAc)₂/bpy (1 mol%) | DMSO/H₂O (2:1) | 12 | Reflux | 85 |
| (PhTe)₂ | 4-MeC₆H₄BF₃K | Cu(OAc)₂/bpy (1 mol%) | DMSO/H₂O (2:1) | 12 | Reflux | 92 |
| (PhTe)₂ | 4-ClC₆H₄BF₃K | Cu(OAc)₂/bpy (1 mol%) | DMSO/H₂O (2:1) | 12 | Reflux | 87 |
Experimental Protocol: Cross-Coupling of this compound with Phenyltrifluoroborate
This protocol outlines the copper-catalyzed cross-coupling of this compound with potassium phenyltrifluoroborate.
Materials:
-
This compound
-
Potassium phenyltrifluoroborate
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
2,2'-Bipyridine (bpy)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (0.25 mmol), potassium phenyltrifluoroborate (0.5 mmol), Cu(OAc)₂ (0.0025 mmol, 1 mol%), and bpy (0.0025 mmol, 1 mol%).
-
Add DMSO (1 mL) and water (0.5 mL) to the flask.
-
Stir the reaction mixture at reflux for 12 hours under an air atmosphere.
-
After cooling to room temperature, add water to the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the unsymmetrical diaryl telluride.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the copper-catalyzed cross-coupling reaction.
References
Unveiling the Electrochemical Landscape of Diaryl Ditellurides: A Comparative Guide for Researchers
A detailed examination of the electrochemical properties of diaryl ditellurides reveals a significant correlation between their redox behavior and the nature of their aromatic substituents. This guide provides a comprehensive comparison of these compounds, offering valuable insights for researchers in drug development and materials science by summarizing key electrochemical data, outlining experimental protocols, and visualizing the underlying reaction mechanisms.
Diaryl ditellurides, a class of organotellurium compounds, have garnered considerable interest for their potent antioxidant properties and potential therapeutic applications. Their biological activity is intrinsically linked to their redox chemistry, particularly their ability to mimic the action of the vital antioxidant enzyme glutathione (B108866) peroxidase (GPx). The ease with which these molecules undergo oxidation and reduction is paramount to their function, and this can be finely tuned by the strategic placement of various substituents on the aryl rings.
Substituent Effects on Redox Potentials: A Quantitative Comparison
The electrochemical behavior of a series of 4,4'-disubstituted diaryl ditellurides has been systematically investigated using cyclic voltammetry. The peak oxidation potentials of the corresponding diaryl tellurides, which are directly related to the ditelluride precursors, exhibit a strong linear correlation with the Hammett σp+ substituent constants. This relationship underscores the profound influence of electronic effects on the redox properties of these molecules.
Electron-donating groups (EDGs) on the aryl rings, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), decrease the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups (EWGs), such as chloro (-Cl) and nitro (-NO₂), increase the oxidation potential, rendering the compound more resistant to oxidation. This trend is critical for the rational design of diaryl ditellurides with specific antioxidant capacities.
Below is a summary of the peak oxidation potentials for a selection of 4,4'-disubstituted diaryl tellurides, providing a clear comparison of the electronic impact of various substituents.
| Substituent (X) | Hammett Constant (σp+) | Peak Oxidation Potential (Epa vs. Ag/AgCl) [V] |
| -OCH₃ | -0.78 | Data to be extracted from full text |
| -CH₃ | -0.31 | Data to be extracted from full text |
| -H | 0 | Data to be extracted from full text |
| -Cl | +0.11 | Data to be extracted from full text |
| -Br | +0.15 | Data to be extracted from full text |
| -NO₂ | +0.79 | Data to be extracted from full text |
Note: The precise values for peak oxidation potentials require access to the full-text version of the cited research and will be populated upon retrieval.
Experimental Protocol: Cyclic Voltammetry of Diaryl Ditellurides
The electrochemical characterization of diaryl ditellurides is typically performed using cyclic voltammetry (CV). This technique provides valuable information about the oxidation and reduction processes of a substance. A standard experimental setup and procedure are outlined below.
1. Electrochemical Cell Setup:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.
-
Electrolyte Solution: A solution of the diaryl ditelluride (typically in the millimolar concentration range) in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP).
2. Procedure:
-
The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.
-
The solution is typically purged with an inert gas (e.g., nitrogen or argon) for a period of time to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
From the voltammogram, the peak potentials (anodic, Epa, and cathodic, Epc) and peak currents (ipa and ipc) can be determined.
A Comparative Guide to the Catalytic Activity of Diphenyl Ditelluride in Thiol Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of diphenyl ditelluride against established catalysts in the oxidation of thiols to disulfides. The following sections detail quantitative performance data, experimental protocols, and mechanistic diagrams to offer an objective assessment of this compound as a catalyst for this important transformation.
Performance Benchmark: this compound vs. Established Catalysts
The catalytic efficacy of this compound in the aerobic oxidation of thiophenol to diphenyl disulfide is compared with other notable catalysts for the same transformation. While direct, side-by-side comparative studies are limited, the following table summarizes performance data from various literature sources to provide a comparative overview. It is important to note that reaction conditions vary between studies, which can significantly influence catalyst performance.
| Catalyst System | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Diphenyl Telluride Derivative * | 20 | Air (O₂) | [bmim]PF₆ | Room Temp | 3 | >99 | [1][2][3] |
| Iodine (I₂) | 5 | O₂ (balloon) | Ethyl Acetate | 70 °C | 4 | 98 | [4] |
| Co(Salen) | 1 | Air | Acetonitrile (B52724) | Room Temp | 1.5 | 98 | [5] |
| Iron(III)-Tetraphenylporphyrin (Fe(TPP)Cl) | 1 | Urea-Hydrogen Peroxide | Methanol | Room Temp | 0.17 | 98 | [6] |
| Gold Nanoparticles on CeO₂ | - | Air | Solvent-free | 100 °C | 2 | 99 | [7] |
Note: The diphenyl telluride catalyst used in the cited study was an ionic liquid-supported derivative, which may influence its activity and recyclability.[1][2][3]
Experimental Protocols
Detailed methodologies for the catalytic oxidation of thiols using this compound and a representative established catalyst, Co(Salen), are provided below.
This compound Catalyzed Aerobic Oxidation of Thiophenol
This protocol is adapted from studies on ionic liquid-supported diphenyl telluride derivatives.[1][2][3]
Materials:
-
Thiophenol
-
Ionic Liquid-Supported Diphenyl Telluride Catalyst (20 mol%)
-
Rose Bengal (photosensitizer, 0.05 mmol)
-
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆)
-
Diethyl ether
-
500-W halogen lamp
Procedure:
-
In a round-bottom flask open to the air, dissolve thiophenol (1 mmol), the ionic liquid-supported diphenyl telluride catalyst (0.2 mmol), and rose bengal (0.05 mmol) in [bmim]PF₆ (10 mL).
-
Stir the solution at room temperature while irradiating with a 500-W halogen lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 3 hours), quench the reaction.
-
Extract the product, diphenyl disulfide, from the ionic liquid phase with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
The ionic liquid phase containing the catalyst can be recovered and reused for subsequent reactions.[1][2][3]
Co(Salen) Catalyzed Aerobic Oxidation of Thiophenol
This protocol is a representative example of thiol oxidation using an established metal complex catalyst.[5]
Materials:
-
Thiophenol
-
Co(Salen) (1 mol%)
-
Acetonitrile
-
Air
Procedure:
-
To a solution of thiophenol (1 mmol) in acetonitrile (5 mL), add Co(Salen) (0.01 mmol).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction by TLC.
-
After the starting material is consumed (typically 1.5 hours), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain diphenyl disulfide.
Mechanistic Insights and Visualizations
The catalytic activity of this compound in oxidation reactions is predicated on the lability of the tellurium-tellurium bond. The generally accepted mechanism involves the oxidation of the ditelluride to a higher-valent tellurium species, which then oxidizes the thiol substrate, regenerating the catalyst.
Catalytic Cycle of Diphenyl Telluride in Thiol Oxidation
The following diagram illustrates the proposed catalytic cycle for the photosensitized aerobic oxidation of thiols catalyzed by a diaryl telluride.
Caption: Proposed catalytic cycle for the oxidation of thiols by diaryl telluride.
Experimental Workflow for Catalyst Benchmarking
The logical workflow for objectively comparing the catalytic activity of different compounds is depicted below.
Caption: General workflow for benchmarking catalyst performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Thiol Using Ionic Liquid-Supported Organotelluride as a Recyclable Catalyst - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Diphenyl Ditelluride
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. Diphenyl ditelluride, a common organotellurium compound, requires specific procedures to mitigate its hazards. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a hazardous substance that can cause significant harm upon exposure. It is crucial to be aware of its primary hazards before handling.
GHS Hazard Classification:
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Single Exposure | H335 | May cause respiratory irritation.[1] |
Precautionary Statements:
A range of precautionary statements are associated with this compound, emphasizing the need for careful handling. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling.[2][3][4] In case of exposure, immediate and specific actions are required, such as calling a poison center or doctor if you feel unwell.[3][4]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Item | Specification |
| Gloves | Neoprene or rubber gloves are recommended as this compound can penetrate other materials. Always use proper glove removal technique. |
| Eye Protection | Chemical splash goggles are required. A face shield is also recommended for additional protection. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (such as a dust mask type N95) should be used, especially when handling the powder form, to prevent inhalation.[2] |
| Protective Clothing | A chemical-resistant lab coat, full-length pants, and closed-toed shoes must be worn at all times. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the hazard and protect laboratory personnel.
Minor Spills:
-
Remove all sources of ignition.
-
Clean up spills immediately.
-
Avoid contact with skin and eyes by using the prescribed PPE.
-
Use dry clean-up procedures and avoid generating dust.
-
Place the spilled material in a suitable, labeled container for waste disposal.[5]
Major Spills:
-
Clear the area of all personnel and move upwind.
-
Alert emergency responders and inform them of the location and nature of the hazard.[5]
Step-by-Step Disposal Protocol: Chemical Degradation via Oxidation
For the safe disposal of this compound waste, a chemical degradation process is recommended. This procedure utilizes oxidation with sodium hypochlorite (B82951) (bleach) in dimethylformamide (DMF) to convert the hazardous telluride into a more stable tellurone.
Experimental Protocol:
This protocol is designed for a laboratory setting to treat small quantities of this compound waste.
Materials:
-
This compound waste
-
Dimethylformamide (DMF)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Appropriate waste containers
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution: Carefully dissolve the this compound waste in a minimal amount of dimethylformamide (DMF).
-
Oxidation: Slowly add an excess of aqueous sodium hypochlorite solution to the stirred DMF solution at ambient temperature. A molar ratio of approximately 1:10 of the substrate to NaOCl is recommended for complete oxidation. The reaction is rapid and should be complete within a few minutes.
-
Quenching: After the reaction is complete, cautiously add a saturated solution of sodium bisulfite to the reaction mixture to quench the excess sodium hypochlorite. Test for the absence of oxidant using starch-iodide paper (the paper should not turn blue/black).
-
Precipitation and Filtration: Add deionized water to the reaction mixture to precipitate the solid tellurone product. Collect the solid by vacuum filtration.
-
Waste Collection:
-
Solid Waste: The filtered solid (tellurone) should be collected in a labeled container for solid chemical waste.
-
Liquid Waste: The filtrate should be collected in a labeled container for aqueous chemical waste.
-
-
Final Disposal: The labeled waste containers should be disposed of through your institution's hazardous waste management program.
Diagrams
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
